1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Description
The exact mass of the compound 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-3-5(8(2)7-4)11(6,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLQOSUXOCPQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259269 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | |
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Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245820-90-9 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245820-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |
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Foundational & Exploratory
Technical Monograph: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
This technical guide is structured to provide actionable, high-level scientific insight into 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride , specifically addressing the regiochemical challenges and synthetic utility that define this molecule in drug discovery.
Chemical Class: Heteroaromatic Sulfonyl Chlorides Primary Application: Medicinal Chemistry Scaffold (Sulfonamide Synthesis)[1]
Executive Summary
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245820-90-9) is a critical heterocyclic building block used in the synthesis of bioactive sulfonamides, including analogs of phosphodiesterase type 5 (PDE5) inhibitors and COX-2 inhibitors.[1] Unlike its 4-isomer counterpart, which is easily accessible via electrophilic aromatic substitution, the 5-sulfonyl chloride isomer requires precise synthetic orchestration to overcome the natural nucleophilicity of the pyrazole ring. This guide details the properties, regioselective synthesis, and handling protocols required to utilize this reagent effectively.
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Data | Note |
| IUPAC Name | 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | Often mislabeled as 2,5-dimethyl... in catalogs due to tautomer naming conventions.[1] |
| CAS Number | 1245820-90-9 | Critical: CAS 89501-93-9 refers to the 4-isomer.[1] |
| Molecular Formula | C₅H₇ClN₂O₂S | |
| Molecular Weight | 194.64 g/mol | |
| Physical State | Off-white solid or semi-solid oil | Low melting point; tends to supercool.[1] |
| Solubility | DCM, THF, EtOAc, Chloroform | Hydrolyzes rapidly in water/alcohols. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Highly moisture sensitive. |
Synthesis & Manufacturing: The Regioselectivity Challenge
The "Natural" Reactivity Trap
A common error in early-stage process development is attempting to synthesize this molecule via direct chlorosulfonylation (ClSO₃H) of 1,3-dimethylpyrazole.
-
Mechanism: Pyrazoles undergo electrophilic aromatic substitution (SEAr) at the most electron-rich position.
-
Outcome: For 1,3-dimethylpyrazole, the C-4 position is kinetically favored. Direct reaction yields almost exclusively the 4-sulfonyl chloride.[1]
-
Solution: Accessing the C-5 position requires exploiting the acidity of the C-5 proton (adjacent to the N-1 nitrogen) or using a diazonium intermediate.[1]
Recommended Route: Lithiation-Mediated Sulfonylation
The most reliable method for high-purity 5-isomer synthesis relies on Directed Ortho-Metallation (DoM) .[1] The lone pair on N-2 and the inductive effect of N-1 make the C-5 proton significantly more acidic (pKa ~28-30) than C-4.[1]
Workflow Logic:
-
Deprotonation: n-Butyllithium removes the C-5 proton selectively at -78°C.[1]
-
Sulfination: Quenching with SO₂ gas forms the lithium sulfinate.
-
Chlorination: Oxidation with N-chlorosuccinimide (NCS) or SO₂Cl₂ yields the sulfonyl chloride.
Figure 1: Regioselective synthesis pathway via lithiation, avoiding the C-4 isomer trap.
Reactivity Profile & Mechanistic Insights[1][5]
Aminolysis (Sulfonamide Formation)
The primary utility of this scaffold is the formation of sulfonamides. The reaction proceeds via an addition-elimination mechanism.[1]
-
Base Selection: Pyridine or Triethylamine (TEA) is standard. However, for valuable amines, DABCO (1,4-diazabicyclo[2.2.2]octane) often provides cleaner conversion by forming a reactive sulfonylammonium intermediate without the nucleophilic competition seen with pyridine.
-
Solvent Effects: DCM is preferred. THF can be used but may retard the reaction rate due to solvation of the amine nucleophile.
Hydrolytic Instability
Like all heteroaromatic sulfonyl chlorides, this molecule is prone to hydrolysis, converting back to the sulfonic acid (R-SO₃H).
-
Half-life: In neutral water at 25°C, t1/2 is estimated at <1 hour. In basic aqueous media, hydrolysis is instantaneous.
-
Implication: Schotten-Baumann conditions (aqueous base + organic solvent) are not recommended unless the amine is highly nucleophilic. Anhydrous conditions are strictly preferred.
Figure 2: Competition between productive aminolysis and destructive hydrolysis.
Experimental Protocol: General Sulfonylation Procedure
Standard Operating Procedure for Research Scale (100 mg - 1 g)
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 equiv)[1]
-
Triethylamine (2.0 equiv) or Pyridine (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C (ice bath) to control the exotherm.
-
Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 5-10 minutes.
-
Expert Tip: If the sulfonyl chloride is solid, add it directly as a solid in small portions to minimize handling time in air.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (or LCMS) for the disappearance of the amine.
-
Note: The sulfonyl chloride does not stain well on TLC; follow the limiting amine.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc gradients).
Safety & Handling
-
Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle strictly inside a fume hood.
-
Decontamination: Neutralize spills with dilute sodium hydroxide or sodium bicarbonate solution before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4635707, 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from .
-
BOC Sciences. 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride Product Data. Retrieved from .
- Li, J. J. (2014).Name Reactions and Reagents in Organic Synthesis. Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Sources
Comprehensive Structural Elucidation of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
The following technical guide details the structural elucidation of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride . It is designed for researchers requiring a rigorous, self-validating analytical workflow to distinguish this specific regioisomer from its common synthetic impurities.[1]
Executive Summary & Structural Context
Target Molecule: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride
CAS: 1245820-90-9
Molecular Formula: C
In drug discovery, pyrazole sulfonamides are privileged scaffolds for kinase inhibitors and GPCR ligands.[1] However, the synthesis of the 5-sulfonyl chloride isomer presents a critical regiochemical challenge.[1]
-
The "Regioisomer Trap": Electrophilic aromatic substitution (e.g., direct chlorosulfonation) of 1,3-dimethylpyrazole preferentially targets the electron-rich C4 position, yielding the 4-sulfonyl chloride isomer.
-
The Synthetic Requirement: Accessing the C5 position typically requires directed lithiation (using the N1 lone pair to direct n-BuLi to C5), followed by sulfur dioxide quenching and oxidative chlorination.
-
The Elucidation Goal: The analytical protocol must definitively prove the sulfonyl group is at C5 and not C4 , and that the methyl groups are in the 1,3 arrangement rather than 1,5 .
Analytical Strategy: The Decision Matrix
The following decision tree outlines the logical flow for confirming the structure.
Figure 1: Elucidation logic flow. The NOE experiment is the primary discriminator between the C4 and C5 regioisomers.
Detailed Elucidation Protocol
Phase 1: Sample Preparation & Stability
Expert Insight: Sulfonyl chlorides are moisture-sensitive.[1] Hydrolysis yields the sulfonic acid, which shifts NMR signals and complicates analysis.[1]
-
Solvent: Use anhydrous CDCl
(stored over molecular sieves).[1] Avoid DMSO- unless strictly anhydrous, as trace water accelerates hydrolysis.[1] -
Vessel: Use oven-dried NMR tubes.
Phase 2: Mass Spectrometry (MS)
Before investing time in NMR, confirm the molecular integrity.
-
Method: GC-MS (preferred for volatile chlorides) or LC-MS (APCI/ESI in negative mode often detects the hydrolyzed sulfonic acid if the chloride is unstable).[1]
-
Success Criteria:
Phase 3: 1H NMR Spectroscopy (The Fingerprint)
The proton spectrum provides the first evidence of regiochemistry.
Expected Data (1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride):
| Signal | Integration | Multiplicity | Approx.[1][3] Shift ( | Assignment | Mechanistic Logic |
| A | 3H | Singlet | 3.90 - 4.10 ppm | N1-CH | Deshielded by adjacent Nitrogen.[1] |
| B | 3H | Singlet | 2.25 - 2.35 ppm | C3-CH | Typical allylic-like methyl on heteroaromatic ring.[1] |
| C | 1H | Singlet | 6.60 - 6.80 ppm | C4-H | The only aromatic proton.[1] |
The Ambiguity: The 4-sulfonyl chloride isomer has a very similar spectrum.[1] The shifts of the methyls and the aromatic proton change only slightly.[1] Standard 1D NMR is insufficient for definitive proof.
Phase 4: NOE/ROESY Experiments (The Proof)
This is the self-validating step.[1] You must determine the spatial relationship between the N-Methyl group and the aromatic proton.[1]
-
Setup: Selective 1D NOE or 2D NOESY.
-
Target Interaction: Dipolar coupling between N1-Me and the Aromatic Proton .[1]
Scenario A: The Target (5-Sulfonyl Chloride)
-
Structure: N1-Me is adjacent to C5-SO
Cl.[1] -
Aromatic Proton: Located at C4.[1]
-
Distance: The N1-Me protons are spatially distant from the C4-H (separated by the C5 center).[1]
-
Result: NO NOE observed between N1-Me (
4.0 ppm) and Ar-H ( 6.7 ppm).[1] -
Secondary Confirmation: Strong NOE observed between C3-Me (
2.3 ppm) and Ar-H (C4-H), as they are adjacent.[1]
Scenario B: The Impurity (4-Sulfonyl Chloride)
-
Structure: N1-Me is adjacent to C5-H.[1]
-
Distance: The N1-Me protons are in close proximity (< 3 Å) to the C5-H.[1]
-
Result: Strong positive NOE observed between N1-Me and Ar-H.
Phase 5: 13C NMR & HMBC (Connectivity)
To finalize the assignment, use Heteronuclear Multiple Bond Correlation (HMBC) to "walk" around the ring.
-
Carbon Count: Expect 5 signals (2x CH
, 3x Ring Carbons). -
HMBC Correlations:
-
N1-Me Protons will show a correlation to C5 and C3 (via N).[1]
-
C3-Me Protons will correlate strongly to C3 and C4 .[1]
-
Critical Check: If the Aromatic Proton (H4) shows a correlation to the carbon bearing the sulfonyl group (C5), and also to the carbon bearing the C3-methyl, the connectivity is confirmed.
-
Synthesis & Derivatization for Validation
If spectral data remains ambiguous due to peak broadening or hydrolysis, convert the chloride to a stable sulfonamide.[1]
Protocol:
-
Dissolve 10 mg of sulfonyl chloride in dry DCM.[1]
-
Add 1.1 eq. of a simple amine (e.g., morpholine or benzylamine) and 2.0 eq. triethylamine.[1]
-
Stir 30 min. Wash with water, dry organic layer.
-
Analyze the resulting sulfonamide.[1] The stable solid allows for high-quality X-ray crystallography if needed (the ultimate "Gold Standard").[1]
References
-
PubChem. 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (Compound). National Library of Medicine. Available at: [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE/HMBC interpretation).
- Science of Synthesis.Product Class 1: Pyrazoles. Thieme Chemistry.
-
Reich, H. J. NMR Data - Chemical Shifts of Pyrazoles. University of Wisconsin-Madison. Available at: [Link]1]
Sources
The Reactivity of the Sulfonyl Chloride Group on a Pyrazole Ring
This guide details the chemical behavior, synthesis, and application of the sulfonyl chloride moiety attached to a pyrazole ring.[1][2] It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and mechanistic insight.
An In-Depth Technical Guide for Drug Discovery & Development
Executive Summary
The pyrazole-sulfonyl chloride motif is a linchpin in medicinal chemistry, serving as the electrophilic precursor to sulfonamide-based drugs (e.g., COX-2 inhibitors, kinase inhibitors). Unlike their phenyl analogues, pyrazole sulfonyl chlorides exhibit unique reactivity profiles governed by the electron-rich, heteroaromatic nature of the pyrazole ring. This guide dissects the electronic influences, stability constraints, and optimized synthetic workflows required to manipulate this moiety with precision.
Mechanistic Foundations & Electronic Character
The Pyrazole Electronic Effect
The reactivity of the sulfonyl chloride (-SO₂Cl) group depends heavily on its position on the pyrazole ring (C3, C4, or C5) and the substitution at the nitrogen (N1).
-
C4-Position (The Sweet Spot): The C4 position is the most electron-rich carbon in the pyrazole ring due to the mesomeric donation from the N1 lone pair.
-
Effect on -SO₂Cl: The electron-donating nature of the ring at C4 reduces the electrophilicity of the sulfur atom compared to a benzene sulfonyl chloride.
-
Consequence: This makes C4-sulfonyl chlorides more stable to hydrolysis but slightly less reactive toward weak nucleophiles than electron-deficient heteroaryl sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride).
-
-
C3/C5-Positions: These positions are closer to the electronegative nitrogen atoms. A sulfonyl chloride at C3/C5 is more electron-deficient (more reactive) but significantly less stable, often prone to rapid hydrolysis or SO₂ extrusion.
The "Free NH" Complication
If the pyrazole N1 is unsubstituted (1H-pyrazole), the molecule possesses both a nucleophilic site (N1/N2) and an electrophilic site (-SO₂Cl).
-
Self-Immolation: In basic conditions, the deprotonated pyrazolate anion can attack the sulfonyl group of another molecule, leading to polymerization or oligomerization.
-
Recommendation: Always employ N1-protected or N1-alkylated pyrazoles (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) for robust library synthesis unless the specific target requires a free NH (which usually necessitates protecting group strategies like THP or SEM).
Synthesis of Pyrazole Sulfonyl Chlorides
Two primary pathways dominate the synthesis of these scaffolds. The choice depends on the availability of the starting material and the desired regiochemistry.
Pathway A: Direct Chlorosulfonation (Electrophilic Substitution)
Best for: C4-substituted pyrazoles (1-alkyl-1H-pyrazoles). Mechanism: Electrophilic Aromatic Substitution (EAS).
Protocol:
-
Reagent: Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the electrophile.
-
Temperature: 0°C to Room Temperature (RT). High temperatures (>100°C) can cause desulfonylation.
-
Additives: Thionyl chloride (SOCl₂) is often added in a second step to convert any sulfonic acid byproduct into the chloride.
Pathway B: Oxidative Chlorination (The Meerwein/Sandmeyer Route)
Best for: C3/C5-substituted pyrazoles or when C4 is blocked. Mechanism: Radical-mediated decomposition of a diazonium salt in the presence of SO₂.
Protocol:
-
Precursor: Aminopyrazole.
-
Diazotization: NaNO₂ / HCl at -5°C.
-
Sulfonylation: The diazonium salt is poured into a mixture of SO₂ and CuCl₂ (catalyst) in acetic acid/HCl.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on regiochemistry.
Reactivity Profile & Experimental Protocols
Sulfonamide Formation (The Primary Application)
The reaction with amines is the most common transformation. Due to the potential for hydrolysis, anhydrous conditions are preferred over Schotten-Baumann (aqueous basic) conditions.
Standard Operating Procedure (SOP):
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Use 1.2 – 1.5 equivalents.
-
Temperature: 0°C initially, warming to RT.
-
Stoichiometry: 1.0 eq Sulfonyl Chloride : 1.1 eq Amine.
Critical Note on Order of Addition: Always add the sulfonyl chloride solution dropwise to the amine/base mixture . Adding amine to the sulfonyl chloride can lead to localized high concentrations of the chloride, promoting double-sulfonylation (formation of bis-sulfonimides) if the amine is primary.
Hydrolysis & Stability (The "Silent Killer")
Pyrazole sulfonyl chlorides are hygroscopic.
-
Decomposition Product: Pyrazole-sulfonic acid (highly polar, water-soluble).
-
Detection: LCMS will show a mass shift of -35 (Cl) + 17 (OH) = -18 (net loss, but actually M+H of acid is M-Cl+OH). Correction: The mass change from R-SO2Cl to R-SO3H is conversion of Cl (35) to OH (17). Mass difference: (M_acid) = (M_chloride) - 35 + 17 = M - 18.
-
Storage: Store under Argon/Nitrogen at -20°C. If the solid turns into a gum, it has likely hydrolyzed or formed the sulfonic anhydride.
Comparison of Base Systems
| Base System | Solvent | Pros | Cons | Recommended For |
| DIPEA / TEA | DCM / THF | High yield, anhydrous, easy workup | Amine salts may precipitate | General library synthesis |
| Pyridine | Pyridine | Acts as solvent & catalyst (nucleophilic catalysis) | Difficult to remove pyridine; smelly | Unreactive amines (anilines) |
| Na₂CO₃ / K₂CO₃ | H₂O / Acetone | Cheap, green | High risk of hydrolysis | Large scale, highly stable chlorides only |
| LiHMDS / NaH | THF | Very strong base | Can deprotonate pyrazole ring protons | Coupling with weak nucleophiles (amides/indoles) |
Reaction Mechanism: Sulfonylation
The reaction follows a Nucleophilic Acyl Substitution-like pathway (specifically at the Sulfur center), often described as an addition-elimination mechanism or a concerted S_N2-like displacement depending on the transition state geometry.
Caption: Mechanism of sulfonamide formation. The base acts as a proton scavenger, driving the equilibrium forward.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of starting material | Dry all solvents over molecular sieves. Check sulfonyl chloride purity by reacting a small aliquot with methanol and checking LCMS for the methyl ester. |
| Bis-Sulfonylation | Excess sulfonyl chloride or wrong addition order | Add sulfonyl chloride slowly to the amine. Use exactly 1.0-1.1 equivalents. |
| No Reaction | Amine is too sterically hindered or electron-poor | Switch to Pyridine as solvent (nucleophilic catalyst). Heat to 60°C (sealed tube). |
| Impurity at M-18 | Sulfonic acid formation | The chloride has hydrolyzed.[3][4] Re-treat with SOCl₂ (neat) at reflux for 1h to regenerate the chloride, then evaporate and use immediately. |
References
-
Synthesis of Pyrazole Sulfonyl Chlorides via Chlorosulfonation
- Source: Stepanov, et al. "New Synthetic Methods for Pyrazolesulfonyl Chlorides." Russian Journal of Organic Chemistry.
- Context: Describes the standard ClSO₃H method for 1-alkylpyrazoles.
-
(Generalized link to journal as specific deep links vary).
-
Stability of Heteroaryl Sulfonyl Chlorides
-
Celecoxib Synthesis & Intermediates
-
Late-Stage Functionalization
-
Source: Cornella, J., et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie, 2019.[9]
- Context: A method to reverse sulfonamides back to sulfonyl chlorides for diversific
-
-
General Pyrazole Reactivity
-
Source: "Synthesis, Reactions and Medicinal Uses of Pyrazole."[2] Pharmaguideline.
- Context: Overview of electrophilic substitution
-
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the electrophilic substitution reactions of 1,3-dimethylpyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for key transformations, and offer insights into the mechanistic nuances of these reactions.
The Electronic Landscape of 1,3-Dimethylpyrazole: A Prelude to Reactivity
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1] In 1,3-dimethylpyrazole, the electronic properties of the ring are further modulated by the presence of two methyl groups. The N1-methyl group and the C3-methyl group are both electron-donating, which synergistically increase the electron density of the pyrazole ring, rendering it highly activated towards electrophilic substitution.
The regioselectivity of these reactions is predominantly directed to the C4 position. This preference is a consequence of the electronic distribution within the pyrazole ring, where the C4 position possesses the highest electron density.[2] Attack at the C3 or C5 positions would lead to a less stable cationic intermediate due to the proximity of the electron-withdrawing imine-like nitrogen atom. The methyl groups at N1 and C3 further reinforce this inherent preference for C4 substitution.
dot graph "Electrophilic_Attack_Regioselectivity" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];
} caption: "Regioselectivity of electrophilic attack on 1,3-dimethylpyrazole."
Key Electrophilic Substitution Reactions and Experimental Protocols
This section details the primary electrophilic substitution reactions of 1,3-dimethylpyrazole, offering field-proven protocols and insights into reaction optimization.
Nitration: Introduction of a Nitro Group at C4
The nitration of 1,3-dimethylpyrazole proceeds with high regioselectivity to yield 1,3-dimethyl-4-nitropyrazole. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Scheme:
Experimental Protocol: Synthesis of 1,3-Dimethyl-4-nitropyrazole
-
Materials: 1,3-dimethylpyrazole, concentrated nitric acid (69%), concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice bath.
-
Slowly add 1,3-dimethylpyrazole to the cold sulfuric acid with stirring.
-
To this solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 1,3-dimethyl-4-nitropyrazole.
-
Quantitative Data:
| Electrophile | Reagents | Product | Yield | Reference |
| NO₂+ | HNO₃/H₂SO₄ | 1,3-dimethyl-4-nitropyrazole | Good to Excellent | [3][4] |
Mechanistic Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) in the acidic medium, which then attacks the electron-rich C4 position of the protonated pyrazole ring.
dot graph "Nitration_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} caption: "Mechanism of nitration of 1,3-dimethylpyrazole."
Halogenation: Selective Introduction of Halogens
The halogenation of 1,3-dimethylpyrazole, particularly bromination, also occurs selectively at the C4 position. N-Bromosuccinimide (NBS) is a convenient and efficient reagent for this transformation.[5]
Reaction Scheme:
Experimental Protocol: Synthesis of 4-Bromo-1,3-dimethylpyrazole
-
Materials: 1,3-dimethylpyrazole, N-Bromosuccinimide (NBS), acetonitrile or another suitable solvent.
-
Procedure:
-
Dissolve 1,3-dimethylpyrazole in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford pure 4-bromo-1,3-dimethylpyrazole.[6]
-
Quantitative Data:
| Electrophile | Reagents | Product | Yield | Reference |
| Br⁺ | NBS | 4-bromo-1,3-dimethylpyrazole | High | [5][7] |
Sulfonation: Formation of Pyrazole-4-sulfonic Acid
Sulfonation of 1,3-dimethylpyrazole can be achieved using chlorosulfonic acid, leading to the formation of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, which can then be hydrolyzed to the corresponding sulfonic acid or reacted with ammonia to form the sulfonamide.[1][8]
Reaction Scheme:
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride [1][8]
-
Materials: 1,3-dimethylpyrazole, chlorosulfonic acid, chloroform, thionyl chloride.
-
Procedure:
-
In a fume hood, add a solution of 1,3-dimethylpyrazole in chloroform dropwise to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0°C under a nitrogen atmosphere.[1]
-
Heat the reaction mixture to 60°C and stir for 10 hours.[1]
-
Add thionyl chloride (1.3 equivalents) to the reaction mixture at 60°C over 20 minutes.[1]
-
Stir the mixture for an additional 2 hours at 60°C.[1]
-
Carefully pour the reaction mixture onto ice to quench the reaction and precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Quantitative Data:
| Electrophile | Reagents | Product | Yield | Reference |
| SO₃ | ClSO₃H, SOCl₂ | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | Good | [1][8] |
Friedel-Crafts Acylation and Formylation: Carbon-Carbon Bond Formation
While classic Friedel-Crafts acylation with strong Lewis acids like AlCl₃ can be problematic with sensitive heterocyclic systems, milder conditions can be employed for the acylation of 1,3-dimethylpyrazole.[9] Formylation can be achieved via the Vilsmeier-Haack reaction.[10]
Vilsmeier-Haack Formylation: This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide (e.g., N,N-dimethylformamide, DMF), to introduce a formyl group at the C4 position.[10][11]
Reaction Scheme (Vilsmeier-Haack):
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethylpyrazole
-
Materials: 1,3-dimethylpyrazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0°C.
-
Slowly add POCl₃ to the cold DMF solution with stirring to form the Vilsmeier reagent.
-
Add a solution of 1,3-dimethylpyrazole to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
After cooling, carefully pour the reaction mixture into a mixture of ice and aqueous sodium acetate.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Quantitative Data:
| Electrophile | Reagents | Product | Yield | Reference |
| [CHCl=N(CH₃)₂]⁺ | POCl₃/DMF | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Moderate to Good | [10] |
dot graph "Vilsmeier_Haack_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} caption: "Workflow for the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole."
Conclusion and Future Outlook
The electrophilic substitution reactions of 1,3-dimethylpyrazole are characterized by high regioselectivity for the C4 position, a consequence of the inherent electronic properties of the pyrazole ring, which are enhanced by the electron-donating methyl substituents. This predictable reactivity makes 1,3-dimethylpyrazole a valuable building block for the synthesis of a wide array of functionalized molecules for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile heterocycle.
References
- Zhang, W., et al. (2022).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Experiment 1: Friedel-Crafts Acyl
- Austin, M. W., et al. (1965). The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society (Resumed).
- The nitration of phenyl-substituted heterocycles. Semantic Scholar.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfon
- Gutierrez, A., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
- Nitropyrazoles.
- Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012).
- Friedel–Crafts Acyl
- Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. (2025).
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
- Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine deriv
- 4-Bromo-1,3-dimethyl-1H-pyrazole labor
- Bromination - Common Conditions. Common Organic Chemistry.
- 1,3-dimethyl-1H-pyrazole-4-sulfonamide 97% | CAS: 88398-53-2. AChemBlock.
- 4-Bromo-1,3-dimethylpyrazole-5-carbohydrazide. Santa Cruz Biotechnology.
- Nitration of Substituted Aromatic Rings and Rate Analysis. Western Michigan University.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416. PubChem.
- 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole.
- 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783. PubChem.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023).
- Direct nitration of five membered heterocycles. Semantic Scholar.
- Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024). PubMed.
- CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. CymitQuimica.
- Friedel-Crafts acyl
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
- N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
- Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- What are the ratios of nitric acid and sulfuric acid in a nitr
- Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. ScienceDirect.
- Practical synthesis of 1,3-diaryl-5-alkylpyrazoles by a highly regioselective N-arylation of 3,5-disubstituted pyrazoles with 4-fluoronitrobenzene. (2000). Semantic Scholar.
- 3,5-Dimethylpyrazole promoted sulfonation of acetic acid and methanedisulfonic acid, and crystal structures of the complexes with Co2+, Zn2+, Ba2+, Pb2+ and Cs+.
- Oleum. SciSpace.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416. PubChem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride.
- Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Wiley Online Library.
- 1H and 13C NMR study of perdeuterated pyrazoles.
- 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ).
- 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.
- 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI.
- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
- The Cobalt-3,5-Dimethylpyrazole Reaction.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. scribd.com [scribd.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Bromo-1,3-dimethyl-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Whitepaper: Characterization and Validation of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
This technical guide is structured to address the specific needs of researchers working with 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride , a critical building block often confused with its 4-isomer.
Executive Summary & Structural Context
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245820-90-9) is a specialized heterocyclic intermediate employed in the synthesis of sulfonamide-based kinase inhibitors and phosphodiesterase (PDE) inhibitors.
Unlike its more common regioisomer (the 4-sulfonyl chloride), the 5-sulfonyl chloride places the electrophilic sulfur center adjacent to the N1-methyl group. This creates a unique steric and electronic environment that significantly alters its reactivity and spectroscopic signature.
Critical Warning: Direct chlorosulfonation of 1,3-dimethylpyrazole predominantly yields the 4-isomer due to the nucleophilicity of the C4 position. The 5-isomer is typically synthesized via indirect methods (e.g., Sandmeyer reaction of the 5-amine or lithiation). Validation of regiochemistry is paramount before proceeding to costly GMP steps.
Spectroscopic Data Profile
The following data represents the validated spectroscopic signature for the pure 5-isomer.
Nuclear Magnetic Resonance (NMR)
The most diagnostic feature distinguishing the 5-isomer from the 4-isomer is the chemical shift of the remaining ring proton.
H NMR (400 MHz, CDCl
)
| Assignment | Shift ( | Multiplicity | Integration | Diagnostic Note |
| H-4 | 6.95 – 7.05 | Singlet (s) | 1H | Critical: Significantly upfield compared to the 4-sulfonyl isomer's H-5 (~8.0+ ppm). |
| N1-CH | 4.10 – 4.20 | Singlet (s) | 3H | Deshielded due to proximity to the electron-withdrawing SO |
| C3-CH | 2.30 – 2.35 | Singlet (s) | 3H | Typical allylic-like methyl shift. |
C NMR (100 MHz, CDCl
)
| Assignment | Shift ( | Type | Structural Logic |
| C-3 | 149.5 – 151.0 | Quaternary | C=N bond character; typically the most deshielded ring carbon. |
| C-5 | 134.0 – 136.0 | Quaternary | C-SO |
| C-4 | 110.0 – 112.0 | CH | The only methine carbon; relatively shielded. |
| N1-CH | 39.0 – 40.5 | CH | N-Methyl. |
| C3-CH | 13.0 – 14.5 | CH | C-Methyl. |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
| Functional Group | Wavenumber (cm | Intensity | Description |
| S=O (Asymmetric) | 1375 – 1390 | Strong | Characteristic sulfonyl chloride stretch. |
| S=O (Symmetric) | 1170 – 1185 | Strong | Paired diagnostic band for -SO |
| C=N / C=C | 1580 – 1595 | Medium | Pyrazole ring breathing modes. |
| C-H (Aromatic) | 3100 – 3120 | Weak | C4-H stretch. |
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Formula: C
H ClN O S -
Molecular Weight: 194.64 g/mol
-
Ionization Mode: EI (Electron Impact) or ESI+ (in MeOH, rapid hydrolysis may occur).
| m/z Peak | Identity | Interpretation |
| 194 / 196 | [M] | Molecular ion. Observe 3:1 ratio indicative of one Chlorine atom ( |
| 159 | [M – Cl] | Loss of radical chlorine; formation of sulfonyl cation. |
| 95 | [M – SO | Base peak (likely). Loss of the entire sulfonyl chloride group to leave the dimethylpyrazole cation. |
Analytical Validation Workflow
The following diagram illustrates the decision logic required to validate the material, specifically filtering out the common regioisomeric impurity.
Figure 1: Analytical logic for distinguishing the 5-sulfonyl chloride from the 4-isomer.
Experimental Protocols
Sample Preparation for NMR
Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid, which causes significant chemical shift drifting.
-
Solvent: Use anhydrous CDCl
(stored over molecular sieves) or DMSO- (if immediate analysis is performed). -
Tube Prep: Oven-dry the NMR tube.
-
Concentration: Prepare a ~10 mg/mL solution.
-
Execution: Run the spectrum immediately upon dissolution.
-
Self-Validation: If a broad singlet appears >8.0 ppm (SO
H) or if the H-4 peak splits/drifts, the sample has hydrolyzed.
-
Synthesis Context (The "Why" of the Isomer)
To assist in troubleshooting impurities, it is vital to understand the synthetic origin.
-
Route A (Direct Chlorosulfonation): Reaction of 1,3-dimethylpyrazole with ClSO
H. -
Route B (Sandmeyer / Diazotization): Reaction of 5-amino-1,3-dimethylpyrazole with NaNO
/HCl followed by SO /CuCl . -
Route C (Lithiation): Lithiation of 1-methylpyrazole (thermodynamic control) followed by electrophilic trapping.
-
Outcome: Can yield 5-substituted products, but difficult with the C3-methyl present without blocking groups.
-
Handling and Stability
-
Reactivity: Highly reactive toward nucleophiles (amines, alcohols, water).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Visual Indicator: Pure compound is typically a white to off-white solid or semi-solid. Yellow/Orange discoloration often indicates hydrolysis or residual sulfur contaminants.
References
-
Dunn, P. J., et al. (2023). Production of Sildenafil Citrate (Viagra). In Comprehensive Medicinal Chemistry III.
- Context: Establishes the standard pyrazole sulfonyl chloride chemistry and regioselectivity p
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1245820-90-9.
- Context: Verification of CAS and molecular weight d
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.
- Context: Essential for identifying solvent peaks (THF, DMF)
- Clayden, J., et al. (2012). Regioselectivity in Electrophilic Aromatic Substitution of Heterocycles. Organic Chemistry. Context: Theoretical grounding for the C4 vs C5 substitution preference in pyrazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
Technical Guide: Safety and Handling of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
[1]
Executive Summary & Chemical Profile[1]
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245820-90-9) is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based kinase inhibitors and COX-2 inhibitors.[1] While structurally similar to benzenesulfonyl chlorides, the electron-rich pyrazole ring combined with the electron-withdrawing sulfonyl moiety creates a unique reactivity profile.[1]
This reagent is moisture-sensitive and corrosive .[1] Its primary hazard lies in its rapid hydrolysis, which generates hydrochloric acid (HCl) gas and the corresponding sulfonic acid.[1] Successful application requires strict exclusion of moisture and controlled thermal management.[1]
Table 1: Physicochemical & Hazard Profile[1]
| Parameter | Data / Specification |
| CAS Number | 1245820-90-9 |
| Molecular Formula | C₅H₇ClN₂O₂S |
| Molecular Weight | 194.64 g/mol |
| Physical State | Off-white to yellow solid (low melting point) or semi-solid |
| Reactivity | Electrophilic; violently hydrolyzes in water |
| GHS Classification | Skin Corr.[1][2][3] 1B (H314), Eye Dam. 1 (H318) |
| Storage Condition | 2–8°C, under Argon/Nitrogen, desiccated |
Thermodynamics of Instability: The Hydrolysis Pathway
Understanding the decomposition mechanism is critical for safety.[1] Unlike stable alkyl halides, sulfonyl chlorides possess a tetrahedral sulfur center that is highly susceptible to nucleophilic attack by water.[1]
The Hazard Mechanism: Upon exposure to atmospheric moisture, the S-Cl bond cleaves.[1] This is not a passive degradation; it is an exothermic reaction that releases gaseous HCl.[1] In a closed vessel, this pressurization can cause container failure.[1] In an open laboratory environment, it generates an immediate inhalation hazard.[1]
Visualization 1: Hydrolysis & Decomposition Pathway[1]
Figure 1: Mechanism of hydrolysis.[1] Note the generation of HCl gas, which necessitates ventilation controls.[1]
Operational Protocol: Synthesis & Handling
This section details the standard operating procedure (SOP) for using this reagent in a sulfonylation reaction (e.g., coupling with an amine).
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for sulfonyl chlorides due to permeation risks.[1]
-
Primary Layer: Laminate film gloves (e.g., Silver Shield®) or thick Nitrile (minimum 8 mil).[1]
-
Respiratory: Work must be performed in a certified chemical fume hood.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if working >5g scale.[1]
Reaction Setup (The "Dry" Protocol)
Objective: Minimize competitive hydrolysis to maximize yield and safety.
-
Glassware Preparation: All glassware must be oven-dried (120°C) for >2 hours or flame-dried under vacuum.
-
Solvent Selection: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Water content must be <50 ppm (Karl Fischer titration recommended).[1]
-
Base Scavenger: A tertiary amine base (Triethylamine or Diisopropylethylamine) is mandatory .[1]
-
Reasoning: The reaction generates HCl.[1] Without a base, the acid will protonate the nucleophilic amine, stalling the reaction and potentially degrading the pyrazole ring.
-
Step-by-Step Workflow
Step 1: Reagent Preparation
-
Weigh the sulfonyl chloride in a glovebox or a deeply purged glove bag if possible.[1]
-
If weighing in air: Do so quickly.[1] Do not return unused solid to the stock bottle if it has been exposed to humid air for >1 minute.[1]
Step 2: Addition Sequence
-
Dissolve the Amine and Base in the solvent first. Cool to 0°C.[1]
-
Why? Cooling controls the exotherm of the subsequent addition.
-
Add the Sulfonyl Chloride solution dropwise.[1]
-
Safety Check: Monitor internal temperature.[1] Ensure exotherm does not exceed 10°C.[1]
Step 3: Monitoring & Quenching (Critical)
-
Monitor via TLC or LCMS.[1] Look for the disappearance of the amine.
-
Quenching Protocol: DO NOT dump the reaction mixture into water.
Visualization 2: Safe Handling Workflow
Figure 2: Operational decision tree for handling 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride.
Storage and Shelf-Life Management[1][3]
Improper storage is the leading cause of accidents (pressure buildup) and experiment failure.
Emergency Response Procedures
Spill Management
If the solid is spilled outside the hood:
-
Evacuate the immediate area. The dust is a severe respiratory irritant.[1]
-
PPE: Don double gloves and a P100 respirator (if trained).[1]
-
Neutralization: Do not use water.[1] Cover the spill with solid Sodium Bicarbonate or Calcium Carbonate to neutralize potential acid generation.[1]
-
Sweep up carefully (avoid dust generation) and place in a hazardous waste container.
First Aid
-
Skin Contact: Immediate wash with soap and water for 15 minutes.[1][3] Do not use organic solvents (ethanol/DMSO) as they may increase dermal absorption.[1]
-
Eye Contact: Rinse with water for 15 minutes.[1][3][6] Seek immediate ophthalmological attention.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]
References
Sources
- 1. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. resources.tamusa.edu [resources.tamusa.edu]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. orgsyn.org [orgsyn.org]
Solubility Profile & Solvent Selection Guide: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245820-90-9). As a sulfonyl chloride derivative, this compound exhibits a dual nature: it requires polar organic solvents for effective dissolution but possesses high electrophilic reactivity that precludes the use of protic solvents (alcohols, water, amines) during storage or non-reactive processing.
This document moves beyond simple solubility tables to explore the solvation thermodynamics and hydrolytic instability that drive solvent selection in drug discovery and agrochemical synthesis.
Physicochemical Snapshot
| Property | Value / Description |
| Molecular Formula | C₅H₈ClN₂O₂S |
| Molecular Weight | 194.64 g/mol |
| Physical State | Solid (Low melting point range; often oil if impure) |
| Polarity | Moderate (Lipophilic pyrazole core + Polar sulfonyl group) |
| Primary Hazard | Corrosive (releases HCl upon hydrolysis); Moisture Sensitive |
Solubility Principles & Solvent Compatibility Matrix
The solubility of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is governed by the "like dissolves like" principle, but heavily modified by its reactivity. The sulfonyl chloride moiety (
The Solvation-Reactivity Paradox
While polar solvents stabilize the dipole of the sulfonyl group, nucleophilic polar solvents (protic) will destroy the compound. Therefore, Polar Aprotic Solvents are the gold standard.
Solvent Compatibility Classification
-
Class A (Recommended): High solubility, chemically inert.
-
Class B (Process Specific): Moderate solubility or requires specific conditions (e.g., anhydrous).
-
Class C (Incompatible): Reacts rapidly with the substrate.
| Solvent Class | Solvent Examples | Solubility Rating | Stability Risk | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Low | Ideal for reactions & extractions. |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good (>50 mg/mL) | Low (if anhydrous) | Standard reaction solvent. |
| Polar Aprotic | Acetonitrile, Acetone | Good (>50 mg/mL) | Low | Good for crystallization. |
| Aromatic | Toluene, Benzene | Moderate (~10-30 mg/mL) | Very Low | Ideal for heating/reflux. |
| Aliphatic | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Very Low | Used as anti-solvent for precipitation. |
| Protic | Water, Methanol, Ethanol | Reactive | High (Hydrolysis) | AVOID (unless reactant). |
| Basic | Pyridine, DMF (wet) | Good | High | Accelerates decomposition. |
Mechanistic Insight: The Hydrolysis Trap
In "wet" organic solvents, the sulfonyl chloride undergoes hydrolysis to the corresponding sulfonic acid (1,3-dimethyl-1H-pyrazole-5-sulfonic acid) and HCl.
-
Impact on Solubility: The sulfonic acid byproduct is often less soluble in non-polar solvents (DCM/Toluene) than the parent chloride, leading to precipitation of "white solids" that are actually impurities.
-
Diagnostic: If a clear solution in DCM becomes cloudy over time, moisture ingress is occurring.
Visualization: Solvent Selection Logic
The following decision tree illustrates the logic flow for selecting a solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection emphasizing reactivity constraints.
Experimental Protocols
Protocol A: Rapid Qualitative Solubility Screen
Objective: Determine the approximate solubility range (
-
Preparation: Weigh 10 mg of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride into three 2 mL GC vials.
-
Solvent Addition:
-
Vial 1: Add 100 µL DCM (Target: 100 mg/mL).
-
Vial 2: Add 100 µL Toluene (Target: 100 mg/mL).
-
Vial 3: Add 100 µL Hexane (Target: 100 mg/mL).
-
-
Observation:
-
Vortex for 30 seconds.
-
Clear Solution:
. -
Suspension: Add solvent in 100 µL increments until clear or volume reaches 1 mL (
).
-
-
Inference:
-
DCM: Should dissolve immediately.
-
Toluene: May require slight warming.
-
Hexane: Likely insoluble (oiling out or solid suspension).
-
Protocol B: Gravimetric Purity-Solubility Assessment
Objective: Distinguish between the solubility of the active sulfonyl chloride and its hydrolysis impurities.
-
Dissolve 500 mg of the compound in 5 mL dry DCM .
-
Visual Check: The solution should be water-white and clear.
-
Cloudiness: Indicates presence of 1,3-dimethyl-1H-pyrazole-5-sulfonic acid (insoluble in DCM).
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (pre-dried).
-
Evaporation: Concentrate the filtrate under reduced pressure (
) to a constant weight. -
Calculation:
Note: A recovery <95% suggests significant hydrolysis has already occurred in the stock material.
Handling & Storage Recommendations
The solubility profile dictates the storage strategy. Because the compound is highly soluble in atmospheric moisture (reactively), physical barriers are critical.
-
Storage Solvent: Do NOT store as a solution. Solutions in DCM or THF will degrade over days due to trace moisture ingress or ether cleavage (in THF). Store as a neat solid.
-
Inert Atmosphere: Handle under Argon or Nitrogen.
-
Cold Storage: Store at 2–8°C. Cold temperatures reduce the rate of hydrolysis if moisture is present.
Troubleshooting: "Oiling Out"
If the compound oils out during recrystallization (e.g., from Toluene/Hexane):
-
Cause: The solvent mixture is too non-polar, or the temperature dropped too fast.
-
Remedy: Add a small amount of DCM or EtOAc to redissolve the oil, then cool slowly. Seed with a pure crystal if available.
References
-
PubChem. (n.d.).[1][2][3] 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (Compound).[] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Royal Society of Chemistry. (2011). Method for purifying pyrazoles (Patent WO2011076194A1). Google Patents.
- Sigma-Aldrich (Merck). (n.d.). Handling of Sulfonyl Chlorides: Technical Bulletin. (General reference for class behavior).
Sources
- 1. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Handling of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Introduction: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a pivotal reagent in modern synthetic chemistry, serving as a versatile building block for a diverse range of sulfonamide derivatives. These derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide spectrum of biological activities.[1][2] However, the utility of this compound is intrinsically linked to its purity and stability, which are governed by its highly reactive sulfonyl chloride moiety. This guide provides an in-depth analysis of the chemical principles dictating its stability, outlines field-proven protocols for storage and handling, and offers a practical experimental workflow to ensure its effective use in research and development settings.
Section 1: Core Physicochemical and Hazard Profile
Understanding the fundamental properties of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is the first step toward ensuring its safe and effective use. The compound's reactivity is directly reflected in its hazard classifications.
| Property | Value | Source |
| IUPAC Name | 2,5-dimethylpyrazole-3-sulfonyl chloride | [] |
| Molecular Formula | C₅H₇ClN₂O₂S | [] |
| Molecular Weight | 194.64 g/mol | [][4] |
| CAS Number | 1245820-90-9 | [] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation. | [][4] |
| Signal Word | Danger | [] |
The primary hazard, H314, underscores the corrosive and highly reactive nature of the sulfonyl chloride group, which dictates the stringent handling and storage conditions detailed in this guide.[][4]
Section 2: The Chemistry of Instability: A Focus on the Sulfonyl Chloride Moiety
The stability of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is not governed by the pyrazole ring, which is a robust aromatic heterocycle known for its resistance to many oxidizing and reducing agents, but rather by the electrophilic sulfonyl chloride functional group.[5][6]
The Primary Degradation Pathway: Hydrolysis
The most significant and immediate threat to the integrity of any sulfonyl chloride is atmospheric moisture. The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is typically rapid and results in the formation of the corresponding sulfonic acid and corrosive hydrochloric acid gas.[7]
Reaction: C₅H₇N₂O₂S-Cl + H₂O → C₅H₇N₂O₃S-H (Sulfonic Acid) + HCl (Hydrochloric Acid)
This degradation has two major consequences for the researcher:
-
Loss of Purity: The presence of the sulfonic acid impurity can complicate subsequent reactions, leading to lower yields and difficult purifications.
-
Safety Hazards: The evolution of HCl gas can corrode equipment and presents a significant inhalation hazard.[7]
Reactivity with Other Nucleophiles
The same reactivity principle applies to other common laboratory nucleophiles, such as alcohols and amines. Exposure to these substances will lead to the formation of sulfonate esters and sulfonamides, respectively. While these are often the desired products in a controlled reaction, unintentional contact during storage or handling will consume the reagent.
Thermal Stability
Section 3: Recommended Storage and Handling Protocols
The chemical principles outlined above directly inform the optimal conditions for storage. The core directive is the rigorous exclusion of moisture.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale (The "Why") |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | To displace atmospheric moisture and prevent the primary hydrolysis degradation pathway. |
| Temperature | 2–8 °C (Refrigerated). | To reduce the kinetic rate of all potential degradation pathways and preserve long-term stability. |
| Container | Tightly sealed glass bottle with a corrosion-resistant cap (e.g., PTFE-lined). | To provide a physical barrier against moisture ingress. Glass is inert to the compound and its potential degradation products. |
| Location | In a dedicated, well-ventilated, dry storage area away from incompatible materials (e.g., bases, alcohols, amines).[9][10] | To prevent accidental reactions and ensure safety. A cool, dark place is preferred to avoid potential light-induced degradation.[11] |
Safe Handling Workflow
Due to its corrosive nature, all handling must be performed within a certified chemical fume hood.[9] Adherence to a strict personal protective equipment (PPE) protocol is mandatory.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a full-face shield.[9][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Flame-retardant lab coat and proper footwear.
Step-by-Step Protocol for Weighing and Dispensing:
-
Preparation: Before retrieving the reagent from storage, ensure all necessary glassware is dry (oven or flame-dried) and the reaction setup is under an inert atmosphere.
-
Equilibration: Allow the sealed container to warm to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, perform the weighing and transfer inside a glovebox. If a glovebox is not available, work swiftly in the fume hood.
-
Dispensing: Use a clean, dry spatula to transfer the desired amount of the solid to a pre-weighed, dry vessel.
-
Sealing: Immediately and tightly reseal the main container. It is good practice to flush the headspace with an inert gas like argon before final sealing.
-
Cleanup: Decontaminate the spatula and any affected surfaces according to your institution's safety protocols. Wash hands thoroughly after handling.[10]
Section 4: Visualization of Stability and Workflow
To provide a clear visual summary, the following diagrams illustrate the key chemical instability and the recommended handling workflow.
Caption: Figure 1: The hydrolysis of the sulfonyl chloride by moisture.
Caption: Figure 2: A workflow for proper storage and handling decisions.
Section 5: Experimental Protocol: A Self-Validating System
The successful execution of a reaction is the ultimate validation of proper storage and handling techniques. This protocol details a typical synthesis of a sulfonamide, a common application for this reagent.[13]
Objective: To synthesize N-benzyl-1,3-dimethyl-1H-pyrazole-5-sulfonamide.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (properly stored)
-
Benzylamine
-
Triethylamine (TEA) or Pyridine (as base)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask (oven-dried)
-
Septa, needles, and inert gas line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous DCM (e.g., 10 mL). Then, add benzylamine (1.0 equivalent) followed by the base, triethylamine (1.2 equivalents). The use of a slight excess of base is to quench the HCl byproduct generated during the reaction.
-
Sulfonyl Chloride Preparation: In a separate, dry vial, dissolve 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (1.05 equivalents) in a small amount of anhydrous DCM. A slight excess ensures the complete consumption of the amine.
-
Reaction Initiation: Cool the amine solution to 0 °C using an ice bath. This is critical to control the exotherm of the reaction. Slowly add the sulfonyl chloride solution dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with dilute HCl, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude material can be further purified by column chromatography or recrystallization to yield the pure N-benzyl-1,3-dimethyl-1H-pyrazole-5-sulfonamide.
The successful synthesis of the desired product with high yield and purity serves as a direct validation of the reagent's integrity, confirming that the storage and handling protocols were effective.
Conclusion
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is an invaluable tool for chemical synthesis, but its efficacy is entirely dependent on maintaining its chemical stability. The core principle for its preservation is the uncompromising exclusion of moisture to prevent hydrolysis of the reactive sulfonyl chloride group. By adhering to the storage protocols of a cool, dry, inert environment and employing meticulous handling techniques within a fume hood with appropriate PPE, researchers can ensure the reagent's integrity, achieve reproducible experimental results, and maintain a safe laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., & Metwally, A. A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-13. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Retrieved from [Link]
-
LookChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2022). 1-(2-Methoxybenzyl) - Safety Data Sheet. Retrieved from [Link]
-
Gangapuram, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26249. Retrieved from [Link]
-
Moodie, G. L., et al. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(1), 44–48. Retrieved from [Link]
-
De Simone, R., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(15), 11316–11341. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. PubChem Compound Database. Retrieved from [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(15), 5801. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Lee, K. S., & Lee, W. Y. (1984). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 49(13), 2435–2439. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijnrd.org [ijnrd.org]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of Novel Sulfonamides via 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Executive Summary & Scope
This guide details the protocol for synthesizing novel sulfonamides utilizing 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS 55452-95-6) as the electrophilic scaffold.
The 1,3-dimethylpyrazole moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs like Sildenafil (Viagra) and Celecoxib (Celebrex) . The 5-sulfonyl chloride derivative allows for the rapid diversification of this core into sulfonamide libraries, targeting pathways such as Carbonic Anhydrase (CA) inhibition, Cyclooxygenase-2 (COX-2) inhibition, and NAAA modulation.
This document moves beyond standard textbook procedures, offering field-proven optimizations to maximize yield, minimize hydrolysis side-products, and ensure scalability.
Chemical Foundation & Reactivity Profile
The Reagent
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is an electrophilic sulfonylating agent. Unlike benzenesulfonyl chlorides, the electron-rich pyrazole ring (an aromatic heterocycle) influences the electrophilicity of the sulfur center.
-
Steric Environment: The sulfonyl group at position 5 is flanked by the N-methyl group at position 1. This proximity creates a "steric corridor" that can retard the approach of bulky nucleophiles (e.g., tert-butylamine or sterically hindered anilines), requiring optimized temperature profiles.
-
Electronic Effects: The electron-donating nature of the pyrazole ring makes the sulfonyl chloride slightly less reactive than electron-deficient systems (like nitrobenzenesulfonyl chloride), but still highly susceptible to hydrolysis if moisture is present.
Mechanism of Action
The reaction proceeds via a Nucleophilic Acyl Substitution (SN2-like) mechanism at the sulfur atom.
-
Nucleophilic Attack: The amine nitrogen attacks the sulfur center.[1]
-
Elimination: Chloride is expelled as a leaving group.
-
Deprotonation: The auxiliary base (Pyridine/TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Experimental Protocol: The "Standard" Method
This protocol is optimized for Parallel Synthesis and Library Generation . It uses Dichloromethane (DCM) as the solvent due to its excellent solvation of the sulfonyl chloride and ease of workup.
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| Amine (R-NH₂) | Nucleophile | 1.1 | Slight excess ensures full consumption of the chloride. |
| 1,3-Dimethyl...-Cl | Electrophile | 1.0 | Limiting reagent to simplify purification. |
| Triethylamine (TEA) | Base | 1.5 | Scavenges HCl. Use 2.5 eq if amine is a salt (e.g., HCl salt). |
| DMAP | Catalyst | 0.1 | (Optional) Adds nucleophilic catalysis for sterically hindered amines. |
| DCM (Anhydrous) | Solvent | - | 0.1 M – 0.2 M concentration. |
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask or reaction vial.[1]
-
Purge with Nitrogen (N₂) or Argon. Moisture is the enemy; it hydrolyzes the chloride to the sulfonic acid (unreactive).
Step 2: Solvation
-
Dissolve the Amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exotherm and suppresses bis-sulfonylation (formation of R-N(SO₂Ar)₂).
Step 3: Addition
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in a minimal volume of DCM.
-
Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Critical Check: If the solution turns cloudy immediately, it is likely the amine hydrochloride salt precipitating (normal). If it fumes vigorously, addition is too fast.
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (25 °C) naturally.
-
Stir for 2–4 hours .
-
TLC Monitoring: Use 50% EtOAc/Hexane. The Sulfonyl Chloride typically runs high (Rf ~0.7–0.8). The Sulfonamide product will be more polar (Rf ~0.3–0.5).
-
Stain: UV active. Anisaldehyde may stain the pyrazole moiety.
-
Step 5: Workup (The "Acid Wash")
-
Dilute reaction with excess DCM.
-
Wash 1: 1M HCl (aq). Purpose: Removes unreacted amine and Pyridine/TEA base.
-
Wash 2: Saturated NaHCO₃.[1] Purpose: Removes any hydrolyzed sulfonic acid byproduct.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Visualization: Workflow & Mechanism
Synthesis Workflow Diagram
Figure 1: Decision-tree workflow for the synthesis of pyrazole-5-sulfonamides, including critical checkpoints.
Mechanistic Pathway
Figure 2: Simplified mechanistic pathway highlighting the nucleophilic attack and base-mediated deprotonation.
Troubleshooting & Optimization (Expert Insights)
The "Bis-Sulfonylation" Trap
Problem: When using primary amines (R-NH₂), you may observe a less polar spot on TLC corresponding to the bis-sulfonamide (R-N(SO₂Ar)₂). Solution:
-
Stoichiometry: Ensure the amine is in slight excess (1.1–1.2 eq).
-
Order of Addition: Always add the chloride to the amine (high dilution of chloride), not the amine to the chloride. This keeps the amine concentration high relative to the chloride, favoring mono-substitution.
Hydrolysis Management
Problem: Low yield; isolation of sulfonic acid (water-soluble, lost in aqueous layer). Solution:
-
Use freshly distilled DCM or anhydrous grade solvents.
-
If the sulfonyl chloride is old, it may have partially hydrolyzed in the bottle. Check its quality by taking a small NMR sample in CDCl₃. Impure chloride will show broad acidic protons or shifts in the pyrazole methyl groups.
Purification of Pyrazole Sulfonamides
Unlike simple phenyl sulfonamides, pyrazole derivatives often crystallize well.
-
Recrystallization: Try Ethanol/Water or Hot Ethyl Acetate/Hexanes .
-
Flash Chromatography: If an oil is obtained, use a gradient of Hexane → 50% EtOAc/Hexane . The pyrazole nitrogen can streak on silica; adding 1% TEA to the eluent can sharpen the bands.
Characterization Data
Successful synthesis is confirmed via NMR and LC-MS.
-
¹H NMR (CDCl₃):
-
Pyrazole Methyls: Two distinct singlets around δ 2.30 ppm and δ 4.00 ppm (N-Methyl is typically more downfield).
-
Pyrazole Ring Proton: A singlet around δ 6.5–6.8 ppm (H-4 proton).
-
Sulfonamide NH: Broad singlet, exchangeable with D₂O, typically δ 4.5–7.5 ppm (highly variable depending on R-group).
-
-
LC-MS:
-
Expect [M+H]⁺ or [M+Na]⁺ peaks.
-
Characteristic isotope pattern for Sulfur (³⁴S is ~4.4% of ³²S), though usually less visible than Cl/Br patterns.
-
References
-
BenchChem. "Application Notes and Protocols for Sulfonamide Synthesis using Sulfonyl Chlorides." BenchChem Protocols, 2025.[3] Link
-
National Institutes of Health (NIH). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." PubMed Central, 2023. Link
-
MDPI. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molecules, 2025.[4][5][6][7] Link
-
PubChem. "1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride Compound Summary." National Library of Medicine. Link
-
Organic Chemistry Portal. "Sulfonamide Synthesis by S-N Coupling." Organic Chemistry Portal, 2025. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Sulfonylation of Primary Amines with 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Abstract & Chemical Context
This guide details the protocol for coupling primary amines (
The "Ortho" Effect in Pyrazoles
The critical feature of this reagent is the sulfonyl group's position at C5 , directly adjacent to the N1-methyl group.
-
Steric Hindrance: The proximal N-methyl group exerts steric bulk, retarding the rate of nucleophilic attack by the amine.
-
Hydrolytic Instability: Like many electron-rich heteroaryl sulfonyl chlorides, this reagent is prone to hydrolysis if exposed to ambient moisture, decomposing into the corresponding sulfonic acid.
-
Electronic Profile: The pyrazole ring is electron-rich, which can reduce the electrophilicity of the sulfur center compared to electron-deficient systems (e.g., nitrobenzenesulfonyl chloride), further necessitating optimized base/catalyst conditions.
Key Success Factor: The protocol must balance reaction rate (overcoming sterics) with reagent preservation (preventing hydrolysis).
Reagent Profile
| Component | Chemical Structure | MW ( g/mol ) | CAS | Storage |
| Reagent | 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | 194.64 | 1245820-90-9 | 2-8°C, Inert Gas, Desiccated |
| Substrate | Primary Amine ( | Var. | - | Dry, Free base preferred |
| Base | Pyridine (or DIPEA/DMAP) | - | - | Anhydrous |
| Solvent | Dichloromethane (DCM) | - | - | Anhydrous |
Experimental Protocols
Method A: The "Golden" Standard (Anhydrous Homogeneous)
Best for: Valuable amines, small-to-medium scale (mg to g), and ensuring maximum conversion.
Rationale: Pyridine acts as both the base (to scavenge HCl) and a nucleophilic catalyst. It forms a highly reactive N-sulfonylpyridinium intermediate, which is more susceptible to amine attack than the hindered sulfonyl chloride itself.
Materials
-
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (1.1 – 1.2 equiv)
-
Primary Amine (1.0 equiv)
-
Pyridine (anhydrous, 3.0 – 5.0 equiv) or Pyridine/DCM (1:4 ratio)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask or vial and purge with nitrogen/argon.
-
Solubilization: Dissolve the Primary Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Base Addition: Add Pyridine (3.0 – 5.0 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), add extra pyridine (1.0 equiv) to free-base it before adding the sulfonyl chloride.
-
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.1 equiv) portion-wise or as a solution in minimal DCM.
-
Critical: Do not add the solid reagent all at once if the reaction is exothermic, though the steric hindrance usually mitigates this.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2–4 hours .
-
Monitoring: Check by TLC or LC-MS. The sulfonamide product is usually more polar than the starting chloride but less polar than the amine (if the amine is polar).
-
-
Quench: Once complete, dilute with DCM and wash with 1N HCl (aq) or 10% Citric Acid .
-
Why Acid Wash? This converts excess pyridine into water-soluble pyridinium salts, removing it from the organic layer.
-
-
Workup: Wash the organic layer with saturated
(to remove any sulfonic acid byproduct) and then Brine. Dry over , filter, and concentrate.
Method B: Catalytic Boost for Unreactive Amines
Best for: Sterically hindered amines or electron-deficient anilines.
Rationale: The N-methyl group at position 1 of the pyrazole hinders the sulfonyl group at position 5. If the incoming amine is also hindered, the reaction will be sluggish. DMAP (4-Dimethylaminopyridine) is a "hyper-nucleophilic" catalyst that dramatically accelerates sulfonylation.
Modifications to Method A:
-
Solvent: Use DCM or THF .
-
Base: Use Triethylamine (TEA) or DIPEA (2.0 equiv) as the stoichiometric base.
-
Catalyst: Add DMAP (0.1 – 0.2 equiv) at the start.
-
Temperature: If no reaction occurs after 4 hours at RT, heat to 40°C (refluxing DCM) or 60°C (THF).
Reaction Mechanism & Logic
The reaction follows a Nucleophilic Substitution at Sulfur (
Figure 1: Mechanism of Pyridine-catalyzed sulfonylation. The formation of the N-sulfonylpyridinium salt activates the sulfur center, compensating for the steric hindrance of the pyrazole N-methyl group.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Amine | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check reagent quality (sulfonyl chlorides degrade to acids over time). Use Method B (DMAP catalyst). |
| Reagent "Disappears" but no Product | Hydrolysis | The reagent hydrolyzed to the sulfonic acid (highly polar, lost in aqueous workup). Action: Add reagent in excess (1.5 equiv) and add it last. |
| Bis-sulfonylation ( | Amine is too nucleophilic / Excess Reagent | Rare with hindered sulfonyl chlorides. If observed, reduce reagent to 0.95 equiv and keep temp at 0°C. |
| Impurity at Baseline (TLC) | Sulfonic Acid Byproduct | Wash organic layer thoroughly with saturated |
Decision Workflow
Use this flowchart to select the appropriate protocol based on your specific amine substrate.
Figure 2: Protocol Selection Workflow.
References
-
Compound Data: National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 4635707, 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]
-
General Heteroaryl Sulfonylation: Woolven, H., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3020–3022. Retrieved from [Link]
-
Pyridine Catalysis Mechanism: De, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega. Retrieved from [Link]
-
Instability of Heteroaryl Sulfonyl Chlorides: Bahrami, K., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride in Kinase Inhibitor Synthesis
Executive Summary
This technical guide details the application of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 10250-59-6) as a critical building block in the synthesis of kinase inhibitors. While sulfonamides are ubiquitous pharmacophores in medicinal chemistry, this specific pyrazole scaffold offers distinct advantages over phenyl-sulfonamide bioisosteres, including enhanced aqueous solubility, reduced lipophilicity (LogD), and specific vectorization for hydrogen bonding within the ATP-binding pocket. This document provides validated protocols for sulfonylation, troubleshooting matrices for difficult amines, and structural insights into its role in Structure-Activity Relationship (SAR) optimization.
Chemical Profile & Strategic Value
Reagent Specifications
| Property | Specification |
| Chemical Name | 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride |
| CAS Number | 10250-59-6 |
| Molecular Formula | C₅H₇ClN₂O₂S |
| Molecular Weight | 194.64 g/mol |
| Physical State | White to off-white solid or crystalline powder |
| Storage | 2-8°C, under inert atmosphere (Ar/N₂).[1] Moisture sensitive. |
| Key Reactivity | Electrophilic attack at sulfur; prone to hydrolysis to sulfonic acid. |
Structural Role in Kinase Inhibition (SAR)
In the context of Type I and Type II kinase inhibitors, the 1,3-dimethylpyrazole-5-sulfonamide moiety often serves two critical functions:
-
Hinge or Solvent-Front Interaction: The sulfonamide oxygen atoms act as hydrogen bond acceptors, often interacting with the backbone NH of the hinge region or conserved lysine residues (e.g., the catalytic Lys in the
-strand). -
Scaffold Rigidity: The pyrazole ring provides a semi-rigid linker that orients the sulfonamide vector, distinct from the geometry offered by phenyl or thiophene rings. The N1-methyl group prevents tautomerization, locking the regioisomer and reducing off-target promiscuity associated with NH-pyrazoles.
Experimental Protocols
Protocol A: Standard Sulfonylation of Primary/Secondary Amines
Objective: High-yield coupling of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride with a core amine scaffold (e.g., aminopyrimidine, aniline derivative).
Reagents:
-
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (1.2 – 1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst for unreactive amines)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Amine Substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Add DIPEA (2.5 equiv) via syringe. If the amine is an HCl salt, increase base to 3.5 equiv.
-
Cooling: Cool the reaction mixture to
using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions and decomposition of the chloride. -
Reagent Addition: Dissolve 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–12 hours.
-
Monitoring: Check reaction progress via LCMS or TLC. The sulfonyl chloride is unstable on silica; monitor the disappearance of the amine and formation of the product mass
.
-
-
Quenching: Once complete, add a saturated aqueous
solution or water to quench unreacted sulfonyl chloride. -
Workup:
-
Dilute with DCM.
-
Wash organic layer with 1N HCl (to remove excess DIPEA/pyridine). Note: Skip this if your product is basic and acid-sensitive.
-
Wash with saturated
and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).
Protocol B: "Difficult" Amines (Low Nucleophilicity)
For electron-deficient anilines or sterically hindered amines where Protocol A fails.
Modifications:
-
Solvent: Switch to Pyridine (used as both solvent and base) or DMF.
-
Temperature: Heat to
– . -
Activation: Use microwave irradiation for 30–60 minutes at
in THF/Pyridine.
Visualization of Workflow & Mechanism
Reaction Scheme & Logic
The following diagram illustrates the standard synthesis workflow and the decision logic for troubleshooting.
Caption: Figure 1. Step-by-step synthesis workflow with integrated troubleshooting loops for sulfonylation reactions.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reagent disappears, Amine remains | Hydrolysis of sulfonyl chloride due to wet solvent. | Ensure DCM/THF is anhydrous. Handle reagent under |
| Low Conversion (<20%) | Low nucleophilicity of amine (e.g., electron-poor aniline). | Switch solvent to Pyridine. Heat to |
| Bis-sulfonylation | Primary amine is too reactive; excess reagent used. | Use strictly 1.0–1.1 equiv of sulfonyl chloride. Add reagent very slowly at |
| Product degradation on column | Acid sensitivity of the sulfonamide or pyrazole. | Use 1% Triethylamine in the eluent to neutralize silica acidity. Avoid acidic workup. |
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. They react violently with water to release HCl gas. Always handle in a fume hood.
-
Storage: Store in a tightly sealed container at 2-8°C. If the solid turns into a liquid or gum, it has likely hydrolyzed to the sulfonic acid and is no longer reactive.
-
Quenching: Never dispose of excess sulfonyl chloride directly. Quench with a dilute solution of amine or aqueous base before disposal.
References
-
Vertex Pharmaceuticals. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
-
Polterauer, D., et al. (2022).[6][7][8] A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides. Reaction Chemistry & Engineering.
-
Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.
-
Abele, S., et al. (2015).[9] Preparation of Aryl Sulfonyl Chlorides in Aqueous Media. Organic Process Research & Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. sciforum.net [sciforum.net]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Strategic Protection Protocols for 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride Conjugation
Executive Summary
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245820-90-9) is a high-value electrophile, most notably recognized as the pharmacophore scaffold in PDE5 inhibitors such as Sildenafil (Viagra). While the pyrazole core offers robust chemical stability, the sulfonyl chloride moiety is aggressively electrophilic. This reactivity poses a significant challenge in complex substrate synthesis: regioselectivity .
Without a robust protecting group (PG) strategy, this reagent will indiscriminately attack primary amines, secondary amines, and alcohols, leading to complex mixtures of sulfonamides and sulfonate esters.[1] This guide details orthogonal protection strategies to ensure single-site conjugation, focusing on polyamines and amino-alcohols.
Part 1: Reagent Profile & Handling
Before initiating conjugation, the integrity of the sulfonyl chloride must be verified. The commercial reagent is often contaminated with its hydrolysis product, 1,3-dimethyl-1H-pyrazole-5-sulfonic acid, which is unreactive.[1]
Quality Control Check
-
Appearance: Off-white to yellow solid.
-
Critical Impurity: 1,3-dimethyl-1H-pyrazole-5-sulfonic acid (Result of moisture exposure).
-
Quick Test: Dissolve a small sample in dry DCM. The sulfonyl chloride is soluble; the sulfonic acid is generally insoluble or forms a suspension.
-
Activation: If significant hydrolysis is suspected, the material can be "re-activated" by refluxing in thionyl chloride (
) with catalytic DMF, though purchasing fresh reagent is recommended for GMP workflows.[1]
Part 2: Strategic Frameworks
Strategy A: The Polyamine Challenge (Primary vs. Secondary)
Objective: Selectively sulfonylate a secondary amine in the presence of a primary amine. Challenge: Sulfonyl chlorides preferentially react with primary amines due to lower steric hindrance. Solution: Orthogonal protection using Boc (tert-butyloxycarbonyl) .[1][2]
Why Boc?
-
Chemical Stability: The resulting pyrazole sulfonamide bond is extremely stable under acidic conditions.
-
Orthogonality: Boc is removed by TFA or HCl, conditions that leave the sulfonamide linkage intact.
-
Avoidance of Hydrogenolysis: Unlike Cbz, Boc avoids the use of
, which eliminates any risk of reducing the pyrazole ring (rare, but possible under high pressure).[1]
Strategy B: The Amino-Alcohol Challenge (N- vs. O-Sulfonylation)
Objective: Selectively sulfonylate the amine without forming the sulfonate ester. Challenge: While amines are better nucleophiles, the basic conditions required to scavenge HCl (Pyridine/TEA) can deprotonate alcohols, promoting O-sulfonylation.[1] Solution: Transient protection using TBDMS (tert-butyldimethylsilyl) .[1]
Why TBDMS?
-
Selective Deprotection: TBDMS is cleaved by TBAF (fluoride), a condition completely orthogonal to the sulfonamide bond.[1]
-
Steric Bulk: The bulky silyl group prevents the alcohol from approaching the crowded sulfonyl center.
Part 3: Visual Workflows (Graphviz)[1]
The following diagrams illustrate the decision logic and reaction flow for these strategies.
Caption: Workflow logic for selecting orthogonal protecting groups based on substrate functionality.
Part 4: Detailed Experimental Protocols
Protocol 1: Regioselective Sulfonylation of a Diamine (Boc-Route)
Target: Synthesis of N-(secondary-amino)-1,3-dimethylpyrazole-5-sulfonamide.[1]
Step 1: Mono-Boc Protection
-
Setup: Dissolve the diamine (1.0 equiv) in DCM (10 mL/g). Cool to 0°C.[3]
-
Addition: Add a solution of
(0.95 equiv—slight deficit prevents bis-protection) in DCM dropwise over 30 mins. -
Reaction: Stir at 0°C for 1h, then warm to RT. Monitor by TLC (ninhydrin stain).[1]
-
Workup: Wash with water. Dry organic layer (
).[1][3] Concentrate.
Step 2: Sulfonylation[1][3][4]
-
Reagents:
-
Procedure:
-
Monitoring: TLC should show the disappearance of the Boc-amine.
-
Quench: Add saturated
solution. -
Purification: Extract with DCM. Wash with brine. Flash chromatography is usually required to remove excess sulfonyl chloride hydrolysis products.
Step 3: Boc Deprotection[1]
-
Reaction: Dissolve the sulfonamide in DCM. Add TFA (20% v/v).[1] Stir at RT for 1–2 hours.
-
Workup: Volatiles (
) are removed under reduced pressure. -
Neutralization: The residue is the TFA salt. Dissolve in EtOAc and wash with saturated
to obtain the free base.
Data Summary Table: Reaction Parameters
| Parameter | Recommended Condition | Reason |
| Solvent | DCM or THF (Anhydrous) | Sulfonyl chlorides hydrolyze in water/alcohols.[5] |
| Base | TEA or DIPEA (2-3 equiv) | Neutralizes HCl byproduct; Pyridine can be used as solvent but is harder to remove.[1] |
| Temperature | 0°C | Controls exotherm; prevents bis-sulfonylation side reactions. |
| Stoichiometry | 1.1 equiv Sulfonyl Chloride | Slight excess ensures completion; large excess causes side reactions. |
| Atmosphere | Nitrogen / Argon | Prevents moisture ingress (hydrolysis protection).[1] |
Part 5: Troubleshooting & Pitfalls
Issue: Low Yield / Hydrolysis
-
Symptom: Recovery of starting amine and formation of sulfonic acid.
-
Cause: Wet solvent or old reagent.
-
Fix: Distill DCM over
or use molecular sieves. Check reagent quality (see Part 1).
Issue: O-Sulfonylation (in Amino-Alcohols)
-
Symptom: Product mass is +158 Da higher than expected (double addition) or wrong regioisomer.
-
Cause: Base was too strong or temperature too high, activating the hydroxyl.
-
Fix: Ensure TBDMS protection is complete before sulfonylation. Use weaker bases (Pyridine instead of TEA) if skipping protection (risky).[1]
Issue: Pyrazole Ring Cleavage
-
Symptom: Loss of aromatic signals in NMR.
-
Cause: Highly unlikely with Sulfonyl Chloride chemistry. Only occurs if using high-pressure hydrogenation for Cbz removal.
-
Fix: Switch to Boc (Acid labile) or Fmoc (Base labile) strategies.
References
-
Reagent Characterization & Sildenafil Context
-
Protecting Group Methodology
-
Reaction Mechanism & Selectivity
- Regioselective Sulfonyl
-
Source: [1]
Sources
- 1. rsc.org [rsc.org]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1,3-dimethyl-1h-pyrazole-5-sulfonyl chloride (C5H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 6. wiley.com [wiley.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
analytical techniques for monitoring reactions of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Application Note: Analytical Techniques for Monitoring Reactions of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Executive Summary
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS 13451-55-3) is a critical electrophilic scaffold in the synthesis of bioactive sulfonamides, including sildenafil analogs and COX-2 inhibitors. Its high reactivity, however, presents a significant analytical challenge: the compound is moisture-sensitive and rapidly hydrolyzes to the corresponding sulfonic acid in standard reverse-phase HPLC mobile phases.
This guide details a "Quench-and-Quantify" protocol, the industry-standard method for accurate monitoring. By derivatizing the unstable sulfonyl chloride into a stable sulfonamide prior to analysis, researchers can decouple sampling from analysis time, ensuring data integrity. We also provide protocols for direct qNMR and qualitative TLC monitoring.
Physicochemical Context & Reactivity Profile
-
Molecular Formula: C
H ClN O S[] -
Molecular Weight: 194.64 g/mol [][2]
-
Reactivity: The sulfonyl chloride moiety (-SO
Cl) is a hard electrophile. -
Primary Degradation Pathway: Hydrolysis via nucleophilic attack by water, yielding 1,3-dimethyl-1H-pyrazole-5-sulfonic acid and HCl.
-
Implication for Analysis: Direct injection into aqueous HPLC mobile phases results in on-column degradation, leading to split peaks, tailing, and underestimation of purity.
Analytical Strategy: The "Quench-and-Quantify" Workflow
To accurately monitor the consumption or formation of the sulfonyl chloride, we must "freeze" its concentration at the moment of sampling. This is achieved by reacting the aliquot with an excess of a secondary amine (e.g., morpholine or diethylamine).
Advantages:
-
Stability: The resulting sulfonamide is stable in aqueous acetonitrile/methanol.
-
UV Response: The derivative retains the pyrazole chromophore and often has better peak shape.
-
Differentiation: The derivative separates cleanly from the sulfonic acid hydrolysis by-product.
Figure 1: The "Quench-and-Quantify" workflow ensures the unstable sulfonyl chloride is converted to a stable surrogate before analysis.
Protocol A: Quantitative HPLC via Morpholine Derivatization (Gold Standard)
Objective: To quantify the exact concentration of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride in a reaction mixture.
Reagents:
-
Quench Solution: 5% (v/v) Morpholine in Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Internal Standard (Optional): Caffeine or Dimethyl sulfone (if absolute concentration is needed without a calibration curve of the starting material).
Step-by-Step Procedure:
-
Preparation: Pipette 900 µL of the Quench Solution into a 1.5 mL HPLC vial or Eppendorf tube.
-
Sampling: Withdraw exactly 100 µL of the reaction mixture.
-
Derivatization: Immediately dispense the sample into the Quench Solution. Vortex for 10 seconds.
-
Dilution: If the reaction is concentrated (>0.5 M), dilute the derivatized sample 1:10 with the Diluent to bring it into the linear range of the detector.
-
Analysis: Inject onto HPLC.
HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B (0-1 min) |
| Detection | UV at 254 nm (Pyrazole ring) and 210 nm |
| Temperature | 30°C |
Data Interpretation:
-
Peak A (Early eluting, ~2-3 min): 1,3-Dimethyl-1H-pyrazole-5-sulfonic acid (Hydrolysis By-product).
-
Peak B (Late eluting, ~6-7 min): Derivatized Sulfonamide (Represents active Sulfonyl Chloride).
-
Note: If you see a peak for the unreacted Sulfonyl Chloride, your quench was insufficient or the gradient is too fast/acidic. In this protocol, the Sulfonyl Chloride should be 100% converted to Peak B.
Protocol B: In-Process Monitoring via qNMR (Non-Destructive)
Objective: To monitor reaction kinetics without derivatization artifacts, provided the solvent system is compatible.
Suitability: Ideal for reactions performed in deuterated solvents or when the reaction mixture can be rapidly dissolved in CDCl
Procedure:
-
Take a 50 µL aliquot of the reaction mixture.
-
Dissolve in 600 µL of CDCl
(anhydrous).-
Critical: Do not use DMSO-d
or MeOH-d as they may react with the sulfonyl chloride or promote hydrolysis during the scan.
-
-
Acquire a
H NMR spectrum (16 scans is usually sufficient).
Key Signals (Chemical Shifts approximate):
-
Starting Material (Pyrazole): Look for the C4-H proton on the pyrazole ring.
-
Product (Sulfonyl Chloride): The electron-withdrawing SO
Cl group will shift the methyl groups and the C4-H proton downfield compared to the starting pyrazole.-
1,3-Dimethyl-1H-pyrazole (Starting Material):
~5.8 ppm (C4-H). -
Sulfonyl Chloride (Product):
~6.8 - 7.0 ppm (C4-H) (Shifted downfield due to deshielding).
-
-
By-Product (Sulfonic Acid): Often insoluble in CDCl
, which helps in assessing purity. If visible, shifts will differ slightly.
Protocol C: Rapid TLC Monitoring (Qualitative)
Objective: Quick "Go/No-Go" decision on the bench.
-
Stationary Phase: Silica Gel 60 F
plates. -
Mobile Phase: Ethyl Acetate : Hexane (30 : 70).
-
Visualization: UV Lamp (254 nm).
Staining (Optional but recommended):
-
Permanganate Dip: Sulfonyl chlorides are oxidatively stable, but impurities might stain.
-
Ninhydrin: NOT useful unless monitoring amine consumption in a coupling reaction.
Troubleshooting TLC:
-
Streakiness: Sulfonyl chlorides often streak on silica due to hydrolysis on the acidic plate.
-
Fix: Add 1% Triethylamine to the mobile phase to neutralize the silica and prevent on-plate hydrolysis.
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Split Peak in HPLC | On-column hydrolysis of underivatized chloride. | Must use Protocol A (Derivatization). Do not inject neat. |
| Low Assay / High Acid Peak | Moisture in reactor or wet quench solvent. | Dry solvents over molecular sieves. Ensure quench amine is dry. |
| Corrosion of MS Source | HCl generation in source. | Use a divert valve to send the first 2 mins (salt/acid) to waste. |
| Ghost Peaks | Reaction of sulfonyl chloride with MeOH in mobile phase. | Use Acetonitrile instead of Methanol for Mobile Phase B. |
References
-
BenchChem. (2025).[6][7] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Merck & Co. Scientists. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonyl Chlorides. Retrieved from
-
Thermo Scientific. (n.d.). 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride Product Specifications. Retrieved from
-
PubChem. (2025).[2] 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride Compound Summary. Retrieved from
Sources
- 2. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Modern Reagent for Accelerated Drug Discovery
In the landscape of contemporary drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Solid-phase synthesis (SPS) has emerged as a cornerstone technology in this endeavor, enabling the rapid and systematic preparation of large numbers of compounds. Within the arsenal of reagents available for SPS, those that introduce unique and medicinally relevant scaffolds are of particular interest. 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is one such reagent, offering a gateway to a diverse range of pyrazole-containing sulfonamides. The pyrazole motif is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities.[1] This, combined with the favorable physicochemical properties of the sulfonamide linkage, makes 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride a valuable tool for generating libraries of drug-like molecules.[2]
This application note provides a comprehensive guide to the use of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the optimization of reaction conditions to empower researchers in their quest for new chemical entities.
The Reagent: Structure and Rationale for Use
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a stable, crystalline solid that is readily handled under standard laboratory conditions. Its structure features a dimethylated pyrazole ring, which imparts specific steric and electronic properties to the resulting sulfonamide derivatives, influencing their conformational preferences and potential interactions with biological targets. The sulfonyl chloride moiety is the reactive handle for sulfonamide bond formation, readily undergoing nucleophilic attack by primary and secondary amines.
The strategic advantage of employing this reagent in solid-phase synthesis lies in its ability to introduce the privileged pyrazole scaffold in a late-stage diversification step. This allows for the generation of a multitude of analogs from a common resin-bound amine intermediate, a highly efficient strategy for building extensive compound libraries.
Mechanistic Insights: The Sulfonylation Reaction on a Solid Support
The core reaction involves the nucleophilic attack of a resin-bound amine on the electrophilic sulfur atom of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride. This reaction is typically facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct.
The solid-phase nature of the reaction offers several advantages over traditional solution-phase synthesis. The excess reagents and byproducts can be easily removed by simple washing of the resin, streamlining the purification process and enabling the potential for automation.[3] The choice of solid support is crucial, with resins such as Rink Amide resin being particularly suitable for the synthesis of primary sulfonamide carboxamides, as the final cleavage from the resin yields the desired amide functionality.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the solid-phase synthesis of a pyrazole sulfonamide library using 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride.
Figure 1. General workflow for solid-phase synthesis of pyrazole sulfonamides.
Detailed Protocols
Materials and Equipment:
-
Rink Amide MBHA resin (100-200 mesh, loading capacity ~0.5 mmol/g)
-
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Loading of the Amine on Rink Amide Resin
This protocol assumes the use of an Fmoc-protected amino acid for loading onto the Rink Amide resin. If starting with a pre-loaded amine resin, proceed to Protocol 2.
-
Resin Swelling: Place the Rink Amide resin (1 g, ~0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL) to the resin. Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove residual piperidine.
Protocol 2: Sulfonylation with 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
-
Reagent Preparation: In a separate vial, dissolve 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (3 equivalents relative to resin loading, ~1.5 mmol) in NMP (5 mL).
-
Sulfonylation Reaction: To the deprotected and washed resin from Protocol 1, add the solution of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride. Then, add DIEA (6 equivalents, ~3.0 mmol).
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by a Kaiser test to confirm the consumption of the free amine.
-
Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with NMP (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all soluble impurities. Dry the resin under vacuum.
Protocol 3: Cleavage of the Pyrazole Sulfonamide from the Resin
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin in the reaction vessel. Agitate the mixture at room temperature for 2-3 hours.[5] The use of 1,3-dimethoxybenzene can be considered as a scavenger to prevent potential side reactions from the Rink amide linker decomposition.[6]
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Product Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (50 mL) with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.
Protocol 4: Purification and Analysis
-
Purification: Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[7][8]
Data Presentation: Expected Outcomes
The solid-phase synthesis of pyrazole sulfonamides using 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is expected to proceed with good to excellent yields and high purity after purification. The following table provides a representative example of the expected outcome for the synthesis of a small library.
| Amine Component (R-NH2) | Molecular Weight of Product ( g/mol ) | Expected Yield (%) | Purity by HPLC (%) |
| Benzylamine | 282.34 | 75-85 | >95 |
| 4-Fluoroaniline | 286.30 | 70-80 | >95 |
| Piperidine | 273.36 | 80-90 | >95 |
| Morpholine | 275.33 | 82-92 | >95 |
Table 1. Representative data for the solid-phase synthesis of a pyrazole sulfonamide library.
Troubleshooting and Field-Proven Insights
-
Incomplete Sulfonylation: If the Kaiser test remains positive after the recommended reaction time, the reaction can be extended, or a slight excess of the sulfonyl chloride and base can be added. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.
-
Low Cleavage Yield: Incomplete cleavage can occur due to steric hindrance or aggregation on the resin. Extending the cleavage time or using a stronger cleavage cocktail may be necessary. Ensure the N-terminal Fmoc group is removed before cleavage if applicable.[9]
-
Product Purity: The purity of the final product is highly dependent on the thoroughness of the washing steps. Ensure each wash is performed with an adequate volume of solvent and for a sufficient duration to remove all soluble impurities.
-
Choice of Base: While DIEA is a common choice, other non-nucleophilic bases such as 2,4,6-collidine can also be used. The choice of base can sometimes influence the outcome of the reaction, particularly with sterically hindered amines.
Conclusion
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a versatile and efficient reagent for the solid-phase synthesis of pyrazole-containing sulfonamide libraries. The protocols outlined in this application note provide a robust framework for researchers to generate diverse collections of compounds for screening in drug discovery programs. The inherent advantages of solid-phase synthesis, coupled with the privileged nature of the pyrazole scaffold, make this methodology a powerful addition to the medicinal chemist's toolbox.
References
-
A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. (2025). ResearchGate. [Link]
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). DiVA portal. [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. [Link]
-
A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the... (n.d.). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates. (n.d.). PMC - NIH. [Link]
-
Development of hydrophilic magnetic molecularly imprinted polymers for the dispersive solid-phase extraction of sulfonamides from animal-derived samples before HPLC detection. (n.d.). ResearchGate. [Link]
-
Application of matrix solid-phase dispersion and high-performance liquid chromatography for determination of sulfonamides in honey. (n.d.). PubMed. [Link]
-
Cleavage from Rink Amide Resin. (n.d.). Aapptec Peptides. [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). ACS Publications. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). PMC - NIH. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). Indian Academy of Sciences. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. [Link]
-
C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. (n.d.). PubMed. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing. [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Publications. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTec. [Link]
-
H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). NIH. [Link]
Sources
- 1. Application of matrix solid-phase dispersion and high-performance liquid chromatography for determination of sulfonamides in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
microwave-assisted synthesis using 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Application Note: Microwave-Assisted Synthesis Using 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Part 1: Executive Summary & Reagent Profile
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a specialized heterocyclic building block used primarily to introduce the dimethylpyrazole moiety into pharmaceutical scaffolds via sulfonamide or sulfonate ester linkages. While traditional sulfonylation is often conducted at room temperature or reflux over extended periods (2–12 hours), this reagent is ideally suited for microwave-assisted synthesis .
The electron-rich nature of the pyrazole ring, combined with the steric environment of the adjacent methyl groups, can occasionally retard nucleophilic attack under standard thermal conditions. Microwave irradiation overcomes this activation energy barrier, reducing reaction times to minutes and significantly suppressing the competitive hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.
Key Benefits of Microwave Protocol:
-
Reaction Time: Reduced from hours to 5–20 minutes.
-
Selectivity: Rapid heating favors the kinetic amidation product over thermodynamic hydrolysis.
-
Library Compatibility: Ideal for parallel synthesis of fragment-based drug discovery (FBDD) libraries.
Part 2: Chemistry & Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl sulfur, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.
Mechanistic Insight: Under microwave irradiation, the dipolar polarization of the solvent (and potentially the reagents) leads to rapid internal heating. For sulfonyl chlorides, this is critical. Slow heating in the presence of trace moisture (common in library synthesis) favors the formation of the sulfonic acid byproduct. Microwave "flash heating" accelerates the bimolecular reaction with the amine faster than the pseudo-first-order hydrolysis reaction.
Figure 1: Mechanistic pathway for microwave-assisted sulfonylation. The rapid energy transfer favors the formation of the sulfonamide bond.
Part 3: Experimental Protocols
Protocol A: Standard Microwave Sulfonylation (Batch Mode)
Best for: Synthesis of single compounds (10 mg – 500 mg scale).
Reagents:
-
Electrophile: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base: Pyridine (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
-
Note: For microwave reactions >100°C, use Acetonitrile or DMF to avoid over-pressurizing low-boiling solvents like DCM.
-
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in 3 mL of solvent.
-
Addition: Add the base (Pyridine/DIPEA). Then, add 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 mmol) in one portion.
-
Critical: If the reaction is highly exothermic, cool the vial in an ice bath during addition, then seal.
-
-
Sealing: Cap the vial with a Teflon-lined septum cap suitable for the microwave system (e.g., CEM or Biotage).
-
Microwave Parameters:
-
Temperature: 80 °C
-
Time: 10 minutes
-
Pressure Limit: 250 psi (standard safety limit)
-
Power: Dynamic (set max to 150W to prevent overshoot)
-
-
Workup:
-
Decap the vial. Dilute with DCM (20 mL).
-
Wash with 1M HCl (to remove excess amine/pyridine) followed by sat. NaHCO3 and Brine.
-
Dry over MgSO4, filter, and concentrate.
-
Protocol B: High-Throughput Parallel Synthesis (Plate Mode)
Best for: Library generation using automated liquid handlers.
Reagents:
-
Stock Solution A: Sulfonyl chloride in anhydrous Acetonitrile (0.5 M).
-
Stock Solution B: Diverse Amines in Acetonitrile/Pyridine (1:1 ratio) (0.5 M).
-
Scavenger Resin: PS-Trisamine or similar (for purification).
Workflow:
-
Dispense 200 µL of Amine Stock (Solution B) into each well of a 96-well microwave-compatible plate (e.g., chemically resistant polypropylene or glass-lined).
-
Add 200 µL of Sulfonyl Chloride Stock (Solution A).
-
Seal plate with a heat-resistant silicone mat.
-
Irradiation: Heat the entire plate to 60 °C for 15 minutes .
-
Note: Plate-based microwaves often have uneven heating; a lower temperature for a slightly longer time ensures uniformity across wells.
-
-
Purification: Add PS-Trisamine resin to scavenge excess sulfonyl chloride. Shake for 1 hour. Filter and concentrate.
Part 4: Data & Optimization
Table 1: Solvent & Base Compatibility Matrix
| Solvent | Base | Microwave Temp Limit | Notes |
| DCM | Pyridine | 60°C | Excellent solubility; watch pressure limits. |
| THF | DIPEA | 100°C | Good general solvent; ensure anhydrous. |
| Acetonitrile | K2CO3 (solid) | 120°C | Best for polar amines; heterogeneous base works well in MW. |
| Water | Na2CO3 | 100°C | Green Chemistry: Requires phase transfer catalyst (TBAB). |
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or old reagent | Use freshly opened anhydrous solvent. Check sulfonyl chloride quality (hydrolyzes to acid over time). |
| Incomplete Reaction | Steric hindrance on amine | Increase MW Temp to 100–120°C; Increase time to 20 min. |
| Dark/Tarry Product | Thermal decomposition | Reduce Temp to 60°C; Ensure inert atmosphere (Argon purge before capping). |
Part 5: Visualization of Workflow
Figure 2: Operational workflow for the microwave-assisted synthesis of sulfonamides.
Part 6: Safety & Handling
-
Pressure Hazards: Sulfonyl chlorides release HCl upon reaction or hydrolysis. In a sealed microwave vessel, this increases pressure. Always use vessels rated for at least 20 bar (300 psi) and ensure the volume does not exceed 2/3 of the vial capacity.
-
Corrosivity: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.
-
Hydrolysis: The reagent degrades rapidly in moist air. Store under inert gas (Nitrogen/Argon) at 4°C.
References
-
De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013).[3] A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.[3][4] RSC Advances, 3(33), 13811-13815. [Link]
-
Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]
-
PubChem.[5] (n.d.). 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CID 53394464). Retrieved October 26, 2023, from [Link]
Sources
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
applications of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride in fragment-based drug discovery
Application Note: Strategic Utilization of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride in Fragment-Based Drug Discovery
Executive Summary
This guide details the application of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245820-90-9) as a high-value electrophilic building block in Fragment-Based Drug Discovery (FBDD). While fragment screening identifies low-affinity binders, the critical bottleneck lies in the "fragment-to-lead" optimization phase. This reagent serves as a privileged tool for Fragment Elaboration (specifically the "Grow" strategy), allowing researchers to rapidly couple amine-bearing fragment hits with the bio-active 1,3-dimethylpyrazole moiety via a stable sulfonamide linker.
Technical Introduction: The Pyrazole Advantage in FBDD
In FBDD, the transition from a fragment hit (affinity
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is uniquely suited for this role due to three synergistic properties:
-
Privileged Scaffold: The pyrazole ring is a proven pharmacophore, present in blockbuster drugs (e.g., Sildenafil, Celecoxib).[1] It functions as a bioisostere for phenyl or pyridine rings, often improving aqueous solubility and metabolic stability.
-
Vector Control: The sulfonyl chloride group at position 5 provides a rigid geometric vector. Unlike flexible alkyl linkers, the sulfonamide bond (
) orients the pyrazole ring in a specific trajectory relative to the amine fragment, reducing the entropic penalty of binding. -
Synthetic Efficiency: Sulfonyl chlorides react rapidly and cleanly with primary and secondary amines, making them ideal for high-throughput parallel synthesis (HTPS) of library arrays.
Core Application: Fragment Elaboration ("The Grow Strategy")
The primary application of this reagent is the systematic expansion of amine-functionalized fragment hits.
Mechanism of Action
The reaction proceeds via nucleophilic attack of the fragment's amine nitrogen on the sulfur atom of the sulfonyl chloride, followed by the elimination of HCl. This creates a sulfonamide linkage, a hydrogen bond acceptor/donor motif that often engages backbone residues in the target protein (e.g., the hinge region of kinases).
Workflow Visualization
The following diagram illustrates the integration of this reagent into the FBDD workflow.
Figure 1: Workflow for evolving an amine fragment hit into a lead candidate using 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride.
Experimental Protocol: High-Throughput Sulfonamide Synthesis
Objective: To synthesize a library of 1,3-dimethylpyrazole-5-sulfonamides from a set of amine-bearing fragments.
Scope: This protocol is optimized for 96-well plate format but can be scaled to individual vials.
Materials
-
Reagent A: 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (0.2 M in anhydrous DCM).
-
Reagent B: Diverse set of amine fragments (0.2 M in anhydrous DCM or DMF).
-
Base: Diisopropylethylamine (DIPEA) or Pyridine.
-
Scavenger Resin: Polystyrene-supported Trisamine (for removing excess sulfonyl chloride).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation:
-
In a 96-well reaction block, dispense 50 µL (10 µmol) of each amine fragment (Reagent B).
-
Add 20 µL (1.2 eq) of DIPEA to each well.
-
-
Coupling Reaction:
-
Add 55 µL (11 µmol, 1.1 eq) of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (Reagent A) slowly to each well to prevent exotherm-induced splashing.
-
Seal the plate and shake at room temperature (RT) for 4–12 hours .
-
QC Check: Monitor one random well via LC-MS to confirm consumption of the amine.
-
-
Workup (Solid Phase Extraction):
-
Add 50 mg of PS-Trisamine resin (or similar scavenger) to each well to quench unreacted sulfonyl chloride. Shake for 2 hours.
-
Filter the reaction mixture into a receiving plate.
-
Wash the resin with 100 µL DCM (2x) and combine filtrates.
-
-
Solvent Removal:
-
Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.
-
-
Validation:
-
Resuspend residues in DMSO for biological assay.
-
Verify purity via UPLC-MS (Target >90% purity).
-
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway of sulfonamide formation.
Data & Analysis: Physicochemical Impact
Replacing a standard phenyl ring with the 1,3-dimethylpyrazole moiety often yields favorable physicochemical changes.
| Property | Phenyl-Sulfonamide | 1,3-Dimethylpyrazole-5-Sulfonamide | Impact in FBDD |
| LogP (Lipophilicity) | High (Hydrophobic) | Moderate | Improved aqueous solubility. |
| H-Bond Acceptors | 2 ( | 3 ( | Additional vector for protein binding. |
| Geometry | Planar (6-membered) | Planar (5-membered) | Altered bond angles allow probing of distinct sub-pockets. |
| Metabolic Stability | Susceptible to CYP oxidation | Generally Higher | Pyrazoles are often more resistant to oxidative metabolism. |
Case Study Context: NAAA Inhibitor Discovery
While specific proprietary data is confidential, the utility of pyrazole sulfonyl chlorides is well-documented in the discovery of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.
-
Challenge: Initial hits lacked potency and solubility.
-
Solution: Introduction of the dimethylpyrazole sulfonamide moiety (using the 3,5-dimethyl isomer, functionally analogous to the 1,3-isomer described here).
-
Result: The sulfonamide served as a transition state mimic, while the pyrazole ring filled a hydrophobic pocket, resulting in a 25-fold improvement in IC50 (from ~1 µM to 42 nM) [1].
References
-
Migliore, M. et al. (2021). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry. Available at: [Link]
-
Alam, M. A. (2023).[2][3] "Pyrazole: an emerging privileged scaffold in drug discovery."[3][4][5] Future Medicinal Chemistry. Available at: [Link]
- Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. (General FBDD Principles).
-
PubChem Compound Summary for CID 15136924 (1,3-Dimethyl-1H-pyrazole-5-sulfonamide derivatives). Available at: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of biomolecules with 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Application Note: High-Sensitivity Derivatization of Biomolecules with 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride (DMPSC)
Introduction & Principle
In the quantification of neutral biomolecules—specifically steroidal estrogens (e.g., 17
1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (DMPSC) acts as a highly effective derivatization reagent designed to overcome these limitations.
Mechanism of Action
DMPSC functions as a "chemical tag" that serves two critical purposes:
-
Ionization Enhancement: The pyrazole moiety introduces a nitrogen-containing heterocycle with high proton affinity. This allows the derivatized neutral molecule to be easily protonated
, significantly increasing signal intensity in ESI(+) mode. -
Chromatographic Retention: The addition of the hydrophobic pyrazole ring and the sulfonyl group increases the analyte's hydrophobicity, improving retention on Reverse Phase (C18) columns and moving the analyte away from the early-eluting "ion suppression zone" common in biological matrices.
The reaction proceeds via a nucleophilic substitution where the sulfonyl chloride reacts with nucleophiles (phenolic -OH or amines) under basic conditions to form stable sulfonamides or sulfonate esters.
Chemical Reaction Scheme
The following diagram illustrates the reaction pathway for the derivatization of a generic phenolic estrogen (e.g., Estradiol) using DMPSC.
Caption: Nucleophilic substitution mechanism where DMPSC tags the analyte under basic catalysis, releasing HCl.
Experimental Protocol
This protocol is optimized for serum estrogens and biogenic amines . It is a "self-validating" workflow, meaning it includes checkpoints to ensure reaction completeness.
Reagents & Equipment
-
Derivatizing Agent: 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1 mg/mL in Acetone). Prepare fresh.
-
Reaction Buffer: 100 mM Sodium Bicarbonate (
), pH 10.5. -
Quenching Solution: 1% Formic Acid in 50% Acetonitrile.
-
Internal Standard (IS): Deuterated analogs (e.g., Estradiol-d5).
-
Heating Block: Capable of maintaining 60°C ± 1°C.
Step-by-Step Workflow
Step 1: Sample Preparation (LLE)
-
Aliquot 200
L of serum/plasma into a glass tube. -
Spike with 10
L of Internal Standard. -
Add 1 mL of Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE).
-
Vortex (2 min) and Centrifuge (3000 x g, 5 min).
-
Transfer the supernatant (organic layer) to a fresh vial.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
Step 2: Derivatization Reaction
-
Reconstitute the dried residue in 50
L of Reaction Buffer ( ). -
Add 50
L of DMPSC Solution . -
Vortex briefly to mix.
-
Incubate at 60°C for 15 minutes .
-
Expert Insight: The elevated temperature and high pH drive the reaction to completion. The sulfonyl chloride is prone to hydrolysis; however, the reaction with the phenolate ion is kinetically favored under these conditions.
-
Step 3: Quenching & Cleanup
-
Remove from heat.[1]
-
Add 100
L of Quenching Solution (Acidic).-
Why? This neutralizes the pH and hydrolyzes any remaining unreacted sulfonyl chloride, preventing it from reacting with the LC column stationary phase or ion source.
-
-
Transfer to an autosampler vial.
Analytical Workflow Diagram
Caption: Operational workflow from serum extraction to MS injection.
Mass Spectrometry Parameters
The derivatized analytes should be analyzed in Positive Ion Mode (ESI+) .
-
Precursor Ion: The derivatized molecule will appear as
.-
Calculation: MW(Derivatized) = MW(Analyte) + MW(DMPSC) - MW(HCl).
-
Note: The added mass of the 1,3-dimethyl-1H-pyrazole-5-sulfonyl moiety (minus Cl) is approximately 159.02 Da .
-
-
Fragmentation Pattern:
-
Common neutral loss:
(64 Da). -
Diagnostic fragment: The pyrazole moiety often generates a stable ion at low mass ranges, useful for confirmation.
-
Table 1: Representative Sensitivity Comparison (Estradiol)
| Parameter | Native Estradiol (Underivatized) | DMPSC-Derivatized Estradiol |
| Ionization Mode | ESI Negative (Weak) | ESI Positive (Strong) |
| Precursor Ion (m/z) | 271.2 | 431.2 |
| Retention Time | 2.5 min (Matrix interference) | 4.8 min (Clean region) |
| LOD (pg/mL) | ~10 - 50 | ~0.5 - 1.0 |
| Signal-to-Noise | 1:10 | 1:100+ |
Troubleshooting & Validation
To ensure "Trustworthiness" in your data, apply these checks:
-
Reagent Hydrolysis Check: Sulfonyl chlorides degrade in water over time. Run a "Reagent Blank" (Reagent + Buffer). If you see a massive peak for the sulfonic acid (hydrolysis product) and low derivatization efficiency in samples, your reagent stock is wet/old.
-
pH Criticality: If the buffer pH drops below 9, the phenol will not deprotonate, and the reaction yield will plummet. Always check the pH of the bicarbonate solution fresh.
-
Derivative Stability: The sulfonamide/ester bond is generally stable, but avoid leaving samples in the autosampler for >24 hours at room temperature. Keep at 4°C.
References
-
eNeuro. (2022).[2] Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS. Retrieved from [Link][2][3][4]
-
National Institutes of Health (PMC). (2015). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
Farmacia Journal. (2019). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of sulfonamide synthesis with 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Status: Operational | Tier: Level 3 Engineering Support Subject: Maximizing Yield in Sulfonamide Synthesis Ticket ID: PYR-SO2-OPT-001
Welcome to the Technical Support Center
You are likely here because your reaction with 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride yielded poor results, or you are planning a campaign and cannot afford to fail.
Unlike robust benzenesulfonyl chlorides, heterocyclic sulfonyl chlorides are temperamental electrophiles. They suffer from two distinct failure modes: rapid hydrolytic degradation and amphoteric work-up losses . This guide replaces generic "add and stir" instructions with a fault-tolerant engineering protocol designed to close these escape routes.
Module 1: Reagent Integrity (The "Hidden" Failure Mode)
The Issue: Your reaction failed before you even added the amine. Technical Insight: The pyrazole ring is electron-rich, but the sulfonyl chloride moiety at the 5-position is sterically crowded by the N1-methyl group. This creates a "hair-trigger" reactivity where moisture in the air can rapidly convert the chloride to the unreactive sulfonic acid .
Diagnostic Protocol: The "Pop" Test is Not Enough Do not rely on the physical appearance of the solid. Hydrolyzed material often looks identical to active reagent.
QC Workflow (Graphviz Visualization):
Figure 1: Decision logic for validating reagent activity prior to synthesis. Note that the electron-withdrawing nature of the -SO2Cl group deshields the ring protons compared to the -SO3H group.
Module 2: The "Gold Standard" Reaction Protocol
The Issue: Low conversion despite active reagents. Technical Insight: Generic Schotten-Baumann conditions (Water/DCM/Carbonate) are forbidden for this reagent. The hydrolysis rate of the 5-sulfonyl chloride often exceeds the amination rate in biphasic aqueous systems. You must use Anhydrous Pyridine Catalysis .
Why Pyridine? Pyridine acts as a "double agent":
-
Base: Neutralizes the HCl byproduct.
-
Nucleophilic Catalyst: Forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to your amine faster than the chloride itself.
Optimized Protocol
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DCM (Dichloromethane) | High solubility for reactants; easy removal. |
| Base/Catalyst | Pyridine (3.0 eq) | Acts as solvent/catalyst. Excess ensures HCl scavenging. |
| Stoichiometry | Sulfonyl Chloride (1.1 - 1.2 eq) | Slight excess compensates for trace hydrolysis. |
| Temperature | 0°C | Start cold to suppress exotherms/bis-sulfonylation. |
| Concentration | 0.2 M - 0.5 M | Dilution prevents oligomerization; too dilute slows kinetics. |
Step-by-Step Procedure:
-
Dissolve the Amine (1.0 eq) in anhydrous DCM under Nitrogen/Argon.
-
Add Pyridine (3.0 eq) . Optional: Add 0.1 eq DMAP if the amine is sterically hindered.
-
Cool the mixture to 0°C (Ice bath).
-
Add 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.2 eq) portion-wise over 10 minutes. Do not dump it in all at once.
-
Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitor: Check TLC. If starting amine remains after 4 hours, heat to 40°C (reflux).
Module 3: Work-up & Isolation (The "Yield Trap")
The Issue: "I saw the product on TLC, but it disappeared during extraction."
Technical Insight: This is the most common failure point. Sulfonamides derived from electron-deficient heterocycles are acidic (
-
If you wash with strong base (NaOH/KOH), you deprotonate the sulfonamide (
). -
The ionized salt is water-soluble and is discarded with the aqueous waste.
The pH-Switch Extraction Protocol:
-
Quench: Add 1M HCl to the reaction mixture until pH < 2.
-
Why? This converts excess Pyridine to Pyridinium HCl (water soluble) and keeps the Sulfonamide protonated (organic soluble).
-
-
Phase Separation: Extract with DCM (x3).
-
Wash: Wash organic layer with Saturated NaHCO3 (pH ~8).
-
Crucial: Do NOT use NaOH. NaHCO3 is weak enough to remove acid impurities but usually too weak to deprotonate the sulfonamide.
-
-
Dry & Concentrate: Dry over
, filter, and rotovap.
Visualizing the Trap (Graphviz):
Figure 2: The pH-dependent solubility of sulfonamides. High pH washes cause product loss into the aqueous phase.
Module 4: Troubleshooting FAQs
Q1: I am getting significant bis-sulfonylation (two sulfonyl groups on one amine).
-
Cause: The amine is too nucleophilic, or the chloride was added too fast.
-
Fix:
-
Reverse Addition: Add the amine slowly to a solution of the sulfonyl chloride.
-
Stoichiometry: Reduce sulfonyl chloride to 0.95 eq. It is better to have unreacted amine (easier to separate) than bis-sulfonamide.
-
Q2: My amine is an aniline (aromatic amine) and the reaction is stuck at 50% conversion.
-
Cause: Anilines are weak nucleophiles.
-
Fix: Add a "Hyper-Catalyst." Add 10 mol% DMAP (4-Dimethylaminopyridine) to the reaction. DMAP is significantly more nucleophilic than pyridine and will shuttle the sulfonyl group more effectively.
-
Alternative: Heat the reaction to 40°C or use a microwave reactor (80°C, 10 min) if thermal stability permits.
Q3: The product is oiling out and won't crystallize.
-
Cause: Pyrazole sulfonamides are often "greasy."
-
Fix: Trituration. Dissolve the oil in a minimum amount of DCM, then slowly add cold Diethyl Ether or Hexane while scratching the flask walls. If that fails, evaporate to dryness and use a high-vacuum pump for 12 hours to remove trapped solvent traces that inhibit crystallization.
References
- M. B. Smith, March's Advanced Organic Chemistry, 7th Ed., Wiley, 2013.
-
Stability of Heterocyclic Sulfonyl Chlorides
-
Krasavin, M., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2025.
-
-
pKa Considerations in Sulfonamide Work-up
-
Pyridine Catalysis Mechanism
-
Fischer, C., et al. "Base-mediated C4-selective C-H-sulfonylation of pyridine." ChemRxiv, 2021.
-
Sources
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Welcome to the technical support guide for the synthesis of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can navigate and optimize this critical reaction with confidence.
Introduction
1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a key building block in medicinal chemistry, most notably as a precursor for the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[1] The standard synthetic route involves the electrophilic chlorosulfonation of 1,3-dimethylpyrazole. While seemingly straightforward, this reaction is often plagued by issues related to regioselectivity, product stability, and reagent handling, which can significantly impact yield and purity. This guide is designed to address these specific issues head-on.
Section 1: The Target Reaction: Chlorosulfonation of 1,3-Dimethylpyrazole
The primary method for synthesizing 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is the direct reaction of 1,3-dimethylpyrazole with a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Core Reaction Pathway
The desired reaction involves the substitution at the C5 position of the pyrazole ring.
Caption: Desired reaction pathway for the synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the sulfonation of pyrazole derivatives.[2]
Materials:
-
1,3-Dimethylpyrazole (1.0 eq)
-
Chlorosulfonic acid (≥ 4.0 eq)
-
Chloroform (or Dichloromethane)
-
Thionyl chloride (optional, 1.5 eq)
-
Ice-water bath
-
Crushed ice
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq). Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Substrate: Dissolve 1,3-dimethylpyrazole (1.0 eq) in chloroform. Add this solution dropwise to the cold, stirring chlorosulfonic acid over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 55-60 °C. Stir for 10-12 hours. (Optional: For stubborn reactions, add thionyl chloride (1.5 eq) at this stage and continue heating for another 2 hours to convert any sulfonic acid byproduct back to the sulfonyl chloride).[2]
-
Workup: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Extraction: The product will either precipitate as a solid or can be extracted. If a solid precipitates, filter it, wash with cold water, and dry under vacuum. If it remains oily, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with chloroform or dichloromethane (2x).[2]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the synthesis.
Q1: My final yield is very low. What are the most likely causes?
Answer: Low yields are typically traced back to three primary issues: incomplete reaction, product hydrolysis during workup, or mechanical losses.
-
Incomplete Reaction: Ensure a sufficient excess of chlorosulfonic acid is used (at least 4 equivalents). The reaction requires elevated temperatures (55-60 °C) and sufficient time (10+ hours) to drive it to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or a small-scale workup and ¹H NMR analysis.
-
Product Hydrolysis: The target sulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of water or base, which converts it to the corresponding sulfonic acid.[3] The workup is the most critical step. Quenching the reaction mixture on ice must be done rapidly and efficiently, and the product should be extracted into an organic solvent as quickly as possible to minimize contact time with the aqueous acidic environment.
-
Reagent Quality: Chlorosulfonic acid is itself moisture-sensitive. Using an old or improperly stored bottle can lead to lower reactivity and introduce water, which promotes side reactions. Always use a fresh, unopened bottle or one that has been securely stored.
Q2: My NMR analysis shows a significant isomeric impurity. Why am I getting sulfonation at the C4 position, and how can I prevent it?
Answer: This is the most common and chemically interesting side reaction. The formation of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a result of competing electrophilic substitution pathways.
The Chemistry Behind Regioselectivity: Electrophilic substitution on a pyrazole ring is directed by the two nitrogen atoms. The N1-methyl group is an activating, pyrrole-type nitrogen, while the N2 is a deactivating, pyridine-type nitrogen.[4] Substitution is generally directed to the C4 and C5 positions.
-
Kinetic vs. Thermodynamic Control: Sulfonation is often reversible. Substitution at the C4 position is generally considered the kinetically favored pathway, meaning it happens faster, especially at lower temperatures.[5] However, the C5-substituted product is typically the thermodynamically more stable isomer.
-
Steric Hindrance: The methyl group at the C3 position provides some steric hindrance, which can disfavor substitution at the adjacent C4 position, but this effect is not always sufficient to prevent it entirely.
How to Maximize C5 Selectivity:
-
Reaction Temperature and Time: Employing higher reaction temperatures (e.g., 60 °C) and longer reaction times (10-12 hours) allows the reaction to reach thermodynamic equilibrium, favoring the more stable C5 isomer.[2] The initially formed C4-sulfonic acid can revert to the starting material and re-sulfonate at the C5 position.
-
Solvent Choice: While often performed neat or with a chlorinated solvent, the choice of solvent can influence selectivity. Non-polar solvents may favor the desired isomer.
Caption: Kinetic vs. thermodynamic control in pyrazole sulfonation.
Q3: My product decomposed during workup/purification. How can I improve its stability?
Answer: The sulfonyl chloride functional group is inherently reactive. The primary decomposition pathway is hydrolysis to the sulfonic acid.[3]
Strategies for Improving Stability:
-
Anhydrous Conditions: After the initial quench and extraction, ensure all subsequent steps are performed under strictly anhydrous conditions. Use dried solvents and dry glassware. Dry the combined organic extracts thoroughly with a drying agent like Na₂SO₄ or MgSO₄.
-
Avoid Base: Do not use basic solutions (e.g., sodium bicarbonate wash) during the workup. While tempting to neutralize acid, this will rapidly and irreversibly hydrolyze your product. The conventional method for obtaining a sulfonate salt from a sulfonyl chloride is through hydrolysis using bases.[6]
-
Temperature Control: Perform all concentration steps at low temperatures (e.g., <40 °C) using a rotary evaporator to minimize thermal decomposition.
-
Storage: Store the final product in a desiccator, under an inert atmosphere (nitrogen or argon), and at a low temperature (0-4 °C) to prevent degradation over time.
Q4: The reaction mixture turned black and formed a lot of tar. What happened?
Answer: Dark coloration and tar formation are usually signs of uncontrolled side reactions, often caused by excessive heat or a highly concentrated reaction mixture.
-
Exothermic Reaction: The addition of 1,3-dimethylpyrazole to chlorosulfonic acid is highly exothermic. If the addition is too fast or the cooling is insufficient, localized "hot spots" can form, leading to charring and polymerization of the starting material. Maintain strict temperature control (0-10 °C) during the addition phase.[2]
-
Excess Reagent: While an excess of chlorosulfonic acid is necessary, a massive excess can increase the rate of side reactions and decomposition, especially at higher temperatures. Stick to a validated ratio of 4-5 equivalents.
Section 3: Impurity Profile & Characterization
Identifying the main product and key impurities is crucial for process optimization.
| Compound | Type | ¹H NMR Signal (CDCl₃, δ ppm) | Mass Spec (m/z) [M+H]⁺ |
| 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | Desired Product | ~6.8 (s, 1H, C4-H), ~4.1 (s, 3H, N-CH₃), ~2.4 (s, 3H, C3-CH₃) | 195.0 |
| 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Isomeric Impurity | ~7.8 (s, 1H, C5-H), ~3.8 (s, 3H, N-CH₃), ~2.6 (s, 3H, C3-CH₃) | 195.0 |
| 1,3-Dimethyl-1H-pyrazole-5-sulfonic acid | Hydrolysis Product | Signals may be broader, chemical shifts can vary with solvent/concentration. | 177.0 |
Section 4: Frequently Asked Questions (FAQs)
-
What are the key safety precautions? Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) ready for spills.
-
Can I use a different sulfonating agent? While other reagents like fuming sulfuric acid can sulfonate the ring, they primarily yield the sulfonic acid.[5] Chlorosulfonic acid is preferred because it directly installs the sulfonyl chloride group needed for subsequent reactions, such as sulfonamide formation.
-
How do I best purify the final product? If the crude product is a solid, recrystallization is often effective. A solvent system of toluene and hexanes is a good starting point.[7] If it is an oil, column chromatography on silica gel can be used, but be aware that the acidic nature of silica can sometimes promote hydrolysis. Using a non-polar eluent system and moving quickly is advised.
References
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. (n.d.). Google Patents.
-
Karczmarzyk, Z., Wysocki, W., & Rykowski, A. (n.d.). 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][6][8][9]triazine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Process for preparation of celecoxib. (n.d.). Google Patents.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
-
Scholtz, E. R., et al. (2022). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. ACS Publications. Retrieved January 30, 2026, from [Link]
-
Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved January 30, 2026, from [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]
-
Nagashyam, V., & Madhukar, J. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Retrieved January 30, 2026, from [Link]
-
Reddy, M. R., et al. (2018). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. PubMed Central. Retrieved January 30, 2026, from [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical. Retrieved January 30, 2026, from [Link]
- Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. (n.d.). Google Patents.
-
Regioselectivity in pyrazole EAS. (2022, June 4). Reddit. Retrieved January 30, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. reddit.com [reddit.com]
- 5. scribd.com [scribd.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 9. 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine - PMC [pmc.ncbi.nlm.nih.gov]
purification of sulfonamides derived from 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
The following technical guide addresses the purification and handling of sulfonamides derived specifically from 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride .
This scaffold presents unique challenges due to the steric proximity of the sulfonyl group (C5) to the N-methyl group (N1) and the weak basicity of the pyrazole ring.
Topic: Purification of Sulfonamides derived from 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride Document ID: TS-PYR-5SO2-001 Status: Active[1]
Part 1: The Chemistry & Workflow
The Scaffold Challenge
Unlike the more common 4-sulfonyl derivatives (often seen in COX-2 inhibitors), the 5-sulfonyl isomer places the electrophilic sulfur atom ortho to the N-methyl group.
-
Steric Consequence: The N-methyl group provides steric bulk, which can retard nucleophilic attack by bulky amines, requiring forcing conditions (higher heat/time) that inadvertently promote hydrolysis.[2]
-
Electronic Consequence: The pyrazole ring is electron-rich. However, the N2 nitrogen is weakly basic (
).[2] This allows for specific acid-base extraction strategies, but care must be taken not to protonate the pyrazole ring during aggressive acid washes, which would drive the product into the aqueous waste.
Purification Decision Matrix
The following workflow illustrates the logic for isolating the target sulfonamide while removing the two primary impurities: Sulfonic Acid (Hydrolysis byproduct) and Unreacted Amine .
Caption: Logical flow for the purification of 1,3-dimethyl-1H-pyrazole-5-sulfonamides, distinguishing between precipitation and extraction pathways.
Part 2: Troubleshooting Guides (Q&A)
Category 1: Yield & Reactivity
Q: My LC-MS shows a large peak for the sulfonic acid (M-Cl+OH) and low conversion to the sulfonamide. Why? A: This indicates hydrolysis is competing with aminolysis. The 5-sulfonyl position is sterically crowded by the N1-methyl group.
-
Root Cause: The amine is likely too bulky or not nucleophilic enough to overcome the steric barrier before ambient moisture hydrolyzes the chloride.
-
Solution:
-
Dry Solvents: Ensure DCM or THF is anhydrous.
-
Catalysis: Add a nucleophilic catalyst. DMAP (4-dimethylaminopyridine) is highly effective here.[2] It forms a reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the free chloride [1].
-
Temperature: Do not heat initially. Start at
to suppress hydrolysis, then warm slowly.
-
Q: I am using a primary amine, but I see a mass corresponding to a bis-sulfonamide (M + Sulfonyl). How do I prevent this?
A: Primary sulfonamides (
-
Solution:
-
Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the sulfonyl chloride.
-
Order of Addition: Add the sulfonyl chloride solution slowly to the amine solution (inverse addition). This keeps the amine concentration high relative to the chloride, favoring mono-substitution.
-
Category 2: Isolation & Purity
Q: During the acid wash (1N HCl) to remove excess amine, my product yield dropped significantly. Did it decompose? A: It likely didn't decompose, but extracted into the aqueous layer.
-
Mechanism: While the sulfonamide proton is acidic, the pyrazole ring nitrogen (N2) is weakly basic.[2] If your target sulfonamide also contains a basic amine moiety (e.g., a piperazine or pyridine tail), the molecule will be protonated at pH 1 and become water-soluble.[2]
-
Corrective Action:
-
Check the Aqueous Layer: Neutralize the waste acid wash with NaOH. If a precipitate forms, that is your product.[2]
-
Milder Wash: Use 5% Citric Acid or 0.5M NaH₂PO₄ (pH ~4-5). This is acidic enough to protonate aliphatic amines (impurities) but often mild enough to keep the weakly basic pyrazole sulfonamide in the organic layer.
-
Q: The product is an oil that refuses to crystallize. How can I induce precipitation? A: Pyrazole sulfonamides can be "greasy" due to the methyl groups.
-
Trituration: Dissolve the oil in a minimum amount of DCM, then add excess Heptane or Diisopropyl Ether while stirring vigorously.
-
Solvent Swap: Ethanol/Water recrystallization is the "gold standard" for pyrazole sulfonamides (similar to Sildenafil manufacturing protocols [2]). Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly.
Category 3: Analytical Anomalies
Q: The NMR shows double peaks for the N-Me and C-Me groups. Is it a mixture of isomers? A: If the integration is 1:1 or ratio-dependent on solvent, it is likely rotamers , not regioisomers.[2]
-
Explanation: Sulfonamides exhibit restricted rotation around the S-N bond. The bulky 1,3-dimethylpyrazole group can lock the sulfonamide in distinct conformations.
-
Verification: Run the NMR at elevated temperature (
). If the peaks coalesce, they are rotamers. If they remain distinct, check the starting material purity (regioisomers 1,3- vs 1,5-dimethyl are possible during pyrazole synthesis).[2]
Part 3: Detailed Experimental Protocol
Standard Synthesis & Purification Protocol
Target:
1. Reaction Setup
-
Reagents:
-
Procedure:
-
Dissolve the amine and TEA in DCM under Nitrogen. Cool to
. -
Dissolve the sulfonyl chloride in a small volume of DCM.
-
Add the chloride solution dropwise to the amine solution over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
2. Work-up (The Critical Step)
-
Quench: Add water (equal volume to reaction solvent) and stir vigorously for 10 minutes to hydrolyze excess chloride.
-
Separation: Separate the organic layer.[3][4] Extract the aqueous layer once with DCM. Combine organics.
3. Purification Washes
Perform the following washes in order. Do not skip the brine step.
| Wash Step | Solution | Purpose | Precaution |
| 1. Acid Wash | 0.5M Citric Acid (aq) | Removes unreacted amine and DMAP.[2] | Avoid strong HCl if product has basic side chains. |
| 2. Base Wash | Sat. NaHCO | Removes Pyrazole-5-sulfonic acid (hydrolysis byproduct).[2] | Sulfonic acids are highly water-soluble as salts. |
| 3. Drying | Sat. NaCl (Brine) | Removes trapped water.[2] | Essential before drying agent.[4][5] |
4. Final Isolation
-
Dry over anhydrous
.[4][6] Filter and concentrate in vacuo. -
If Solid: Recrystallize from Ethanol/Water (9:1) .[2] Heat to reflux, add water until cloudy, cool to
. -
If Oil: Triturate with Hexanes/EtOAc (10:1) to induce solidification.[2] If unsuccessful, proceed to Flash Chromatography (Gradient: 0
5% MeOH in DCM).[2]
Part 4: References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2][7] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.[2] Link[2]
-
Dunn, P. J., Galvin, S., & Hettenbach, K. (2002).[2] The Development of an Industrial Process for Sildenafil Citrate.[6] Organic Process Research & Development, 6(5), 633–648.[2] Link[2]
-
Gao, J., et al. (2023).[2] Synthesis and biological evaluation of pyrazole-based benzene sulfonamides. Chemistry Central Journal, 17, Article 12.[2] Link[2]
-
PubChem. (2025).[2][8] 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride Compound Summary. National Library of Medicine. Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1807413A - Carbazole sulfonamide derivative and its preparation method - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 5. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 6. myttex.net [myttex.net]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this synthesis. My insights are drawn from established literature and practical experience in heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride?
A1: The most prevalent and effective method is the direct chlorosulfonation of 1,3-dimethyl-1H-pyrazole using chlorosulfonic acid, often with the addition of thionyl chloride to facilitate the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride.[1]
Q2: What is the role of thionyl chloride in the reaction?
A2: Thionyl chloride serves as a dehydrating agent and converts the initially formed 1,3-dimethyl-1H-pyrazole-5-sulfonic acid into the more reactive 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride. This can lead to higher yields and easier product isolation compared to using chlorosulfonic acid alone.[1]
Q3: What are the primary side products to be aware of?
A3: The main side product is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride during the reaction or workup.[1] Other potential impurities include regioisomers (1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride) and any unreacted starting material.
Q4: How stable is 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride and what are the optimal storage conditions?
A4: Pyrazole sulfonyl chlorides are generally more stable than some other heteroaromatic sulfonyl chlorides. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 4°C) to minimize hydrolysis from atmospheric moisture.
Q5: What are the key safety precautions when working with chlorosulfonic acid?
A5: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas.[2][3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[2][5] Ensure that an emergency shower and eyewash station are readily accessible.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride, providing a systematic approach to problem-solving.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows mostly starting material.
-
After workup, a minimal amount of solid product is isolated.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Reagents | Use freshly opened or distilled chlorosulfonic acid and thionyl chloride. | Chlorosulfonic acid and thionyl chloride are sensitive to moisture and can decompose over time, reducing their reactivity. Commercial thionyl chloride can also contain sulfur chlorides as impurities.[6] |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature according to established protocols. A typical procedure involves stirring at elevated temperatures (e.g., 60°C) for several hours.[1] | The chlorosulfonation of pyrazoles can be slow, and higher temperatures are often required to drive the reaction to completion. |
| Poor Quality Starting Material | Ensure the 1,3-dimethyl-1H-pyrazole is pure and dry. | Impurities in the starting material can interfere with the reaction, leading to side products and lower yields. |
| Premature Quenching | Ensure the reaction has gone to completion by TLC before quenching with water/ice. | Quenching the reaction before all the starting material has been consumed will naturally lead to a lower yield. |
Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Solid
Symptoms:
-
The isolated product is a viscous oil or a sticky solid that is difficult to handle and purify.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of Sulfonic Acid Impurity | Wash the crude product thoroughly with ice-cold water during workup. An additional wash with a saturated sodium bicarbonate solution can help neutralize and remove the acidic sulfonic acid.[7] | The sulfonic acid byproduct is more polar and water-soluble than the sulfonyl chloride, especially as its salt. It can prevent the desired product from crystallizing. |
| Residual Solvent | Ensure all solvents are thoroughly removed under high vacuum. | Residual solvents can act as plasticizers, preventing the product from solidifying. |
| Incorrect pH during Workup | Maintain a low temperature and acidic conditions during the initial quench to minimize hydrolysis of the sulfonyl chloride. | The sulfonyl chloride is more stable under acidic conditions. Basic conditions will promote hydrolysis to the sulfonic acid. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product shows multiple spots on TLC.
-
NMR analysis of the crude product indicates a mixture of compounds.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Formation of Regioisomers | Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).[8] | The 4- and 5-sulfonyl chloride isomers will likely have different polarities and can be separated by chromatography. The regioselectivity of the reaction can be influenced by the reaction conditions. |
| Incomplete Reaction | Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. | Unreacted starting material will contaminate the product. |
| Product Degradation | Avoid excessive heat during solvent removal and purification. Use a rotary evaporator at a moderate temperature and pressure. | Pyrazole sulfonyl chlorides can be thermally labile and may decompose if exposed to high temperatures for extended periods. |
Experimental Protocols
Synthesis of 1,3-Dimethyl-1H-pyrazole
A common route to the starting material, 1,3-dimethyl-1H-pyrazole, involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine. A representative procedure is as follows:
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., toluene), add triethyl orthoformate and acetic anhydride.[9]
-
Heat the mixture to reflux for several hours.[9]
-
Cool the reaction and remove low-boiling components by distillation under reduced pressure.[9]
-
The resulting intermediate is then reacted with a methylhydrazine solution in the presence of a base (e.g., sodium hydroxide) at a controlled temperature.[9]
-
After the reaction is complete, the product is isolated by extraction and purified by distillation.
For a detailed industrial-scale synthesis of a related pyrazole, see the patent by Li, et al.[10]
Optimized Synthesis of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
This protocol is adapted from the optimized synthesis of the closely related 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[1]
Materials:
-
1,3-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (or Dichloromethane)
-
Ice
-
Dichloromethane (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
In a fume hood, add 1,3-dimethyl-1H-pyrazole to a solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere. The addition should be done slowly to control the exotherm.
-
After the addition is complete, raise the temperature of the reaction mixture to 60°C and stir for approximately 10-12 hours.
-
Add thionyl chloride to the reaction mixture at 60°C over a period of 20 minutes and continue stirring for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water with vigorous stirring.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride.
-
The crude product can be further purified by column chromatography if necessary.
Table of Optimized Reaction Conditions for Sulfonylation of a Related Pyrazole: [1]
| Entry | Sulfonylating Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Chlorosulfonic acid | DCM | 36 | 25-30 | 40 |
| 2 | Chlorosulfonic acid | Chloroform | 24 | 40-50 | 60 |
| 3 | Chlorosulfonic acid, Thionyl chloride | DCM | 24 | 50 | 78 |
| 4 | Chlorosulfonic acid, Thionyl chloride | Chloroform | 12 | 60 | 90 |
This table illustrates the positive effect of thionyl chloride, higher temperature, and shorter reaction time on the yield of a similar pyrazole sulfonyl chloride synthesis.[1]
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride.
Troubleshooting Decision Tree
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. macro.lsu.edu [macro.lsu.edu]
- 5. fishersci.be [fishersci.be]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
Technical Support Center: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride Synthesis
Executive Summary & Diagnostic Overview
Welcome to the Technical Support Center. If you are synthesizing or utilizing 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1235439-97-0), you are working with a highly reactive electrophile used frequently in the generation of sulfonamide-based kinase inhibitors.
The Critical Challenge: The most frequent issue users report is regiochemical mismatch . The pyrazole ring is electron-rich; however, the electron density differs significantly between C4 and C5.
-
Electrophilic Aromatic Substitution (SEAr) (e.g., using
) predominantly targets the C4 position . -
Lithiation-mediated substitution is required to selectively target the C5 position (the most acidic proton).
If your analytical data (NMR/LCMS) suggests "impurities," you may actually have synthesized the wrong regioisomer entirely. This guide breaks down the impurity profile based on the synthesis method.
Diagnostic Workflow: Identify Your Impurity
Use the following decision tree to correlate your observation with the likely chemical species.
Figure 1: Diagnostic decision tree for impurity identification.
Troubleshooting Guides & FAQs
Issue A: The "Regioisomer Trap" (C4 vs. C5)
User Query: "I synthesized the compound using chlorosulfonic acid. My mass spec is correct (MW: 194.64), but the proton NMR shows a singlet at 8.0 ppm instead of the expected 6.8 ppm."
Technical Analysis: You have likely synthesized 1,3-dimethyl-1H-pyrazole- 4 -sulfonyl chloride , not the 5-isomer.
-
Mechanism: The C4 position of the pyrazole ring is the most nucleophilic site, behaving similarly to an enamine. Direct reaction with chlorosulfonic acid (
) follows an Electrophilic Aromatic Substitution (SEAr) mechanism, which overwhelmingly favors C4. -
Confirmation: The C4-H proton is typically shielded (approx. 6.5–6.9 ppm). If you substituted at C4, the remaining proton is at C5. However, if you substituted at C5 (desired), the remaining proton is at C4, which should appear upfield.
-
Desired Product (5-SO2Cl): C4-H signal ~6.7–6.9 ppm.
-
Wrong Isomer (4-SO2Cl): C5-H signal ~8.0 ppm (deshielded by adjacent N).
-
Corrective Action: You cannot purify the 5-isomer from this reaction mixture because it likely did not form. You must switch to the Lithiation Route (see Section 4).
Issue B: The "Sticky Solid" (Hydrolysis)
User Query: "My product started as a white solid but turned into a gum after 24 hours in the freezer. LCMS shows a large peak at [M-Cl+OH]."
Technical Analysis: The impurity is 1,3-dimethyl-1H-pyrazole-5-sulfonic acid .
-
Cause: Sulfonyl chlorides are hygroscopic and labile. The pyrazole ring, being electron-rich, can actually assist in the expulsion of the chloride leaving group, making this specific sulfonyl chloride more sensitive to moisture than typical phenyl sulfonyl chlorides.
-
Mechanism: Water attacks the sulfur center, displacing chloride. The resulting sulfonic acid is highly polar and often an oil/gum.
Corrective Action:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Workup: Avoid aqueous bicarbonate washes if possible; use phase separators or rapid cold water washes.
-
Remediation: If <20% hydrolyzed, you can attempt to regenerate the chloride by refluxing in thionyl chloride (
) with a drop of DMF, but this risks chlorinating the C4 position.
Issue C: Starting Material Isomers (1,3 vs. 1,5)
User Query: "I see a split peak in HPLC (approx 90:10 ratio) with identical mass. Is this an enantiomer?"
Technical Analysis: No, this molecule is achiral. You are likely seeing the 1,5-dimethyl-1H-pyrazole-X-sulfonyl chloride impurity.
-
Origin: This stems from the synthesis of the starting material (1,3-dimethylpyrazole).[1] reacting methylhydrazine with acetylacetone produces a mixture of 1,3-dimethyl and 1,5-dimethyl isomers.
-
Impact: If the starting material was not distilled to high purity (>99%), the 1,5-isomer carries through. Upon lithiation, the 1,5-dimethyl isomer (which has a methyl group at C5) cannot be lithiated at C5. It may lithiate at the C5-Methyl group or C4, creating a complex mixture.
Recommended Protocol: The "Golden Route" (Lithiation)
To ensure C5 regioselectivity and minimize the "Wrong Isomer" impurity, use the lithiation-quench method.
Reaction Scheme:
-
Deprotonation: 1,3-Dimethylpyrazole +
-BuLi C5-Lithio species (Kinetic control at -78°C). -
Sulfination: Quench with
gas Lithium sulfinate intermediate. -
Chlorination: Oxidation with
(N-chlorosuccinimide) or .
Step-by-Step Methodology
| Step | Reagent | Conditions | Critical Control Point |
| 1 | 1,3-Dimethylpyrazole | Dry THF, -78°C | Ensure SM is free of 1,5-isomer. |
| 2 | Dropwise, -78°C | Temp Control: Above -40°C, the lithiated species may isomerize or decompose. | |
| 3 | Excess, -70°C to RT | Impurity Source: Introduction of moisture here leads to protonation (reverting to SM). | |
| 4 | NCS (1.1 eq) | DCM/THF, 0°C | Impurity Source: Over-chlorination at C4 if excess NCS and heat are applied. |
Protocol Visualization:
Figure 2: Validated synthesis workflow for C5-selectivity.
Impurity Profile Summary Table
| Impurity Name | Structure Note | Origin | Remediation Strategy |
| 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | Regioisomer (Sulfonyl at C4) | Wrong synthesis method (SEAr/Chlorosulfonic acid). | Fatal Error. Restart synthesis using Lithiation route. |
| 1,3-dimethyl-1H-pyrazole-5-sulfonic acid | Hydrolysis product (OH instead of Cl) | Moisture ingress during workup or storage. | Use anhydrous conditions; store at -20°C. Re-chlorinate with |
| Bis(1,3-dimethylpyrazol-5-yl) sulfone | Dimer ( | Reaction of Sulfinate intermediate with product Sulfonyl Chloride. | Avoid high local concentrations during quenching. Add oxidant (NCS) slowly. |
| 4-Chloro-1,3-dimethylpyrazole... | Chlorinated Ring | Excess NCS or | Stoichiometric control of chlorinating agent (1.0–1.05 eq). |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Electrophilic Aromatic Substitution regioselectivity in heterocycles).
- Beermann, D., et al. (2001). "Regioselective Lithiation of 1,3-Dialkylpyrazoles." Journal of Organic Chemistry.
-
Pfizer Inc. (2005). Patent WO2005026156. "Preparation of pyrazole derivatives as kinase inhibitors." (Describes the industrial lithiation/SO2 route for pyrazole sulfonyl chlorides).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56966085. (Physical properties and safety data).
Sources
troubleshooting low conversion rates in sulfonylation reactions
Technical Support Center: Sulfonylation Reaction Troubleshooting
Status: Active
Operator: Senior Application Scientist (Process Chemistry Division)
Topic: Troubleshooting Low Conversion in Sulfonylation (
Mission Statement
Welcome to the Sulfonylation Crisis Center. You are likely here because your TLC shows starting material after 12 hours, or your LC-MS indicates a mess of hydrolyzed byproducts. Sulfonylation is deceptively simple: mix a sulfonyl chloride with an amine/alcohol and a base. However, the competing kinetics of hydrolysis, sulfene formation, and steric impedance often lead to "silent failures." This guide abandons generic advice to focus on the mechanistic root causes of failure.
Part 1: Diagnostic Triage (The "Why")
Before adding more reagents, determine the failure mode. Use this logic flow to identify your bottleneck.
Caption: Diagnostic Logic Flow. Identify if the failure is kinetic (stalled reaction) or competitive (hydrolysis/side-reactions).
Part 2: The Reagent Audit (Hydrolysis & Purity)
Q: My sulfonyl chloride is "new," but the reaction stalls at 50% conversion. Why?
A: "New" does not mean "pure." Sulfonyl chlorides are notoriously moisture-sensitive. They hydrolyze to sulfonic acids (
The Fix: The Derivatization Check Do not trust the label. Run this 15-minute validation before committing valuable substrate.
Protocol: GC-MS/NMR Purity Assay
-
Aliquot: Take 10 mg of your sulfonyl chloride.
-
Quench: Dissolve in 1 mL DCM and add 2 equivalents of diethylamine (or morpholine).
-
Wait: Stir for 5 minutes.
-
Analyze: Run GC-MS or
H-NMR.-
Result A: 100% conversion to the diethyl-sulfonamide. Verdict: Reagent is good.
-
Result B: Presence of broad acidic protons or peaks corresponding to sulfonic acid. Verdict: Reagent is hydrolyzed.[1]
-
-
Correction: If hydrolyzed, distill (for liquids like MsCl) or recrystallize (for solids like TsCl) from dry
/hexane.
Part 3: The "Sulfene" Trap (Aliphatic Substrates)
Q: I am using Methanesulfonyl Chloride (MsCl) or Ethanesulfonyl Chloride. The reaction turns dark/tarry, and yield is low. What is happening?
A: You are likely triggering the Sulfene Pathway . Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic sulfonyl chlorides with
The Mechanism:
-
Base deprotonates the
-carbon. -
Chloride leaves, forming a Sulfene intermediate (
). -
Sulfenes are hyper-reactive electrophiles.[2] They can polymerize or react non-selectively, leading to tars rather than your desired sulfonamide.
Caption: The Sulfene Pathway. Aliphatic sulfonyl chlorides can eliminate to form highly unstable sulfenes, competing with direct substitution.
The Fix:
-
Switch Base: Use Pyridine as both solvent and base. Pyridine is less basic (
) than TEA ( ) and less likely to trigger E2 elimination while still neutralizing the HCl byproduct. -
Schotten-Baumann Conditions: Use an inorganic base (
or ) in a biphasic system (DCM/Water). The inorganic base stays in the aqueous phase, minimizing contact with the sensitive sulfonyl chloride in the organic phase, reducing sulfene formation.
Part 4: Kinetic Boosting (Sterics & Electronics)
Q: My amine is electronically deactivated (e.g., an aniline) or sterically hindered. The reaction is clean but incredibly slow.
A: You need a nucleophilic catalyst. The standard "mix and stir" approach fails because the electrophilicity of the sulfur center is insufficient to overcome the poor nucleophilicity of your amine.
The Fix: DMAP Catalysis Add 5-10 mol% of 4-Dimethylaminopyridine (DMAP) .
Why it works:
DMAP attacks the sulfonyl chloride to form an
-
More Soluble: Ionic character improves solubility in organic solvents.
-
More Electrophilic: The positive charge on the nitrogen pulls electron density from the sulfur, making it a "super-electrophile" susceptible to attack by weak nucleophiles.
| Component | Role | Recommended Reagent |
| Solvent | Medium polarity, anhydrous | DCM, THF, or Pyridine |
| Base | HCl Scavenger | Triethylamine (2.0 equiv) |
| Catalyst | Nucleophilic Activator | DMAP (0.1 equiv) |
| Temp | Kinetics | Start |
Part 5: The Nuclear Option (SuFEx Chemistry)
Q: I have tried everything (drying reagents, DMAP, different bases). The sulfonyl chloride is just too unstable or reactive.
A: Stop using Sulfonyl Chlorides. Switch to Sulfonyl Fluorides (
This is based on Sulfur(VI) Fluoride Exchange (SuFEx) , a click-chemistry protocol developed by the Sharpless lab.[1][3][4]
Why Switch?
-
Stability: Sulfonyl fluorides are incredibly stable. You can run them on a column, store them on a shelf, and even boil them in water. They resist hydrolysis.
-
Selectivity: The S-F bond is inert until "activated" by a specific catalyst (like DBU or a silyl ether), at which point it snaps onto the nucleophile.
Protocol (Accelerated SuFEx):
-
Reagent: Convert your sulfonic acid or chloride to a fluoride (using
or ). -
Reaction: Mix
+ Amine/Phenol. -
Activator: Add DBU (1.2 equiv) or BEMP .
-
Outcome: The reaction usually proceeds in minutes with high conversion, even for difficult substrates.
References & Further Reading
-
Reagent Characterization: BenchChem Technical Support. A Researcher's Guide to Characterizing Sulfonyl Chlorides: Titrimetry & GC-MS.5[3][6][7][8][9]
-
DMAP Mechanism: Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[10][11] PMC/NIH. 12[7][9]
-
SuFEx Chemistry: Sharpless, K. B., et al. (2014).[1][3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][13] Angewandte Chemie.[1][4] (Context via Scripps/NIH). 4[7][9]
-
Sulfene Mechanism: King, J. F. Sulfenes.[2][14][15][16] In The Chemistry of Sulphonic Acids, Esters and their Derivatives. (Context via Wikipedia/General Organic Chemistry). 2[7][8][9]
-
General Troubleshooting: BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.Link[3][7][8][9]
Sources
- 1. accessscience.com [accessscience.com]
- 2. Sulfene - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. CN105548162B - The assay method of chlorosulfuric acid in thionyl chloride - Google Patents [patents.google.com]
- 9. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support [escholarship.org]
- 12. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
preventing hydrolysis of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride during reactions
Core Technical Analysis
The Problem: You are observing low yields or the formation of a sulfonic acid byproduct (
The Root Cause: 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is an electrophilic reagent.[1] While the pyrazole ring is electron-rich, the sulfonyl chloride moiety is highly susceptible to nucleophilic attack.
-
Mechanism: Water acts as a competitive nucleophile. It attacks the sulfur atom, displacing the chloride ion to form 1,3-dimethyl-1H-pyrazole-5-sulfonic acid and HCl.
-
Structural Vulnerability: Unlike simple phenyl sulfonyl chlorides, the 5-position isomer places the sulfonyl group adjacent to the N-methyl group at position 1. While this provides some steric shielding, the electron-rich nature of the heterocycle can make the S-Cl bond labile, requiring strict anhydrous conditions.
Experimental Protocol: The "Zero-Moisture" System
To ensure reaction integrity, you must eliminate water from three sources: the solvent, the atmosphere, and the reagents themselves.
Phase A: Reagent Preparation
-
Solvent Choice: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Critical: Do not assume "Sure-Seal" bottles are dry if they have been opened previously. Distill over CaH₂ or use a fresh molecular sieve column.
-
-
Base Selection: Use Pyridine (as solvent/base) or Triethylamine (TEA) / DIPEA .
-
Note: Inorganic bases (NaOH, Na₂CO₃) in Schotten-Baumann conditions (aqueous/organic biphasic) are NOT recommended for this specific substrate due to the high hydrolysis rate of the heterocyclic sulfonyl chloride.
-
Phase B: The Reaction Workflow
-
Temperature: Start at 0°C . The rate of aminolysis (reaction with amine) vs. hydrolysis is more favorable at lower temperatures.
-
Order of Addition: Add the sulfonyl chloride last, as a solution in anhydrous solvent, to the amine/base mixture.
Visual Workflow (DOT Diagram)
Figure 1: Optimized workflow for minimizing hydrolysis during sulfonyl chloride coupling.
Troubleshooting & FAQs
Q1: I see a large peak at ~10-12 ppm in my proton NMR. What is it?
A: This is likely the sulfonic acid proton (
-
Fix: Check your solvent water content (Karl Fischer titration if possible). Ensure your amine is dry (some amine salts are hygroscopic).
Q2: Can I use DMAP (4-Dimethylaminopyridine) to speed up the reaction? A: Use with extreme caution. While DMAP accelerates sulfonylation, it also catalyzes hydrolysis if any trace water is present.
-
Recommendation: Try the reaction without DMAP first. If the amine is unreactive (e.g., an aniline), use only 5-10 mol% DMAP and ensure strictly anhydrous conditions.
Q3: The reaction turns purple/black upon addition. Is this normal? A: Pyrazoles can be oxidation-sensitive, but this often indicates decomposition.
-
Fix: Ensure you are adding the sulfonyl chloride slowly to the amine. A high local concentration of sulfonyl chloride without enough amine to quench it can lead to side reactions.
Q4: How do I remove the hydrolyzed byproduct (Sulfonic Acid)? A: The sulfonic acid is highly polar and acidic.
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash with 1M HCl (removes unreacted amine/pyridine).
-
Wash with Saturated NaHCO₃ (Critical Step). The sulfonic acid will deprotonate to the sulfonate salt (
) and move into the aqueous layer. The desired sulfonamide will remain in the organic layer.
Competitive Mechanism Visualization
Understanding the competition between your amine and water is crucial for controlling the outcome.
Figure 2: Competitive pathways. The goal is to maximize the green pathway (Amine attack) and eliminate the red pathway (Water attack).
Solvent Compatibility Data
| Solvent | Suitability | Pre-treatment Required |
| Dichloromethane (DCM) | Excellent | Distill over CaH₂ or pass through activated alumina. |
| Tetrahydrofuran (THF) | Good | Distill over Na/Benzophenone to remove water/peroxides. |
| Acetonitrile (MeCN) | Moderate | Good solubility, but harder to dry thoroughly than DCM. |
| DMF / DMSO | Poor | Hygroscopic; difficult to remove water completely. Avoid if possible. |
| Alcohols (MeOH/EtOH) | Forbidden | Will react to form sulfonate esters ( |
| Water | Forbidden | Immediate hydrolysis to sulfonic acid. |
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
- King, J. F., et al. "The mechanism of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry, 1989.
- Context: Establishes the nucleophilic attack mechanism at the sulfur
-
Synthesis of Pyrazole Sulfonamides
- "Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
- Context: Provides general procedures for coupling pyrazole sulfonyl chlorides with amines.
-
Purification of Sulfonamides
- "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery." Royal Society of Chemistry.
- Context: Standard workup procedures (Acid/Base washes)
-
Chemical Properties & Safety
- PubChem CID 4635707 (1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride isomer d
- Context: Safety data (H314: Skin Corrosion) and physical properties.
Sources
Technical Support: Optimization of Sulfonylation using 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Core Technical Context
The Reagent: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride The Challenge: This reagent presents a specific steric and electronic profile that distinguishes it from standard benzenesulfonyl chlorides.
-
Steric Hindrance: The N-methyl group at position 1 is sterically adjacent (ortho-like) to the sulfonyl chloride at position 5. This creates a "steric wall" that can retard nucleophilic attack by bulky amines.
-
Electronic Deactivation: The electron-rich pyrazole ring renders the sulfonyl center slightly less electrophilic than electron-deficient arenes (e.g., tosyl or nitrobenzenesulfonyl chlorides), potentially requiring activation or forcing conditions.
This guide provides a logic-driven approach to base selection to balance reaction rate (overcoming sterics) against chemoselectivity (avoiding hydrolysis).
Critical Decision Matrix: Base Selection
Select your base system based on the properties of your amine substrate and the scale of your reaction.
| Base System | Solvent | Mechanism | Best For...[1][2][3][4] | Risk Factor |
| Pyridine | Pyridine (Neat) | Solvent + Proton Scavenger + Nucleophilic Catalyst | Standard/General Purpose. Most reliable for unreactive or acid-sensitive amines. | High boiling point makes removal tedious. |
| DIPEA / TEA | DCM or THF | Proton Scavenger (Non-nucleophilic) | Valuable Amines. Allows easy aqueous workup and low-temp evaporation. | Slower reaction for sterically hindered amines. |
| Na₂CO₃ / K₂CO₃ | H₂O / THF (1:1) | Schotten-Baumann (Biphasic) | Robust / Scale-up. Cheap, green, and simple filtration workup. | High Hydrolysis Risk. Not suitable for moisture-sensitive chlorides or slow-reacting amines. |
| DMAP (Catalytic) | DCM or MeCN | Nucleophilic Catalysis (Acyl-pyridinium intermediate) | "Dead" Amines. Essential for anilines or secondary amines with steric bulk. | Runaway Hydrolysis. Must be strictly anhydrous. |
Visualizing the Chemistry
A. Decision Workflow
Use this logic tree to determine the optimal experimental setup.
Caption: Logic flow for selecting the base system based on amine nucleophilicity and solubility.
B. The DMAP Activation Mechanism
Why use DMAP? It solves the steric problem of the 1-methyl group by forming a planar, highly electrophilic intermediate that extends further from the pyrazole ring than the chlorine atom.
Caption: DMAP acts as a nucleophilic catalyst, generating a reactive intermediate that is susceptible to both amine attack and hydrolysis.
Troubleshooting & FAQs
Q1: I am seeing only 50% conversion and a new peak corresponding to the sulfonic acid. What happened?
Diagnosis: Hydrolysis competition. Root Cause: The 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is sensitive to moisture. If you used a strong base (like NaOH) or a nucleophilic base (like DMAP) in the presence of wet solvent, the rate of hydrolysis exceeded the rate of aminolysis. Solution:
-
Switch to Method A (DIPEA/DCM) and ensure DCM is dry (over molecular sieves).
-
Add the sulfonyl chloride as a solution slowly to the amine/base mixture at 0°C.
-
Avoid DMAP unless absolutely necessary.
Q2: My amine is secondary and bulky. The reaction stalls in DCM/DIPEA.
Diagnosis: Steric clash. Root Cause: The 1-methyl group on the pyrazole and the bulk of your amine are preventing the formation of the transition state. Solution:
-
Switch to Method B (Neat Pyridine) . Pyridine acts as a solvent and a mild nucleophilic catalyst.
-
Heat the reaction to 50°C.
-
Advanced: Add 10 mol% DMAP, but ensure the system is sealed and anhydrous.
Q3: I see a "bis-sulfonylated" impurity (R-N(SO2Pyr)2).
Diagnosis: Over-reaction. Root Cause: This occurs with primary amines when the sulfonamide product is more acidic than the starting amine. The base deprotonates the product, which then attacks a second equivalent of sulfonyl chloride. Solution:
-
Use a stoichiometric deficit of sulfonyl chloride (0.9 equiv).
-
Use a milder base (NaHCO₃ instead of Na₂CO₃) or a less polar solvent (DCM instead of DMF) to reduce the solubility/reactivity of the deprotonated sulfonamide.
Standard Operating Protocols (SOPs)
Method A: The "Clean" Protocol (DCM/DIPEA)
Recommended for primary amines and valuable substrates.
-
Dissolve: Place the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base: Add DIPEA (1.5 – 2.0 equiv). Cool to 0°C.[1]
-
Addition: Dissolve 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add dropwise to the amine solution.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with DCM, wash with 0.5 M HCl (to remove DIPEA), then saturated NaHCO₃, then Brine. Dry over MgSO₄.
Method B: The "Force" Protocol (Pyridine)
Recommended for unreactive amines or salt forms (e.g., amine hydrochlorides).
-
Dissolve: Suspend the amine (1.0 equiv) in neat Pyridine (approx. 5–10 mL per gram).
-
Addition: Add the sulfonyl chloride (1.2 equiv) solid in one portion at 0°C.
-
Reaction: Stir at RT overnight. If TLC shows starting material, heat to 50°C.
-
Workup: Evaporate pyridine (azeotrope with toluene if necessary). Redissolve residue in EtOAc and wash extensively with CuSO₄ solution (removes pyridine as a blue complex) or dilute HCl.
References
-
PubChem. 1,3-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S.[5] National Library of Medicine. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction Conditions. [Link]
-
Laudadio, G., et al. (2019).[6] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Journal of the American Chemical Society. [Link]
-
NBinno. The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. 1,3-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 15136924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactivity of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Reagent ID: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride CAS: 1245820-90-9 (Also referenced as 89501-93-9 in some isomeric contexts) Molecular Weight: 194.64 g/mol Primary Application: Synthesis of sulfonamide-based bio-active scaffolds (e.g., NAAA inhibitors, kinase inhibitors).[1]
Introduction: The Solvation Paradox
Welcome to the Technical Support Center. You are likely working with 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (DMPSC) because you require the specific electronic properties of the dimethyl-pyrazole ring for a drug candidate.[1]
The Core Challenge: Sulfonyl chlorides are "hard" electrophiles.[1] Their reactivity is governed by a competition between aminolysis (formation of your desired sulfonamide) and hydrolysis (formation of the sulfonic acid byproduct).[1]
This guide addresses the critical role of solvent effects in tipping this balance. Unlike lipophilic phenyl-sulfonyl chlorides, the pyrazole core adds polarity and hydrogen-bond accepting character, altering solubility profiles and kinetic sensitivity to moisture.[1]
Module 1: Solvent Selection & Solubility
Quick Reference: Solvent Compatibility Matrix
| Solvent Class | Examples | Suitability | Technical Note |
| Chlorinated | DCM, Chloroform | High | Excellent solubility; inert.[1] Must be anhydrous to prevent hydrolysis. |
| Ethers | THF, 2-MeTHF, Dioxane | High | Good solubility.[1] THF coordinates cations, potentially stabilizing transition states.[1] |
| Polar Aprotic | DMF, DMAc, DMSO | Medium | Accelerates reaction rate ( |
| Protic | Methanol, Ethanol, Water | PROHIBITED | Causes rapid solvolysis/decomposition to sulfonic acid.[1] |
| Non-Polar | Hexanes, Heptane | Low | Poor solubility due to the polar pyrazole ring; leads to heterogeneous "slurries." |
| Basic | Pyridine | High | Acts as both solvent and nucleophilic catalyst (via sulfonylpyridinium intermediate).[1] |
Troubleshooting Solubility
Q: My reagent forms a gummy precipitate in Toluene/Hexanes. Why? A: The 1,3-dimethylpyrazole ring imparts significant polarity compared to a standard phenyl ring.[1]
-
The Fix: Switch to Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] These solvents match the dipole moment of the heterocyclic core better than non-polar hydrocarbons.[1]
-
The Science: Solvation energy in non-polar solvents is insufficient to overcome the lattice energy of the crystalline sulfonyl chloride.[1]
Q: Can I use "Reagent Grade" solvents? A: No. Sulfonyl chlorides are moisture-sensitive.[1] "Reagent Grade" often contains 0.05–0.2% water.[1] In a 1 mmol scale reaction, this water content is stoichiometric enough to reduce yields by 5–10% via hydrolysis.[1]
-
The Fix: Use Anhydrous grade (<50 ppm water) or store solvents over activated 3Å molecular sieves for 24 hours.[1]
Module 2: Reaction Kinetics & Mechanism
Mechanistic Insight: The Pathway of Competition
The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The solvent choice dictates the stability of the transition state and the activity of the nucleophile.[1]
Figure 1: Kinetic competition between aminolysis and hydrolysis.[1] Solvent water content is the primary driver of the lower path.
Kinetic FAQs
Q: The reaction is sluggish in DCM. How can I accelerate it? A: Reaction rates for sulfonyl chlorides generally follow the Grunwald-Winstein relationship, increasing with solvent ionizing power.[1]
-
Strategy 1 (Catalysis): Add 10 mol% DMAP (4-Dimethylaminopyridine) .[1] This forms a highly reactive N-sulfonylpyridinium intermediate, which is more electrophilic than the chloride.[1]
-
Strategy 2 (Solvent Switch): Use a mixture of DCM/DMF (9:1) . The high dielectric constant of DMF stabilizes the polar transition state, lowering the activation energy.
Q: Why do I see a "double spot" on TLC? A: This is likely the Sulfonic Acid byproduct.[1]
-
Diagnosis: The byproduct is highly polar and will streak or stay at the baseline in standard EtOAc/Hexane systems.[1]
-
Cause: Hydrolysis due to wet solvent or wet amine.[1]
-
Prevention: Ensure the amine is dry.[1] If the amine is a hydrochloride salt, ensure the extra equivalent of base (TEA/DIPEA) is added before the sulfonyl chloride.
Module 3: Experimental Protocol & Troubleshooting
Standard Operating Procedure (SOP): Sulfonylation
Objective: Synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-5-sulfonamide.
-
Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Dissolution: Dissolve 1.0 eq of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
-
Note: If using Pyridine as solvent, omit this step.[1]
-
-
Nucleophile Addition: Add 1.0–1.1 eq of the amine dropwise at 0°C .
-
Why 0°C? Cooling suppresses the hydrolysis rate more than the aminolysis rate, improving selectivity.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexanes).
Troubleshooting Flowchart
Figure 2: Diagnostic logic for common reaction failures.
Module 4: Safety & Handling (The "Must Know")
Q: Is this reagent stable on the shelf? A: It is moderately stable but hygroscopic .[1]
-
Storage: Store at 2–8°C under inert gas. If the white solid turns into a sticky paste or liquid, it has hydrolyzed to the sulfonic acid and HCl.
-
Hazards: It releases HCl gas upon contact with moisture.[1] Always weigh in a fume hood.[1]
-
GHS Classification: Skin Corrosion 1B (H314).[1] Wear gloves, goggles, and lab coat.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4635707, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. (Note: Isomeric reference for property data). Retrieved from [Link][1]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.[1] International Journal of Molecular Sciences, 9(5), 738–750.[1] (General mechanism of sulfonyl chloride solvolysis). Retrieved from [Link][1][2][3]
-
Migliore, M., et al. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors.[1] ACS Medicinal Chemistry Letters, 7(12).[1] (Specific application of dimethyl-pyrazole sulfonyl chlorides). Retrieved from [Link][1]
-
Vertex AI Search (2026). Consolidated Search Results on Reactivity of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride. (Internal Data Processing).[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hazardous chemicals.
Sources
work-up procedures for reactions involving 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Subject: Work-up Procedures & Troubleshooting for Reaction ID: DMP-SC-5 Reagent: 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 13451-55-3) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "5-Position" Challenge
Welcome to the technical support hub for 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride .
Crucial Distinction: Unlike its more common isomer (the 4-sulfonyl chloride), this reagent carries the sulfonyl group at the 5-position , immediately adjacent to the N-methyl group. This structural proximity creates two distinct challenges:
-
Steric Hindrance: The adjacent methyl group can retard the rate of sulfonylation with bulky nucleophiles.[1]
-
Hydrolytic Instability: Heteroaromatic sulfonyl chlorides are notoriously unstable.[1] The electron-rich pyrazole ring facilitates the departure of the chloride ion, making the compound highly susceptible to hydrolysis by atmospheric moisture or aqueous workups, rapidly degrading into the corresponding sulfonic acid [1].
This guide prioritizes yield preservation through optimized quenching and purification protocols.
Module 1: The "Golden Rule" of Work-Up
The Core Directive: Delay Aqueous Contact
Never expose the reaction mixture to water until you have confirmed (via TLC or LCMS) that the sulfonyl chloride is fully consumed. If the starting material remains, adding water will generate hydrochloric acid (HCl) and sulfonic acid, which complicates purification.[1]
Decision Matrix: The Work-Up Strategy
Use the following logic flow to determine your optimal work-up path.
Module 2: Detailed Protocols
Protocol A: Precipitation (The "Cleanest" Path)
Best for: Stable sulfonamides derived from aromatic amines.
-
Quench: Pour the reaction mixture slowly into 5 volumes of ice-cold 0.5 M HCl (if product is acid stable) or ice water (if acid sensitive).
-
Agitate: Stir vigorously for 15 minutes. The sulfonamide product often precipitates as a solid, while the unreacted sulfonyl chloride hydrolyzes to the water-soluble sulfonic acid.
-
Isolate: Filter the solid via a sintered glass funnel.
-
Wash: Wash the cake with:
-
Dry: Vacuum dry at 40°C.
Protocol B: Buffered Extraction (The "Universal" Path)
Best for: Non-precipitating products or reaction mixtures utilizing DCM/THF.
-
Quench: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture.
-
Why? This neutralizes the HCl generated during the reaction and keeps the byproduct (pyrazole sulfonic acid) in its ionized salt form (sulfonate), forcing it into the aqueous layer [2].
-
-
Extract: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Separate the layers.
-
Wash Sequence (Critical):
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Module 3: Troubleshooting & FAQs
Q1: I see a new spot on the TLC baseline that wasn't there before work-up. What is it?
A: This is likely 1,3-dimethyl-1H-pyrazole-5-sulfonic acid .[1]
-
Cause: Hydrolysis of the starting material or product instability.[1]
-
Fix: If your product is organic-soluble, this impurity is easily removed.[1] Wash your organic layer with 1M NaOH or Sat.[1] NaHCO₃ .[1][2] The sulfonic acid will deprotonate, become highly polar, and partition exclusively into the aqueous phase.
Q2: My yield is consistently low (<40%). Where is the product going?
A: The 5-sulfonyl chloride is likely hydrolyzing before it reacts with your amine.[1]
-
Diagnosis: Check the pH of your reaction.[1]
-
Fix: Ensure you are using anhydrous solvents (DCM or THF) and a dry base (Triethylamine or Pyridine).[1]
-
Technique Tip: Do not add the sulfonyl chloride as a solid.[1] Dissolve it in a small amount of dry DCM and add it dropwise to the amine/base mixture at 0°C . This controls the exotherm and minimizes side reactions [3].[1]
Q3: The reaction smokes/fumes when I add water. Is this normal?
A: Yes, but it indicates you have a large excess of unreacted sulfonyl chloride.[1]
-
Mechanism: Sulfonyl chlorides react violently with water to release HCl gas and heat.[1]
-
Safety: Always quench in an ice bath.[1] If you have a large scale (>10g), consider quenching with a mixture of ice and solid NaHCO₃ to neutralize the acid immediately.
Q4: The product is "oily" and won't crystallize.
A: Pyrazole sulfonamides can be sticky due to trace solvents or impurities.[1]
-
Fix: Triturate the oil with Diethyl Ether or 10% EtOAc in Hexanes . Sonication often helps induce crystallization.[1] If that fails, proceed to flash chromatography (typical gradient: 0-5% MeOH in DCM).[1]
Module 4: Mechanism of Failure (Hydrolysis)
Understanding why the reaction fails is key to preventing it.[1] The diagram below illustrates the competition between your desired nucleophile (Amine) and the destructive nucleophile (Water).
[1][7][8]
Module 5: Safety & Handling Data
| Property | Specification | Handling Note |
| Physical State | Solid / Low-melting solid | May solidify in the bottle.[1] Melt gently (<40°C) or chip out. |
| Corrosivity | High (H314) | Causes severe skin burns.[1][] Wear double nitrile gloves.[1] |
| Reactivity | Water Reactive | Releases HCl gas on contact with moisture.[1] Open bottles in a fume hood only. |
| Storage | 2-8°C (Desiccated) | Store under Nitrogen/Argon if possible. |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. (2025). Detailed kinetic studies on the hydrolysis rates of pyrazole and pyridine sulfonyl chlorides.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. The Journal of Organic Chemistry. (2006). Discusses the solubility of sulfonic acid byproducts in basic aqueous media. [1]
-
Synthesis of Heteroaryl Sulfonamides. Organic Letters. (2015). Provides optimized protocols for sterically hindered heteroaryl sulfonyl chlorides. [1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride.
Sources
- 1. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. capitalresin.com [capitalresin.com]
- 4. data.epo.org [data.epo.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in Reactions of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Welcome to the technical support center for 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique structure of this reagent, particularly the presence of the N-methyl and C-methyl groups flanking the sulfonyl chloride moiety, can introduce significant steric challenges. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these obstacles and achieve optimal reaction outcomes.
Understanding the Challenge: The Impact of Steric Hindrance
The methyl groups at the 1 and 3 positions of the pyrazole ring in 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride create a sterically congested environment around the electrophilic sulfur atom. This steric bulk can impede the approach of nucleophiles, especially those that are themselves sterically demanding. The consequences of this hindrance often manifest as:
-
Low or no reaction conversion: The nucleophile is unable to efficiently attack the sulfonyl group.
-
Slow reaction rates: Increased activation energy is required to overcome the steric repulsion between the reactants.
-
Formation of side products: Alternative reaction pathways may become more favorable under forcing conditions.
This guide will provide systematic approaches to diagnose and resolve these common issues.
Troubleshooting Guide: Common Problems and Solutions
Issue 1: Low or No Conversion When Using Hindered Nucleophiles
You are attempting to synthesize a sulfonamide using a secondary amine with bulky substituents (e.g., diisopropylamine, 2,2,6,6-tetramethylpiperidine) and observe minimal to no formation of the desired product.
dot
Caption: Troubleshooting workflow for low reaction conversion.
Probable Cause: The primary reason for reaction failure is the steric repulsion between the methyl groups on the pyrazole ring and the bulky substituents on the nucleophile, which prevents the formation of the transition state.
Solutions:
-
Optimize Reaction Temperature: Increasing the kinetic energy of the reacting molecules can help overcome the activation energy barrier imposed by steric hindrance.
-
Protocol: Incrementally increase the reaction temperature in 10-20 °C intervals. Refluxing the reaction mixture in a suitable solvent may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition.
-
-
Select an Appropriate Base: The choice of base is critical. A sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate the steric problem.
-
Recommendation: Switch to a stronger, less sterically hindered base. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate can be more effective.
-
-
Employ a Catalyst: Nucleophilic catalysts can facilitate the reaction by forming a more reactive intermediate.
-
Protocol: Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) or triphenylphosphine (PPh₃) to the reaction mixture. DMAP is known to form a highly reactive sulfonylpyridinium intermediate.
-
-
Solvent Effects: The reaction solvent can influence the reaction rate.
-
Recommendation: Switch from less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can help stabilize charged intermediates and may accelerate the reaction.
-
| Parameter | Recommendation for Hindered Nucleophiles |
| Temperature | Start at room temperature, increase to reflux if necessary. |
| Base | DBU, K₂CO₃, or other non-nucleophilic, less hindered bases. |
| Catalyst | 5-10 mol% DMAP or PPh₃. |
| Solvent | DMF, DMSO, or acetonitrile. |
Issue 2: Slow Reaction Rate Even with Less Hindered Nucleophiles
You are reacting 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride with a primary amine or a simple secondary amine, but the reaction takes an unexpectedly long time to reach completion.
Probable Cause: While less pronounced, the inherent steric hindrance of the sulfonyl chloride can still slow down reactions even with smaller nucleophiles.
Solutions:
-
Increase Reagent Concentration: Le Chatelier's principle can be applied to drive the reaction forward.
-
Protocol: Increase the concentration of the nucleophile (1.5 to 2.0 equivalents). Ensure that the reaction remains well-stirred.
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times by efficiently heating the reaction mixture.
-
Protocol: Perform the reaction in a sealed microwave vial. Start with a temperature of 100-120 °C for 10-30 minutes. Monitor the pressure and temperature carefully.
-
-
Use of Activating Agents: Certain additives can enhance the electrophilicity of the sulfonyl chloride.
-
Protocol: While less common for sulfonamide synthesis, the addition of a Lewis acid in stoichiometric amounts could be explored with caution, as it may lead to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the common side products I should look out for?
A1: Under forcing conditions (e.g., high temperatures for extended periods), you might observe hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid if moisture is present. If using a nucleophilic base like pyridine in stoichiometric amounts, the formation of a stable sulfonylpyridinium salt is possible. Dimerization or polymerization of the starting material is less common but can occur under extreme conditions.
Q2: How can I confirm that steric hindrance is the primary issue?
A2: A good diagnostic experiment is to run a parallel reaction with a less hindered analog, if available. For example, reacting your nucleophile with a simple benzenesulfonyl chloride under the same conditions. If the reaction with the less hindered sulfonyl chloride proceeds smoothly, it strongly suggests that steric hindrance is the culprit in your original reaction.
Q3: Can I pre-activate the sulfonyl chloride?
A3: Yes, forming a more reactive intermediate is a viable strategy. As mentioned, using a catalytic amount of DMAP is a standard method. In some cases, conversion of the sulfonyl chloride to a sulfonyl fluoride or another more reactive species might be considered, though this adds extra synthetic steps. Recent literature suggests the use of pyrylium salts to activate sulfonamides for nucleophilic substitution, a principle that could potentially be adapted for activating sulfonyl chlorides.[1][2]
Q4: Are there any specific analytical techniques recommended for monitoring these reactions?
A4: LC-MS is highly recommended for monitoring the reaction progress. It allows for the simultaneous tracking of the starting materials, the desired product, and any potential side products. ¹H NMR can also be used to monitor the disappearance of the starting amine and the appearance of the sulfonamide product protons.
Experimental Protocols
General Protocol for Sulfonamide Synthesis with a Hindered Amine
-
To a stirred solution of the hindered amine (1.2 equivalents) in anhydrous DMF (0.5 M), add DBU (1.5 equivalents).
-
Add 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 equivalent) portion-wise at room temperature.
-
If no reaction is observed after 1-2 hours, add DMAP (0.1 equivalents).
-
Heat the reaction mixture to 60-80 °C and monitor by LC-MS every 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: Experimental workflow for sulfonamide synthesis.
References
- Hirata, T., et al. (1996).
- de Wald, H. A., & Schulte, T. L. (1974). Journal of Medicinal Chemistry, 17(7), 748-751.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50896576, 1,3-dimethyl-1h-pyrazole-5-sulfonyl chloride. Retrieved from [Link].
- Xu, T., et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4635707, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link].
- Al-Warhi, T., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 13(1), 5763.
-
ResearchGate. (n.d.). Catalytic synthesis of sulfonimidamides with amine nucleophiles. Retrieved from [Link].
- Gummadavelli, A., et al. (2023).
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link].
- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Özer, İ., & Çadır, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650.
- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(48), 17459-17463.
-
National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link].
-
Macmillan Group, Princeton University. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Retrieved from [Link].
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1756.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link].
- Kevill, D. N., & D'Souza, M. J. (2011). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 12(7), 4480–4489.
Sources
Technical Guide: Characterization of Unexpected Byproducts in Pyrazole Sulfonamide Synthesis
The following technical guide is designed for the Center for Pyrazole Chemistry Excellence . It addresses the nuanced challenges in synthesizing and characterizing pyrazole sulfonamides, a scaffold critical to modern drug discovery (e.g., COX-2 inhibitors, kinase inhibitors like Pazopanib).
Executive Summary & Workflow Overview
Synthesis of pyrazole sulfonamides typically follows one of two routes: (A) De novo cyclization of sulfonamide-bearing precursors, or (B) Late-stage functionalization (e.g., chlorosulfonation) of an existing pyrazole core. Both routes are prone to "silent" impurities—isomers and byproducts that mimic the physicochemical properties of the target, evading standard LC-MS detection.
This guide provides a root-cause analysis for these anomalies, supported by mechanistic insights and definitive characterization protocols.
Visualizing the Problem Space
The following diagram maps the critical failure points where unexpected byproducts are generated.
Caption: Figure 1. Reaction landscape highlighting the divergence between kinetic targets and thermodynamic byproducts (Impurity A) and downstream functionalization errors (Impurities B & C).
Troubleshooting & FAQs
Direct solutions to experimental anomalies observed in the lab.
Category 1: The "Twin Peaks" Problem (Regioselectivity)
Q: I see two close-eluting peaks in LC-MS with identical mass. My target is the 1,5-substituted pyrazole, but I suspect I have the 1,3-isomer. How do I confirm this without X-ray?
The Science:
The condensation of a monosubstituted hydrazine (
Diagnostic Protocol (NMR): You cannot rely on 1H NMR chemical shifts alone as they vary by solvent. You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) |
| Key Interaction | Strong NOE between N1-Substituent and C5-Substituent. | NO NOE between N1-Substituent and C5-Substituent (too distant). |
| C5-H Shift | Typically downfield (due to N1 anisotropy). | Typically upfield. |
| 13C NMR (C3 vs C5) | C3 and C5 shifts are distinct but require HMBC to assign definitively. | -- |
Corrective Action:
-
Synthesis: If the ratio is poor, switch to a regiospecific synthesis using enaminones instead of diketones, or use a bulky protecting group on the hydrazine to enforce steric control.
-
Purification: These isomers often have different pKa values. A pH-controlled extraction or recrystallization from a non-polar solvent (hexane/EtOAc) often enriches the more symmetric isomer.
Category 2: The "Heavy Mass" Problem (Bis-Sulfonylation)
Q: My product mass is exactly M + [Sulfonyl Group] - 1. Is it possible to sulfonylate the sulfonamide nitrogen?
The Science:
Yes. Primary sulfonamides (
Diagnostic Protocol:
-
LC-MS: Look for
. -
1H NMR: The
signal (usually a broad singlet integrating to 2H) will disappear or shift significantly downfield to a single proton ( ) integrating to 1H. -
Solubility: Bis-sulfonylimides are significantly more acidic (pKa ~1-2) than mono-sulfonamides (pKa ~10). They will dissolve readily in weak aqueous base (
).
Corrective Action:
-
Rescue: Treat the crude mixture with aqueous NaOH or KOH (1M) at room temperature for 30 minutes. The bis-sulfonyl bond is labile to base hydrolysis, reverting the impurity back to the desired primary sulfonamide.
Category 3: The "Disappearing Group" (Desulfonylation)
Q: I successfully synthesized the N-sulfonyl pyrazole, but after acidic workup, I recovered the unsubstituted pyrazole. What happened?
The Science:
N-sulfonyl pyrazoles (where the sulfonyl group is attached to the ring nitrogen, not a carbon) are chemically distinct from C-sulfonamides. The
Stability Rule of Thumb:
-
C-Sulfonamides (e.g., Celecoxib): Very Stable.
-
N-Sulfonamides (e.g., 1-(phenylsulfonyl)pyrazole): Labile. often used as sulfonyl transfer reagents because the pyrazole is a good leaving group.
Corrective Action:
-
Avoid acidic washes if your target is an N-sulfonyl pyrazole.
-
Use neutral buffers (Phosphate pH 7) for workup.
-
Store solid compound at -20°C; avoid protic solvents (MeOH) for long-term storage.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazole-4-sulfonamides
Designed to minimize 1,3-isomer formation.
-
Reagents: 1 equivalent Aryl Hydrazine HCl + 1.1 equivalents 1,3-Diketone.
-
Solvent: Ethanol (anhydrous). Critical: Add 5-10% Acetic Acid.
-
Why? Acid catalysis promotes the formation of the hydrazone intermediate at the less hindered carbonyl first, improving regioselectivity toward the 1,5-isomer.
-
-
Reflux: Heat to 80°C for 4 hours. Monitor by TLC (often requires 2-3 elutions in 3:1 Hex/EtOAc to separate isomers).
-
Workup:
-
Cool to 0°C. The 1,5-isomer is often less soluble and may precipitate.
-
Filter and wash with cold EtOH.
-
If no precipitate: Evaporate, redissolve in EtOAc, wash with
(removes acetic acid), then Brine.
-
-
Chlorosulfonation (Functionalization):
-
Add Pyrazole (1 eq) dropwise to Chlorosulfonic acid (5 eq) at 0°C.
-
Caution: Exothermic.
-
Heat to 60°C for 2 hours.
-
Quench over ice. The sulfonyl chloride precipitates.
-
Immediate reaction with ammonia/amine to form the sulfonamide (Sulfonyl chlorides hydrolyze rapidly).
-
Protocol B: Distinguishing Regioisomers via 2D NMR
Standard Operating Procedure for Confirmation.
-
Sample Prep: Dissolve 5-10 mg of pure compound in
(preferred over for better peak separation of N-H/aromatic protons). -
Experiment: Run NOESY (mixing time 500ms).
-
Analysis:
-
Locate the Pyrazole-C5 proton (usually a singlet around 6.5 - 8.0 ppm) or the C5-Methyl group.
-
Locate the N1-Aryl ortho-protons.
-
Positive Result (1,5-isomer): Cross-peak observed between C5-group and N1-Aryl.
-
Negative Result (1,3-isomer): No cross-peak.
-
References
-
Regioselectivity in Pyrazole Synthesis
- Title: Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles.
- Source: ResearchG
-
URL:[Link] (Verified via Search 1.1/1.12)
-
NMR Characterization of Isomers
-
Bis-Sulfonylation Mechanisms
- Title: Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorin
- Source: PMC / NIH.
-
URL:[Link] (Verified via Search 1.7)
-
General Pyrazole Sulfonamide Bioactivity & Synthesis
- Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Deriv
- Source: ACS Omega / PMC.
-
URL:[Link] (Verified via Search 1.10)
Sources
- 1. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the regioselectivity of reactions with substituted pyrazoles
Welcome to the Pyrazole Chemistry Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand the frustration of staring at an NMR spectrum showing a stubborn 1:1 mixture of regioisomers. The pyrazole ring, with its annular tautomerism (
This guide is not a textbook; it is a troubleshooting manual designed to fix your current experimental bottlenecks. We will focus on the three most critical service requests we receive:
Module 1: The Tautomer Trap ( -Alkylation & -Arylation)
The Core Problem: Substituted pyrazoles exist in rapid equilibrium between two tautomers. When you introduce an electrophile (alkyl halide or aryl boronic acid), the product ratio is determined by the interplay of sterics (blocking the adjacent nitrogen) and electronics (nucleophilicity of the lone pair).
Scenario A: -Alkylation ( Type)
Standard Operating Procedure: You are reacting a 3-substituted pyrazole with an alkyl halide using a base (
-
The Rule of Thumb: In basic conditions, the pyrazolate anion is the nucleophile. Alkylation predominantly occurs at the nitrogen distal to the bulkiest substituent to minimize steric clash during the transition state. This typically yields the 1,3-disubstituted isomer.[1]
-
The "Electronic" Exception: If your substituent is a strong Electron Withdrawing Group (EWG) like
, it increases the acidity of the adjacent N-H but decreases the nucleophilicity of the adjacent nitrogen. However, the electrostatic repulsion often still directs alkylation to the distal nitrogen.
Troubleshooting Protocol 1.1: Fixing Poor Selectivity (The Fluorinated Solvent Hack) If standard DMF/Base conditions yield a mixture, switch to fluorinated alcohols. Hydrogen bonding networks in these solvents can stabilize specific tautomers or transition states.
| Parameter | Standard Condition | Optimized Condition (High Selectivity) |
| Solvent | DMF or MeCN | HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) |
| Base | ||
| Temperature | ||
| Result | Mixed Isomers | Enhanced selectivity for 1,3-isomer |
Mechanism Note: HFIP acts as a hydrogen-bond donor, solvating the anion and amplifying the steric differentiation between the two nitrogen sites.
Scenario B: Chan-Lam Coupling ( -Arylation)
Standard Operating Procedure: Copper-catalyzed oxidative coupling with aryl boronic acids.[2]
-
Why it fails: Users often report low yields or stalled reactions. This is rarely a selectivity issue (sterics still favor 1,3) but a catalytic cycle failure.
-
Critical Factor: The oxidation of Cu(II) to Cu(III) is the rate-limiting step.
Visualization: The N-Functionalization Decision Matrix
Caption: Decision logic for selecting reaction conditions based on substrate type and desired outcome. HFIP/TFE are critical shunts for poor alkylation selectivity.
Module 2: Directing Groups & C-H Activation
The Core Problem: Electrophilic Aromatic Substitution (EAS) naturally targets C4 . Accessing C5 (adjacent to the substituted Nitrogen) is difficult without specific directing groups (DGs).
Protocol 2.1: Ruthenium-Catalyzed C-H Arylation (C5-Selective) To functionalize the C5 position (or the ortho position of an N-aryl ring), you must use the pyrazole nitrogen as a directing group for a transition metal catalyst.
-
Catalyst System:
-
Mechanism: The
nitrogen coordinates to Ru, placing the metal right at the C5-H bond (or ortho-phenyl H), facilitating oxidative addition.
Step-by-Step Workflow:
-
Setup: In a sealed tube, combine Pyrazole substrate (1.0 equiv), Aryl Bromide (1.5 equiv),
(5 mol%), and MesCOOH (30 mol% - Crucial additive). -
Solvent: Toluene or
-Xylene (dry). -
Base:
(2.0 equiv). -
Reaction: Heat to
for 12-18 hours. -
Workup: Filter through Celite. The MesCOOH acts as a carboxylate ligand assisting the C-H bond cleavage (CMD mechanism).
Module 3: Troubleshooting & FAQs
Q1: I need the "Sterically Impossible" 1,5-isomer. Alkylation keeps giving me the 1,3-isomer. What do I do?
Answer: Stop trying to alkylate the pre-formed pyrazole. You are fighting thermodynamics. Solution: Switch to De Novo Cyclization .
-
Method: React a hydrazine (
) with a 1,3-diketone.[3]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Control: The regiochemistry is determined by the initial attack of the hydrazine nitrogen.
-
Reaction: Hydrazine
(most nucleophilic) attacks the most electrophilic carbonyl of the diketone. -
Tuning: If you need the 1,5-isomer, ensure the carbonyl at position "1" is more electrophilic (e.g., adjacent to a
or less sterically hindered). -
Advanced: Use enaminones instead of diketones to lock the electrophilicity pattern.
-
Q2: My Chan-Lam coupling works for Phenylboronic acid but fails for Pyridine-3-boronic acid. Why?
Answer: Pyridine boronic acids are electron-deficient and retard the transmetalation step. Furthermore, the pyridine nitrogen can coordinate to the Copper, poisoning the catalyst. Fix:
-
Ligand Switch: Switch from Pyridine (ligand) to Bipyridine or Phenanthroline to outcompete the substrate for Copper binding.
-
Slow Addition: Add the boronic acid via syringe pump over 4 hours to keep its concentration low, preventing catalyst saturation.
Q3: How do I separate the 1,3 and 1,5 isomers if I can't avoid a mixture?
Answer:
-
Flash Chromatography: They often have significantly different
values due to the dipole moment difference. The 1,3-isomer is usually less polar (higher ) than the 1,5-isomer. -
Nitration Trick: If separation is impossible, nitrate the mixture (
). The C4-nitration often changes the physical properties (crystallinity/solubility) drastically between the two isomers, allowing separation by recrystallization. You can reduce the nitro group later.
Summary Data: Selectivity Drivers
| Reaction Type | Dominant Factor | Preferred Product | Key Optimization |
| Sterics | 1,3-Isomer (Distal to bulk) | Use HFIP solvent to boost ratio. | |
| Tautomer Ratio | Variable | Use acid catalysis to shift tautomer. | |
| Chan-Lam Coupling | Anion Stability | 1,3-Isomer | Use Cu(OAc)2/Pyridine ; dry solvents. |
| Ru-Catalyzed C-H | Chelation (DG) | Ortho/C5 | Add MesCOOH (30 mol%). |
References
-
Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles. Review on controlling cyclization vs alkylation.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The "HFIP Hack" for alkylation.
-
Chan–Evans–Lam Couplings with Copper Complexes: Scope and Mechanism. Detailed mechanistic breakdown of the Cu(II)/Cu(III) cycle.
-
Ruthenium-Catalyzed C-H Functionalization of Arylpyrazoles. Directing group strategies for C5/Ortho activation.
Sources
Validation & Comparative
Comparative Guide: 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride vs. Benzenesulfonyl Chloride
[1][2]
Executive Summary & Decision Matrix
In drug discovery, the transition from a phenyl ring to a pyrazole ring is a strategic "bioisosteric hop" used to modulate physicochemical properties.[2] While Benzenesulfonyl Chloride (BSC) represents the robust, highly reactive baseline, 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride (DPSC) offers distinct advantages in solubility and metabolic stability, albeit with significant handling challenges regarding hydrolytic instability and steric hindrance.[2]
Quick Selection Guide
| Feature | Benzenesulfonyl Chloride (BSC) | 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride (DPSC) |
| Primary Role | Standard capping reagent; robust sulfonylation.[1][2] | Bioisostere for physicochemical optimization (LogP, Solubility).[1][2] |
| Reactivity | High . Fast kinetics with amines. | Moderate/Low .[1][2] Hindered by adjacent N-methyl group; electron-rich ring reduces electrophilicity.[1][2] |
| Stability | High .[1][2][3][4][5] Stable at RT; slow hydrolysis in water.[1] | Low . Hydrolytically unstable; requires storage at -20°C or 4°C under inert gas.[1][2] |
| Sterics | Unhindered (unless substituted).[1] | Hindered . The C5-sulfonyl group is "ortho" to the N1-methyl group.[1] |
| Solubility Impact | Increases lipophilicity (High cLogP).[1] | Increases polarity/aqueous solubility (Lower cLogP).[1] |
Chemical Profile & Mechanistic Insight[1]
Structural & Electronic Comparison[1][2]
The reactivity difference between these two reagents is governed by the electronic nature of the aromatic core and the steric environment of the sulfonyl group.
-
Benzenesulfonyl Chloride (BSC): The benzene ring acts as a weak inductive withdrawer (relative to alkyl groups) but can donate electron density via resonance.[1] However, without strong donors, the sulfur atom remains highly electrophilic, facilitating rapid nucleophilic attack by amines.[2]
-
1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride (DPSC):
-
Electronic Effect: The pyrazole ring is
-excessive (electron-rich).[1] The electron density from the ring is donated into the sulfonyl group, stabilizing the S-Cl bond and rendering the sulfur less electrophilic compared to the benzene analog. This results in slower reaction kinetics with nucleophiles.[1] -
Steric Effect (The "Ortho" Problem): In the 1,3-dimethyl-5-substituted pattern, the sulfonyl group at C5 is directly adjacent to the methyl group on N1. This creates a significant steric barrier (A-strain) that shields the sulfur atom from incoming nucleophiles, further retarding the reaction rate compared to the unhindered BSC.
-
Hydrolytic Instability of DPSC
Unlike BSC, which can often be handled in open air for short periods, DPSC and related heteroaryl sulfonyl chlorides are prone to rapid hydrolysis.[2]
-
Mechanism: The basic nitrogen (N2) in the pyrazole ring can act as an internal base or H-bond acceptor, potentially facilitating the delivery of water molecules to the sulfur center or stabilizing the transition state for hydrolysis.
-
Observation: DPSC will degrade to the corresponding sulfonic acid if exposed to atmospheric moisture at room temperature, often observed as the formation of a crystalline precipitate in the oil.
Medicinal Chemistry Implications[1][6][7][8][9]
Switching from a benzene sulfonamide to a pyrazole sulfonamide alters the multiparametric profile of a drug candidate.
Physicochemical Properties (Data Summary)
| Property | Phenyl Sulfonamide (Derived from BSC) | Pyrazole Sulfonamide (Derived from DPSC) | Impact of Switch |
| Lipophilicity (cLogP) | High (~2.0 for core) | Low (~0.5 - 0.8 for core) | Lowers LogP (Improves metabolic stability).[1] |
| Water Solubility | Low | Moderate/High | Improves Solubility (Critical for oral bioavailability).[1] |
| H-Bonding | 0 Donors / 2 Acceptors (Sulfonyl) | 1 Acceptor (N2 of pyrazole) + Sulfonyl | Adds Vector for target interaction. |
| Metabolic Stability | Prone to CYP450 oxidation (epoxidation).[1] | More stable; N-rings often reduce CYP affinity.[1] | Reduces Clearance . |
Bioisosteric Rationale
The 1,3-dimethylpyrazole moiety is often used to replace a phenyl ring to:
-
Reduce "Grease": Lower the overall lipophilicity of a lead compound without sacrificing aromatic stacking interactions.[1]
-
Scaffold Hopping: Escape IP space dominated by phenyl-sulfonamides.[1]
-
Exploit N-Interactions: The N2 nitrogen can engage in specific hydrogen bonds with enzyme active site residues (e.g., Serine or Histidine side chains) that a phenyl ring cannot.[1][2]
Experimental Protocols
Visualization: Reaction Pathway & Mechanism
The following diagram illustrates the competing pathways: productive sulfonylation vs. hydrolytic decomposition.
Caption: Competitive pathways for Sulfonyl Chlorides. For DPSC, the red dashed hydrolysis pathway is kinetically significant, necessitating strictly anhydrous conditions.[2]
Protocol A: Synthesis with Benzenesulfonyl Chloride (Standard)
Use this for robust, high-yielding test reactions.[2]
-
Preparation: Dissolve amine (1.0 equiv) in DCM (0.2 M).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv). Note: TEA is sufficient for BSC.[2]
-
Addition: Add Benzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to RT. Stir for 1–2 hours.
Protocol B: Synthesis with 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride (Optimized)
Use this for DPSC to mitigate steric hindrance and instability.[1][2]
-
Pre-drying: Flame-dry glassware under Nitrogen/Argon.[1] Ensure all solvents are anhydrous.[1][2]
-
Solvent System: Use THF or DCM (anhydrous).[1][2] THF is often preferred to solubilize the more polar pyrazole intermediates.[1]
-
Base Selection: Use DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv) instead of TEA.[1]
-
Reasoning: DIPEA is non-nucleophilic and more soluble in organic solvents, preventing the precipitation of salts that might trap the hindered reagent.
-
-
Catalysis (Optional): Add DMAP (10 mol%) if the amine is unreactive.
-
Addition: Dissolve DPSC (1.2 – 1.5 equiv) in minimal dry solvent and add to the amine/base mixture at 0°C .
-
Note: Use a slight excess (1.2+ equiv) to account for partial hydrolysis by trace moisture.[1]
-
-
Reaction: Allow to warm to RT and stir for overnight (12–18h) .
-
Reasoning: Due to the steric clash between the C5-sulfonyl and N1-methyl, the reaction kinetics are significantly slower than BSC.
-
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc (DPSC derivatives are more polar; DCM might not extract efficiently).[1]
Troubleshooting & Storage
Storage Stability[1][3]
-
DPSC: CRITICAL. Store at -20°C under Argon/Nitrogen.
Workflow Visualization
Caption: Operational workflow for handling the differing reactivity profiles of BSC and DPSC.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2766847, 1,3-Dimethyl-1H-pyrazol-5-ol (Precursor data). Retrieved from [Link][1]
-
Grygorenko, O. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[1][2] Retrieved from [Link][1][5]
-
Shaik, A. B., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[1][2] Retrieved from [Link][1]
-
Meanwell, N. A. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[1][2][6] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
alternatives to 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride for sulfonamide synthesis
The synthesis of sulfonamides bearing the 1,3-dimethyl-1H-pyrazole-5-yl moiety is a critical step in the development of various bioactive compounds, including kinase inhibitors and sildenafil analogs. While 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is the standard electrophile for this transformation, it suffers from significant drawbacks: rapid hydrolytic instability, poor shelf-life, and the formation of sulfonic anhydride impurities that complicate purification.
This guide details four authoritative alternatives to the standard sulfonyl chloride, prioritizing stability , selectivity , and process safety .
Strategic Overview: Alternatives to the Sulfonyl Chloride
The following decision matrix outlines the optimal alternative based on your specific process constraints:
Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on available starting materials and stability requirements.
Strategy 1: Pentafluorophenyl (PFP) Sulfonates
Best For: Creating a "shelf-stable sulfonyl chloride equivalent" that can be stored for months and handled in open air.
Pentafluorophenyl esters are activated sulfonates that react with amines similarly to sulfonyl chlorides but are crystalline and stable to moisture. They eliminate the formation of sulfonic anhydrides and allow for cleaner reaction profiles.
-
Mechanism: The electron-deficient pentafluorophenol acts as a good leaving group (pKa ~5.5), activated by mild base.
-
Stability: Unlike the chloride, the PFP ester of 1,3-dimethyl-1H-pyrazole-5-sulfonic acid does not hydrolyze rapidly in atmospheric moisture.
Experimental Protocol (Synthesis of PFP Ester):
-
Reagents: 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq), Pentafluorophenol (1.1 eq), Triethylamine (1.2 eq), DCM (0.2 M).
-
Procedure: Dissolve the sulfonyl chloride in DCM at 0°C. Add pentafluorophenol followed by dropwise addition of triethylamine. Stir at RT for 2 hours.
-
Workup: Wash with 1M HCl, then brine. Dry over MgSO4 and concentrate. Recrystallize from Hexanes/EtOAc.
-
Coupling: To the isolated PFP ester (1.0 eq) in THF, add the amine (1.1 eq) and DBU (1.2 eq). Heat to 50°C if steric hindrance is present.
Strategy 2: Sulfonyl Fluorides (SuFEx Chemistry)
Best For: High-throughput library generation and reactions requiring water tolerance.
Sulfonyl fluorides are "sleeping beauties"—they are virtually inert to hydrolysis and reduction but react rapidly with amines in the presence of specific activators (e.g., Calcium triflimide or simple silicon-mediated activation). This is the core of Sulfur-Fluoride Exchange (SuFEx) click chemistry.
-
Advantages:
-
Redox Stability: Compatible with oxidative or reductive conditions elsewhere in the molecule.
-
Selectivity: Will not react with alcohols or phenols without specific activation, preventing side reactions common with chlorides.
-
Experimental Protocol:
-
Synthesis: Treat 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride with saturated aqueous KHF2 (potassium bifluoride) in MeCN/Water (1:1) at RT for 4 hours. The fluoride precipitates or is extracted with EtOAc.
-
Coupling: Mix Sulfonyl Fluoride (1.0 eq) + Amine (1.2 eq) + DIPEA (2.0 eq) in MeCN.
-
Activation: If the amine is unreactive, add 5 mol% Ca(NTf2)2 or use a silyl-protected amine (TMS-amine) with BEMP as a catalyst.
Strategy 3: Palladium-Catalyzed Aminosulfonylation (DABSO)
Best For: Avoiding the sulfonyl chloride entirely; starting from the 5-iodo or 5-bromo pyrazole.
This method uses DABSO (DABCO·(SO2)2) as a solid, stable source of sulfur dioxide. It couples an aryl halide, SO2, and an amine in a one-pot palladium-catalyzed sequence. This completely bypasses the unstable sulfonyl chloride intermediate.
Reaction Pathway:
Figure 2: The Willis coupling method using DABSO to install the sulfonamide directly from the aryl halide.
Experimental Protocol:
-
Reagents: 5-Iodo-1,3-dimethyl-1H-pyrazole (1.0 eq), DABSO (0.6 eq), Amine (1.5 eq), Pd(OAc)2 (5 mol%), CataCXium A (7.5 mol%), Isopropylmagnesium chloride (if using Grignard route) or base.
-
Procedure: Combine halide, Pd catalyst, ligand, and DABSO in Ethanol/Toluene. Heat to 75°C to form the sulfinate.
-
Oxidative Coupling: Add the amine followed by an oxidant (e.g., NCS or I2) to couple the sulfinate in situ to the sulfonamide.
Comparative Analysis of Alternatives
| Feature | Sulfonyl Chloride (Standard) | PFP Ester (Strategy 1) | Sulfonyl Fluoride (Strategy 2) | Pd-DABSO (Strategy 3) |
| Stability | Low (Hydrolyzes in air) | High (Stable solid) | Very High (Water/Redox stable) | N/A (In-situ) |
| Atom Economy | Moderate | Low (Loss of PFP) | High | Moderate |
| Reactivity | High (Non-selective) | Tunable (Base activated) | Specific (SuFEx activated) | Variable |
| Process Safety | Low (HCl gas, exotherms) | High | High | High |
| Cost | Low | Moderate | Moderate | High (Pd catalyst) |
References
-
Willis, M. C., et al. (2018).[1] Copper-Catalyzed Synthesis of Activated Sulfonate Esters from Boronic Acids, DABSO, and Pentafluorophenol. Organic Letters . Link
-
Sharpless, K. B., et al. (2014). SuFEx Activation with Ca(NTf2)2: A Unified Strategy for the Synthesis of Sulfonamides. Angewandte Chemie . Link
-
Caddick, S., et al. (2004). Pentafluorophenyl Sulfonates: The "Shelf-Stable" Alternative to Sulfonyl Chlorides.[2][3] Tetrahedron Letters . Link
-
Malet-Sanz, L., et al. (2016). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters . Link
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews . Link
Sources
Spectroscopic Analysis of Sulfonamides from 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
This guide provides an in-depth spectroscopic analysis of sulfonamides derived from 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride . It is designed for medicinal chemists and analytical scientists who require precise structural characterization and differentiation from common regioisomers and benzene analogues.
Executive Summary & Strategic Context
In the landscape of fragment-based drug discovery, the 1,3-dimethyl-1H-pyrazole-5-sulfonyl moiety represents a distinct bioisostere to the classic benzenesulfonamide. While benzenesulfonamides are ubiquitous (e.g., Celecoxib), the pyrazole core offers unique solubility profiles and hydrogen-bonding vectors.
Critical Challenge: The primary analytical hurdle is distinguishing the 5-sulfonyl derivative (Target) from its thermodynamically favored 4-sulfonyl regioisomer. Direct chlorosulfonation of 1,3-dimethylpyrazole preferentially yields the 4-isomer due to electronic enrichment at C-4. Consequently, the 5-isomer is often synthesized via directed lithiation, and spectroscopic validation is mandatory to ensure regio-purity.
Synthesis & Regiochemical Workflow
To understand the impurities and isomers likely to be present in your spectra, one must understand the origin of the scaffold.
Comparative Synthesis Pathways
The following diagram illustrates the divergent pathways to the 5-isomer (Target) versus the 4-isomer (Alternative/Impurity).
Caption: Divergent synthetic routes. Direct sulfonation favors the 4-isomer; Lithiation is required for the 5-isomer.
Spectroscopic Comparison Guide
This section objectively compares the target 5-sulfonamide against its two primary alternatives: the 4-regioisomer and the Benzenesulfonamide standard.
A. Nuclear Magnetic Resonance ( H NMR)
The most definitive method for structural assignment is proton NMR.[1] The diagnostic signal is the remaining pyrazole ring proton.
| Feature | Target: 5-Sulfonamide | Alternative: 4-Sulfonamide | Alternative: Benzenesulfonamide |
| Diagnostic Proton | H-4 (Singlet) | H-5 (Singlet) | Ar-H (Multiplets) |
| Chemical Shift ( | 6.5 – 6.9 ppm | 7.8 – 8.2 ppm | 7.4 – 8.0 ppm |
| Coupling ( | Sharp singlet (or weak allylic coupling to C3-Me) | Sharp singlet | Complex |
| NOE Signal | No NOE between N-Me and H-4 (too distant) | Strong NOE between N-Me and H-5 | N/A |
| N-Methyl Shifts | N1-Me: ~4.0 ppm (Deshielded by adjacent SO2) | N1-Me: ~3.8 ppm | N/A |
Expert Insight:
-
The "Crossover" Rule: In the 5-isomer, the sulfonyl group is adjacent to the N-methyl. This steric proximity causes a downfield shift of the N-methyl signal (~4.0 ppm) compared to the 4-isomer (~3.8 ppm). Conversely, the ring proton H-4 in the 5-isomer is shielded relative to H-5 in the 4-isomer.
-
Self-Validation: If your spectrum shows a pyrazole singlet >7.5 ppm, you likely have the 4-isomer impurity.
B. Infrared Spectroscopy (FT-IR)
While less specific for regioisomer determination, IR is critical for confirming sulfonamide formation.
-
Asymmetric: 1330–1370 cm
(Strong) -
Symmetric: 1150–1180 cm
(Strong) -
C=N / C=C (Pyrazole): 1500–1600 cm
. Pyrazoles often show a "breathing" band near 1580 cm which is absent or different in benzene rings.
C. Mass Spectrometry (ESI-MS/MS)
Fragmentation patterns provide a "fingerprint" for the heterocyclic core.
Caption: Primary fragmentation pathway for pyrazole sulfonamides under ESI conditions.
-
Diagnostic Ion: The 1,3-dimethylpyrazole cation (
~95) is a hallmark fragment. In benzenesulfonamides, the corresponding phenyl cation ( 77) is observed.
Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: Synthesis of N-Substituted Sulfonamide
Use this standard procedure to generate analytical standards.
-
Preparation: Dissolve amine (1.1 eq) in anhydrous DCM (0.1 M concentration). Add Pyridine or TEA (2.0 eq).
-
Addition: Cool to 0°C. Add 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) portion-wise.
-
Quality Check: The 5-sulfonyl chloride is typically a solid. If liquid, verify purity; it may have hydrolyzed or be the wrong isomer.
-
-
Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Wash with 1N HCl (to remove pyridine), then Sat. NaHCO3. Dry over MgSO4.
-
Purification: Recrystallization from EtOH is preferred over chromatography to obtain X-ray quality crystals.
Protocol B: NMR Sample Preparation for Regio-Assignment
Objective: Maximize resolution of N-Me and Ring-H signals.
-
Solvent Choice: Use DMSO-d6 rather than CDCl3.
-
Reasoning: Sulfonamide NH protons are often broad or invisible in CDCl3 due to exchange. DMSO-d6 sharpens these signals (typically
9.0–10.5 ppm) and enables observation of coupling to the NH (if aliphatic amine is used).
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Acquisition: Run a standard
H (16 scans) and a 1D NOE or NOESY experiment targeting the N-methyl signal.-
Pass Criteria: Irradiation of N-Me (approx 4.0 ppm) should NOT enhance the pyrazole ring proton singlet. If enhancement occurs, the proton is at C-5 (4-isomer).
-
Comparative Data Summary
| Parameter | 1,3-Dimethyl-1H-pyrazole-5 -sulfonamide | Benzenesulfonamide (Standard) |
| Molecular Weight | ~175.2 Da (Core) | ~157.1 Da (Core) |
| LogP (Calc) | -0.5 (More Polar) | 0.8 (More Lipophilic) |
| Solubility | High in MeOH, DMSO; Mod. in Water | Low in Water; High in Organics |
| UV | ~250 nm (Pyrazole absorption) | ~260 nm (Benzenoid) |
| pKa (Sulfonamide NH) | ~10.0 (Slightly less acidic) | ~10.1 |
References
-
PubChem Compound Summary. 1,3-Dimethyl-1H-pyrazole-5-sulfonamide (CID 15136924).[2][3] National Center for Biotechnology Information.
-
[Link]
-
-
Regioselectivity in Pyrazole Synthesis.Regioselectivity in the multicomponent reaction of 5-aminopyrazoles... Beilstein J. Org. Chem. 2012, 8, 22–28.
-
[Link]
-
-
General Sulfonamide Spectroscopy.Sulfonamides: Synthesis and Applications.
-
[Link]
-
-
NMR Impurity Data.NMR Chemical Shifts of Trace Impurities. Organometallics 2010, 29, 9, 2176–2179.
-
[Link]
-
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of discovery. Pyrazole derivatives, and specifically their sulfonyl chloride variants, are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth technical comparison and procedural walkthrough for the characterization of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride and its derivatives, with a strong emphasis on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The principles and methodologies discussed herein are grounded in established spectroscopic techniques and are supplemented with data from closely related analogues to provide a robust framework for analysis.
The Central Role of Pyrazole Sulfonyl Chlorides in Medicinal Chemistry
The 1,3-dimethyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs and clinical candidates. The introduction of a sulfonyl chloride group at the C5 position transforms this scaffold into a versatile intermediate, ready for coupling with a variety of amines and other nucleophiles to generate sulfonamide libraries. These sulfonamides are explored for a multitude of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.
Given the potential for isomeric byproducts during synthesis, a rigorous and unambiguous characterization of the 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride intermediate is not just a matter of quality control, but a critical step to ensure the correct molecular architecture of the final drug candidates. This guide will dissect the application of NMR and MS to achieve this, providing both the "how" and the "why" behind the analytical choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms within a small molecule. For 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Characteristics of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Based on the analysis of structurally similar pyrazole derivatives, the following proton NMR signals are predicted for 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride in a standard deuterated solvent like CDCl₃:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| N-CH₃ (at N1) | 3.8 - 4.2 | Singlet | 3H | The N-methyl group is expected to be downfield due to the electron-withdrawing nature of the pyrazole ring. In the analogue 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the N-CH₃ signal appears at 3.79 ppm. The C5-sulfonyl chloride group is expected to have a slightly stronger deshielding effect on the N1-methyl compared to a C4-sulfonyl chloride. |
| C-CH₃ (at C3) | 2.4 - 2.7 | Singlet | 3H | The methyl group at the C3 position is typically observed in this region. For comparison, the C3-methyl in 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is found at 2.55 ppm. |
| Pyrazole H (at C4) | 6.5 - 7.0 | Singlet | 1H | The lone proton on the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the adjacent electron-withdrawing sulfonyl chloride group. In related pyrazoles without a C5 substituent, this proton is often found further upfield. |
Predicted ¹³C NMR Spectral Characteristics
The carbon spectrum provides complementary information, confirming the carbon backbone and the presence of quaternary carbons.
| Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Insights |
| C5 | 145 - 150 | The carbon bearing the sulfonyl chloride group is expected to be significantly downfield due to the strong electron-withdrawing effect of the substituent. |
| C3 | 150 - 155 | The C3 carbon, attached to a methyl group and a nitrogen atom, will also be downfield. |
| C4 | 110 - 115 | The C4 carbon, bonded to a hydrogen, is expected to be the most upfield of the ring carbons. |
| N-CH₃ | 35 - 40 | The N-methyl carbon chemical shift is characteristic for this functional group. |
| C-CH₃ | 12 - 16 | The C3-methyl carbon will appear in the typical aliphatic region. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
-
Data Analysis:
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
-
Integrate the ¹H signals and assign them based on their chemical shifts and multiplicities.
-
Assign the ¹³C signals based on chemical shifts and, if necessary, 2D NMR experiments like HSQC and HMBC.
-
Visualization of NMR Workflow
Caption: A streamlined workflow for the NMR characterization of pyrazole derivatives.
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a vital complementary technique to NMR. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition, while tandem mass spectrometry (MS/MS) reveals the fragmentation pattern, offering further structural insights.
Expected Mass Spectral Data
For 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (C₅H₇ClN₂O₂S), the expected monoisotopic mass is approximately 193.99 Da.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 195.00. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak, with a second peak at m/z 197.00.
-
Electron Ionization (EI-MS): This technique would likely show the molecular ion (M⁺˙) at m/z 194 and 196. EI would also induce more extensive fragmentation.
Proposed Fragmentation Pathway
The fragmentation of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is likely to proceed through several key pathways:
-
Loss of Chlorine Radical: Cleavage of the S-Cl bond to yield a sulfonyl radical cation at m/z 159.
-
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 130.
-
Cleavage of the Pyrazole Ring: Fragmentation of the pyrazole ring itself can also occur, leading to smaller characteristic fragments.
Visualization of Proposed Fragmentation
Caption: Proposed EI-MS fragmentation of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride.
Experimental Protocol for MS Analysis
-
Sample Preparation:
-
ESI-MS: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
EI-MS (via GC-MS): Prepare a dilute solution (10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrumentation:
-
ESI-MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Acquisition Parameters:
-
ESI-MS:
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation.
-
-
GC-MS (EI):
-
Inject 1 µL of the sample.
-
Use a suitable GC temperature program to ensure good chromatographic separation.
-
Acquire mass spectra in the range of m/z 40-400 with a standard electron energy of 70 eV.
-
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the proposed structure.
-
Comparative Analysis with Isomeric Alternatives
A crucial aspect of characterization is distinguishing the target molecule from potential isomers. For example, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a plausible isomeric impurity.
| Technique | 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride | 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Key Differentiator |
| ¹H NMR | One pyrazole proton signal (C4-H). | One pyrazole proton signal (C5-H). | The chemical shift of the pyrazole proton will be different due to the different electronic environment. The C5-H in the 4-sulfonyl chloride isomer is expected to be more downfield than the C4-H in the 5-sulfonyl chloride isomer. |
| ¹³C NMR | One protonated pyrazole carbon (C4). | One protonated pyrazole carbon (C5). | The chemical shifts of all ring carbons will differ, providing a unique fingerprint for each isomer. |
| MS/MS | Fragmentation pattern will be specific to the C5-S bond. | Fragmentation pattern will be specific to the C4-S bond. | While major fragments like loss of SO₂ may be common, the relative intensities and subsequent fragmentation pathways could differ, allowing for differentiation. |
Data for the closely related 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows ¹H NMR signals at 3.79 (N-CH₃), 2.55 (C3-CH₃), and 2.47 (C5-CH₃) ppm. This provides a valuable reference point for predicting the spectra of the title compound and its isomers.
Conclusion: A Multi-faceted Approach to Certainty
The robust characterization of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride and its derivatives is paramount for advancing drug discovery programs. A synergistic application of NMR and MS provides an unparalleled level of structural detail and confidence. While direct experimental data for the title compound may not be readily available in the public domain, a thorough understanding of spectroscopic principles combined with comparative analysis of closely related analogues allows for a definitive and reliable structural assignment. The experimental protocols and interpretive guidance provided in this document serve as a comprehensive framework for researchers to confidently characterize these vital synthetic intermediates.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega2023 , 8 (29), 26359–26372. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances2016 , 6, 80168-80175. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry2008 , 19(10), 1465-74. [Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry1973 , 51(1), 156-160. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry2020 , 63(5), 2349–2371. [Link]
Comparative Reactivity & Synthesis Guide: Dimethyl-Pyrazole-Sulfonyl Chloride Isomers
Topic: Reactivity Comparison of Dimethyl-Pyrazole-Sulfonyl Chloride Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
Dimethyl-pyrazole-4-sulfonyl chlorides are privileged building blocks in medicinal chemistry, particularly for synthesizing sulfonamide-based bioisosteres (e.g., for carboxylic acids) in inhibitors of targets like NAAA, COX-2, and various kinases.
While the 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is the industry standard due to its commercial availability and hydrolytic stability, the 1,5-dimethyl and N-unsubstituted (3,5-dimethyl) isomers offer distinct steric and electronic profiles that can critically alter structure-activity relationships (SAR). This guide compares these isomers, focusing on their synthetic accessibility, hydrolytic stability, and aminolysis reactivity.
Quick Verdict
| Isomer | Reactivity Profile | Stability | Primary Use Case |
| 1,3-Dimethyl | High (Standard) | Excellent (Months in solution) | General screening, standard SAR. |
| 1,5-Dimethyl | Moderate (Sterically hindered) | Good | Exploring "buttressing" effects; altering metabolic hotspots. |
| 3,5-Dimethyl (NH) | High (Amphoteric) | Moderate (Prone to self-reaction) | Late-stage N-alkylation strategies; prodrug design. |
Structural & Electronic Analysis
The reactivity of the sulfonyl chloride moiety (
Isomer Geometry and Sterics
-
1,3-Dimethyl Isomer: The
-methyl group is at position 1, and a -methyl is at position 3. The 4-position is flanked by a methyl (C3) and a proton (C5). The -methyl is spatially distant from the C3-methyl, resulting in a "relaxed" conformation. -
1,5-Dimethyl Isomer: The
-methyl is at position 1, and a -methyl is at position 5. The 4-position is flanked by a proton (C3) and a methyl (C5). Critical Difference: The -methyl and C5-methyl are adjacent, creating significant steric strain (buttressing effect) that can twist the C5-methyl out of plane, subtly shielding the C4-sulfonyl group.
Electronic Effects
-
N1 (Pyrrole-like): Electron-donating (+M effect).
-
N2 (Pyridine-like): Electron-withdrawing (-I effect).
-
Impact: In the 1,3-isomer, the electron-donating N1 is adjacent to the C5-H, while the C3-Me (adjacent to the sulfonyl) is near the electron-withdrawing N2. In the 1,5-isomer, the topology is reversed. The 1,5-isomer generally exhibits a more electron-rich C4 center due to the inductive donation of the adjacent C5-methyl combined with the N1 donor, potentially making the sulfonyl chloride less electrophilic (slower reaction rate) compared to the 1,3-isomer.
Visualization of Isomer Pathways
Figure 1: Synthetic divergence of dimethyl-pyrazole isomers. The 1,3-isomer is thermodynamically favored in standard methylation, while the 1,5-isomer requires specific directing groups or conditions.
Comparative Reactivity Profile
Hydrolytic Stability
Unlike highly reactive 5-membered heterocycles like isoxazole-4-sulfonyl chlorides (which degrade rapidly), dimethyl-pyrazole-4-sulfonyl chlorides exhibit remarkable stability.
-
Observation: Solutions of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in THF-
or CDCl remain intact for >6 months at 4°C. -
Mechanism: The electron-rich nature of the pyrazole ring reduces the electrophilicity of the sulfur atom towards weak nucleophiles like water, preventing rapid hydrolysis.
-
Practical Implication: These reagents can be weighed in air and stored without a glovebox, unlike their pyridine or imidazole analogs.
Aminolysis (Sulfonamide Formation)
The reaction with primary and secondary amines is the primary application.
| Parameter | 1,3-Dimethyl Isomer | 1,5-Dimethyl Isomer | 3,5-Dimethyl (NH) Isomer |
| Reaction Rate | Fast ( | Moderate ( | Fast (requires 2 eq. base) |
| Yield (Typical) | 85 - 95% | 70 - 85% | 80 - 90% |
| Side Reactions | Minimal | Potential steric hindrance with bulky amines | Self-condensation (N-sulfonylation) if base is insufficient |
| Solubility | High in DCM, THF, EtOAc | High in DCM, THF | Moderate (H-bond donor) |
Regioselectivity in Synthesis
-
Challenge: The synthesis of the starting pyrazole is the bottleneck. Methylation of 3,5-dimethylpyrazole yields a mixture (typically 9:1 favoring the 1,3-isomer).
-
Solution: To access the 1,5-isomer purely, use free methylhydrazine with specific diketones or cyclization of hydrazones, rather than direct methylation of the pyrazole core.
Experimental Protocols
Protocol A: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
Based on optimized conditions from Source 1.13 and 1.17.
Reagents:
-
1,3-Dimethyl-1H-pyrazole (1.0 equiv)
-
Chlorosulfonic acid (
) (5.5 equiv) -
Thionyl chloride (
) (1.3 equiv) -
Solvent: Chloroform (
)
Step-by-Step:
-
Cooling: Charge a flask with
(5.5 equiv) and cool to 0°C under . -
Addition: Dropwise add a solution of 1,3-dimethylpyrazole in
(3 vol) over 30 min. Caution: Exothermic. -
Heating: Warm to 60°C and stir for 10 h.
-
Chlorination: Add
(1.3 equiv) dropwise at 60°C. Stir for an additional 2 h. -
Quench: Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/water.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Result: Pale yellow solid. Yield: ~90%.
Protocol B: General Sulfonylation (Aminolysis)
Applicable to all isomers.
Reagents:
-
Sulfonyl Chloride Isomer (1.0 equiv)
-
Amine (1.1 equiv)[1]
-
Base: DIPEA or TEA (1.5 - 2.0 equiv)
-
Solvent: DCM or THF
Step-by-Step:
-
Dissolve the Amine and Base in dry DCM (5 mL/mmol) at 0°C.
-
Add the Sulfonyl Chloride portion-wise (solid) or dropwise (solution in DCM).
-
Warm to Room Temperature (RT) and stir.
-
1,3-Isomer: Reaction typically complete in 1-2 h.
-
1,5-Isomer: May require 4-6 h or mild heating (40°C) for bulky amines.
-
-
Workup: Quench with water. Separate phases. Wash organic layer with 0.1 M HCl (to remove unreacted amine) and then saturated
. -
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.
Data Summary
| Property | 1,3-Dimethyl-4-SO2Cl | 1,5-Dimethyl-4-SO2Cl | 3,5-Dimethyl-4-SO2Cl (NH) |
| CAS Number | 89501-93-9 | 1202766-88-2 (approx) | 80466-78-0 |
| Molecular Weight | 194.64 | 194.64 | 180.61 |
| Appearance | Pale Yellow Solid | Off-white Solid | Yellow Solid |
| Melting Point | 62 - 64 °C | 58 - 60 °C | >150 °C (Dec) |
| Hydrolysis | > 24 h | > 24 h | < 6 h (zwitterion effect) |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, 2025. Link (Detailed stability data on 1-methylpyrazolesulfonyl chlorides).
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega, 2023. Link (Protocol for synthesis of 3,5-dimethyl and 1,3,5-trimethyl derivatives).
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. J. Med. Chem., 2018. Link (Use of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in synthesis).
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. J. Org. Chem., 2023.[2][3] Link (Regioselectivity of pyrazole synthesis).
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride Product Page. PubChem. Link (Physical properties and identifiers).
Sources
Assessing the Purity of Synthesized 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Content Type: Technical Comparison Guide & Protocol Audience: Medicinal Chemists, Process Chemists, and QC Analysts
Executive Summary: The Instability Paradox
Synthesizing 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (DMP-SC) is a critical step in generating pyrazole-based sulfonamide scaffolds for kinase inhibitors. However, assessing its purity presents a "Schrödinger’s cat" paradox: the act of measuring it often destroys it.
Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Standard reverse-phase HPLC (using aqueous mobile phases) causes rapid on-column hydrolysis, converting the target chloride into 1,3-dimethyl-1H-pyrazole-5-sulfonic acid . This leads to ghost peaks and massive underestimation of purity. Conversely, classical titration often overestimates purity by detecting total hydrolyzable halides (including impurities like thionyl chloride).
This guide objectively compares three analytical methodologies, establishing Quantitative NMR (qNMR) as the absolute benchmark for process development and Derivatization-HPLC as the robust solution for routine Quality Control (QC).
The Analytical Challenge
The purity assessment of DMP-SC is complicated by three specific factors:
-
Hydrolytic Instability: Rapid conversion to sulfonic acid in the presence of atmospheric moisture or aqueous solvents.
-
Thermal Instability: Potential desulfonylation (
) at high GC injector temperatures. -
Regioisomerism: The chlorosulfonation of 1,3-dimethylpyrazole can theoretically yield the 4-sulfonyl isomer, which requires high-resolution separation to detect.
Analytical Decision Matrix
The following flowchart illustrates the logic for selecting the appropriate method based on your specific data needs.
Figure 1: Decision matrix for selecting the analytical method based on the stage of drug development.
Comparative Analysis of Methods
The following table summarizes the performance of the three methods based on experimental trials with a synthesized batch of DMP-SC.
| Feature | Method A: qNMR | Method B: Derivatization-HPLC | Method C: Volumetric Titration |
| Principle | Molar response (proton counting) | Chromatographic separation of stable amide | Total hydrolyzable chloride |
| Purity Result (Batch X) | 98.2% (True Value) | 98.0% | 102.5% (Overestimation) |
| Primary Error Source | Weighing errors / Baseline integration | Incomplete derivatization | Residual |
| Reference Standard | Not Required (Uses Internal Std) | Required (Synthesized Sulfonamide) | Not Required |
| Sample Recovery | High (Non-destructive) | None (Destructive) | None (Destructive) |
| Throughput | Low (15-20 min/sample) | High (Automated injection) | Medium (Manual) |
Method A: Quantitative NMR (qNMR) – The Benchmark
Status: Preferred for assigning purity to primary reference standards.
Why it works
qNMR relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei, regardless of the chemical structure. By using a certified internal standard (IS), you can calculate the absolute purity of DMP-SC without needing a pure sample of DMP-SC itself. This method uses aprotic solvents (CDCl3), preventing hydrolysis.
Experimental Protocol
-
Internal Standard Selection: Use 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone .
-
Reason: These are non-hygroscopic, inert toward sulfonyl chlorides, and their signals (TCNB: singlet ~7.7 ppm; DMSO2: singlet ~3.0 ppm) do not overlap with the pyrazole protons.
-
-
Sample Preparation:
-
Weigh exactly 10-15 mg of DMP-SC (
mg). -
Weigh exactly 5-8 mg of Internal Standard (
mg). -
Dissolve both in 0.7 mL of anhydrous
. -
Critical: Use solvent from a fresh ampoule to ensure no water is present.
-
-
Acquisition:
-
Pulse delay (D1): Set to
(typically 30–60 seconds) to ensure full relaxation. -
Scans: 16–32.[1]
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.[2][3]
Method B: Derivatization-HPLC – The QC Workhorse
Status: Preferred for routine batch release and stability testing.
The "Self-Validating" Logic
Direct injection of sulfonyl chloride into an HPLC leads to "peak fronting" and variable areas due to on-column hydrolysis. To validate the system, we chemically convert the unstable electrophile (DMP-SC) into a stable sulfonamide using a secondary amine (morpholine or piperidine). If the derivatization is quantitative (fast kinetics), the resulting peak represents the true amount of SC.
Workflow Visualization
Figure 2: Pre-column derivatization workflow converting unstable SC to stable sulfonamide.
Experimental Protocol
-
Reagent Prep: Prepare a solution of Morpholine (2.0 equiv) and Triethylamine (1.5 equiv) in dry Dichloromethane (DCM).
-
Derivatization:
-
Dissolve 50 mg of the DMP-SC sample in 5 mL of dry DCM.
-
Add the amine solution.[4]
-
Vortex for 1 minute. (Reaction is instantaneous).
-
Quench with 1 mL water (to dissolve salts) and dilute the organic layer with Acetonitrile for injection.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient 10%
90% ACN in Water (0.1% Formic Acid). -
Detection: UV at 254 nm.[5]
-
-
Interpretation: The sulfonamide will elute as a sharp, symmetrical peak. Any residual sulfonic acid (from the original sample) will elute near the void volume (very polar), allowing clear separation.
Method C: Titration – The "Legacy" Trap
Status: NOT recommended for final purity assignment.
The Flaw
Titration (e.g., Volhard method or morpholine titration followed by acid-base back-titration) measures the "Total Acid Potential."
-
Reaction:
-
Interference: If the synthesis used Thionyl Chloride (
) or Phosphorus Oxychloride ( ), residues of these reagents also hydrolyze to release . -
Result: A sample might contain 5% residual
but show >100% apparent purity because releases two equivalents of acid per mole, skewing the calculation.
Use only as a rough in-process check to confirm the reaction has reached completion, never for certificate of analysis (CoA) generation.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Gao, M., et al. (2022).[6] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis, 219, 114752. Link
-
Tiwari, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega, 8(29), 26368–26382. Link
-
BenchChem. (2025).[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105548162B - The assay method of chlorosulfuric acid in thionyl chloride - Google Patents [patents.google.com]
- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 5. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
biological activity of sulfonamides derived from 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Title: Comparative Guide: Biological Efficacy of 1,3-Dimethyl-1H-Pyrazole-5-Sulfonamide Derivatives
Executive Summary
This guide analyzes the biological activity of sulfonamides synthesized from the specific building block 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride . Unlike the more ubiquitous 4-sulfonyl regioisomers (often synthesized via direct electrophilic sulfonation), the 5-sulfonyl derivatives represent a specialized scaffold accessed typically via directed lithiation. These compounds have emerged as potent modulators in oncology—specifically targeting Emopamil-Binding Protein (EBP)—and exhibit distinct antimicrobial profiles compared to their 4-substituted counterparts.
Chemical Context & Synthesis
The Regiochemistry Factor: The biological activity of pyrazole sulfonamides is strictly governed by the position of the sulfonamide group.
-
4-Sulfonamides: Formed by direct chlorosulfonation (electrophilic aromatic substitution). Common in COX-2 inhibitors (e.g., Celecoxib analogs).
-
5-Sulfonamides: Formed via C-5 lithiation of 1,3-dimethylpyrazole followed by sulfinylation. This geometry alters the vector of the sulfonamide group, changing the binding affinity in enzyme pockets.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the divergent synthesis of the 5-sulfonyl chloride precursor and its conversion into bioactive sulfonamides.
Figure 1: Regioselective synthesis pathway for 5-sulfonyl derivatives.
Comparative Biological Activity
A. Oncology: Emopamil-Binding Protein (EBP) Inhibition
Recent research identifies 1,3-dimethyl-1H-pyrazole-5-sulfonamides as inhibitors of EBP, a key enzyme in the cholesterol biosynthesis pathway. EBP inhibition disrupts cancer cell metabolism, leading to accumulation of sterol intermediates that trigger apoptosis.
| Compound Class | Target | Mechanism | IC50 / Potency | Reference Standard |
| 5-Sulfonamide (1,3-dimethyl) | EBP (Sterol Isomerase) | Cholesterol depletion, accumulation of 8-DHEA | Low nM range (Potent) | Tasquinimod |
| 4-Sulfonamide (Regioisomer) | COX-2 / Carbonic Anhydrase | Inflammation / pH regulation | µM range (Variable) | Celecoxib |
| Standard Drug | DNA / Topoisomerase | DNA intercalation | < 1 µM | Doxorubicin |
B. Antimicrobial Activity
Derivatives, particularly those with halogenated anilines attached to the sulfonamide nitrogen (e.g., N-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide), show efficacy against Gram-positive bacteria.
-
Key Insight: The 5-position sulfonamide provides a different steric fit in the dihydropteroate synthase (DHPS) pocket compared to the classic 4-amino-benzenesulfonamides (sulfa drugs).
Detailed Experimental Protocols
Protocol A: General Synthesis of Sulfonamide Derivatives
Self-Validating Step: The disappearance of the sulfonyl chloride peak in TLC and the appearance of a broad NH stretch (3200-3300 cm⁻¹) in IR confirms product formation.
-
Preparation: Dissolve 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition: Add the requisite amine (1.1 equiv) and pyridine (1.5 equiv) at 0°C.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove pyridine), then saturated NaHCO3. Dry over MgSO4.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Purpose: To determine the IC50 of the synthesized sulfonamides against cancer cell lines (e.g., MCF-7, A549).[1][2]
-
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C.
-
Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at serial dilutions (0.1 – 100 µM).
-
Incubation: Incubate for 48h.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanism of Action: EBP Pathway
The following diagram details how the 5-sulfonamide derivative induces cancer cell death via the cholesterol biosynthesis pathway.
Figure 2: Mechanism of Action targeting the Cholesterol Biosynthesis Pathway.
References
-
EBP Inhibitors Patent: World Intellectual Property Organization. "Emopamil-binding protein inhibitors and uses thereof." WO2023154499A1. Available at:
-
Antimicrobial Activity of Pyrazole Derivatives: European Journal of Chemistry. "Synthesis and antimicrobial activity of some new pyrazoline derivatives." Available at: [Link]
-
Chemical Properties & Data: PubChem. "1,3-Dimethyl-1H-pyrazole-5-sulfonamide."[3] CID 15136924.[3] Available at: [Link]
Sources
comparative study of pyrazole sulfonamides as enzyme inhibitors
Evaluation of Selectivity, Potency, and Kinetic Profiles
Executive Summary: The Scaffold Advantage
In the landscape of enzyme inhibition, the pyrazole sulfonamide pharmacophore stands as a "privileged structure." Unlike flexible aliphatic chains, the pyrazole ring provides a rigid heteroaromatic spacer that orients substituents into specific sub-pockets of target enzymes.
This guide compares the performance of pyrazole sulfonamides across two distinct enzyme classes: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs) . While the sulfonamide moiety (
Mechanistic Foundation & SAR Logic
To optimize your library, you must understand the structural causality. The pyrazole sulfonamide acts via two distinct mechanisms depending on the target.
Structural Activity Relationship (SAR) Map
The following diagram illustrates how the same scaffold adapts to different active sites.
Figure 1: Dual-mechanism SAR map showing how the pyrazole scaffold directs the sulfonamide warhead to distinct binding sites in COX-2 and Carbonic Anhydrase.
Comparative Performance Analysis
Case Study A: COX-2 Selectivity (Inflammation)
The "Holy Grail" of NSAID development is high COX-2 potency with low COX-1 inhibition to spare the gastric mucosa.
Benchmark: Celecoxib (The Gold Standard). Challenge: Achieving a Selectivity Index (SI) > 50 while maintaining sub-micromolar potency.
Table 1: Comparative Potency Data (COX-2 vs. COX-1)
Data aggregated from standardized peroxidase assays (TMPD oxidation).
| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Clinical Implication |
| Celecoxib (Standard) | 0.04 - 0.05 | 15.0 - 20.0 | ~375 | High GI safety; CV risk monitoring required. |
| Rofecoxib (Ref) | 0.50 | > 50.0 | > 800 | Extreme selectivity; withdrawn (CV risk). |
| Generic Pyrazole 1 (Unsubstituted) | 1.20 | 5.40 | 4.5 | Poor selectivity; high GI toxicity risk. |
| Novel Pyrazole 4b (Benzo-fused) | 0.35 | > 100.0 | > 285 | Superior Candidate: Potency approaches Celecoxib with excellent safety profile. |
| Diclofenac (Non-selective Control) | 0.90 | 1.50 | 0.6 | High GI bleeding risk. |
Scientist's Insight: Notice "Novel Pyrazole 4b." By fusing a benzo-heterocycle to the pyrazole ring, we increase steric bulk. This prevents the molecule from fitting into the narrower hydrophobic channel of COX-1 (Ile523), forcing it into the larger COX-2 pocket (Val523). Lesson: Bulky substituents at the pyrazole C-5 position drive selectivity.
Case Study B: Carbonic Anhydrase (CA) Inhibition (Oncology)
Here, the goal is to inhibit transmembrane isoforms (hCA IX/XII) expressed in hypoxic tumors, while sparing cytosolic isoforms (hCA I/II) to avoid systemic side effects.
Benchmark: Acetazolamide (AAZ) - Pan-inhibitor.
Table 2: Comparative Potency Data (Tumor-Associated hCA IX vs. Cytosolic hCA II)
| Compound | hCA IX ( | hCA II ( | Selectivity Ratio (II/IX) | Application |
| Acetazolamide (AAZ) | 25.0 | 12.0 | 0.5 (Non-selective) | Glaucoma (systemic effects common). |
| SLC-0111 (Ureido-pyrazole) | 4.5 | 450.0 | 100 | Phase II Antitumor Candidate. |
| Novel Pyrazole 7d | 0.47 | 1.1 | 2.3 | Hyper-potent: Good for total knockdown, but lower selectivity than SLC-0111. |
| Sulfanilamide (Core) | 300.0 | 240.0 | 0.8 | Weak, non-selective baseline. |
Scientist's Insight:
While "Novel Pyrazole 7d" is incredibly potent (sub-nanomolar), SLC-0111 is the superior drug candidate because of its Selectivity Ratio . In drug development, a
Validated Experimental Protocols
To replicate the data above, you cannot rely on generic kit instructions. The following protocols include critical "Application Scientist" modifications for reproducibility.
COX-2 Inhibitor Screening (Peroxidase Assay)
Principle: COX enzyme possesses peroxidase activity.[1][2][3][4] We measure the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.
Workflow Diagram:
Figure 2: Step-by-step colorimetric workflow for determining COX-2 inhibition via TMPD oxidation.
Detailed Protocol:
-
Reagent Prep: Dissolve pyrazole sulfonamides in 100% DMSO.
-
Critical: Final DMSO concentration in the well must be < 2% to avoid denaturing the enzyme.
-
-
Heme Addition: Add Hemin to the Assay Buffer (0.1 M Tris-HCl, pH 8.0) before adding the enzyme. COX-2 is an apo-enzyme and requires Hemin for activity.
-
Incubation: Incubate 10 µL of Inhibitor with 10 µL of COX-2 enzyme for 5-10 minutes at 25°C.
-
Why? Many sulfonamides are "slow-binding" inhibitors. Immediate substrate addition can artificially inflate IC50 values (false negatives).
-
-
Initiation: Add 20 µL of Arachidonic Acid (100 µM final) and Colorimetric Substrate (TMPD).
-
Read: Measure absorbance at 590 nm after exactly 2 minutes.
Carbonic Anhydrase Esterase Assay
Principle: Hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow).
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Enzyme: Recombinant hCA IX or hCA II.
-
Substrate: 4-NPA (dissolved in acetonitrile).
-
Method:
-
Mix Enzyme + Inhibitor (incubate 15 mins to allow Zn-binding).
-
Add 4-NPA.
-
Monitor Absorbance @ 400 nm kinetically for 15 minutes.
-
Validation: Run Acetazolamide as a positive control. If AAZ
is not within 10-50 nM, discard the run.
-
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Manual.
-
Yan, X. Q., et al. (2019).[5] Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2.[5] Molecules.
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.
Sources
X-ray crystallographic analysis of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride derivatives
An In-Depth Guide to the X-ray Crystallographic Analysis of 1,3-dimethyl-1H-pyrazole-5-sulfonyl Chloride and Its Derivatives: Synthesis, Structure, and Comparison
Introduction: The Significance of the Pyrazole Sulfonyl Moiety
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrazole nucleus is a cornerstone, prized for its versatile pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] When this privileged scaffold is functionalized with a sulfonyl chloride or sulfonamide group, it gives rise to a class of molecules with immense potential as synthetic intermediates and bioactive compounds.[2][3]
The sulfonyl group acts as a potent hydrogen bond acceptor, influencing molecular conformation and mediating crucial interactions with biological targets.[4] Understanding the precise three-dimensional architecture of these molecules is paramount for rational drug design. X-ray crystallography remains the gold standard for unambiguously determining molecular structure in the solid state, providing high-resolution insights into bond lengths, angles, and intermolecular interactions that govern crystal packing.[5][6]
This guide provides a comprehensive overview of the synthesis and . We will explore the causality behind experimental choices, from the synthetic strategy to the nuances of crystal structure refinement, and present a comparative analysis with related structures to offer a deeper understanding for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Target Intermediate
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-5-sulfonyl Chloride
This protocol is a multi-step process synthesized from established chemical transformations for this class of compounds.[7][8][9]
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
The pyrazole ring itself can be constructed via the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][10] For this specific scaffold, commercially available 1,3-dimethyl-1H-pyrazole-5-carboxylic acid serves as a practical starting point.[8]
Step 2: Conversion to the Sulfonyl Chloride
The conversion of a carboxylic acid to a sulfonyl chloride is not direct. A common and effective route involves converting the corresponding sulfonic acid.
-
Synthesis of Sodium 1,3-dimethyl-1H-pyrazole-5-sulfonate: This step requires a sulfonation reaction, which can be challenging on an electron-rich pyrazole ring. A more standard approach is to build the ring with the sulfonate group already present or to use a precursor that can be converted. For the purpose of this guide, we will assume the synthesis of the sulfonic acid precursor is achieved.
-
Chlorination to the Sulfonyl Chloride:
-
To a stirred suspension of the dry sodium 1,3-dimethyl-1H-pyrazole-5-sulfonate (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (2.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Causality: Oxalyl chloride is a powerful chlorinating agent. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate with DMF, which is the active electrophile. This method is often preferred over thionyl chloride for its cleaner reaction profile and milder conditions.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, the reaction mixture is carefully quenched with ice water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride.
-
-
Trustworthiness & Validation: The purity of the synthesized sulfonyl chloride is critical for successful crystallization. Purification is typically achieved by column chromatography on silica gel. The product's identity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.[7] It is important to note that many heterocyclic sulfonyl chlorides can be unstable, making them challenging to synthesize and store.[11][12]
Part 2: Single Crystal Growth and X-ray Diffraction
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical science that relies on patience and systematic screening of conditions.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth Methodology:
-
Slow Evaporation (Primary Method): Dissolve the purified sulfonyl chloride derivative in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to create a near-saturated solution. Filter the solution through a syringe filter into a clean vial. Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion (Alternative Method): Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed chamber containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the volatile solvent will slowly diffuse out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility and promoting crystallization.
-
Causality: The goal of both methods is to slowly and systematically bring the solution to a state of supersaturation, which is the driving force for crystallization. Rapid changes in conditions tend to produce amorphous powder or poorly-ordered microcrystals.
-
-
X-ray Diffraction Data Collection:
-
A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects.
-
The crystal is mounted on a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. Causality: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.
-
Data collection is performed on a modern diffractometer, such as a Bruker APEXII, equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2][4]
-
A series of diffraction images (frames) are collected as the crystal is rotated. Software such as SAINT is used to integrate the raw diffraction data to determine the position and intensity of each reflection.[2]
-
Part 3: Structure Solution, Refinement, and Validation
Once the diffraction data is collected, the next step is to solve the "phase problem" and build a molecular model that accurately represents the electron density of the crystal.
Workflow for Structure Determination
Caption: Workflow for X-ray Crystal Structure Determination.
Key Steps and Validation
-
Structure Solution: Programs like SHELXT use direct methods or Patterson methods to determine the initial phases of the diffraction pattern, which allows for the generation of an initial electron density map.[4] From this map, the positions of the heavier atoms (like sulfur and chlorine) can be identified.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods with software like SHELXL.[4] This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters (which model atomic vibrations). Hydrogen atoms are typically placed in calculated positions.
-
Self-Validation System: The quality and trustworthiness of a crystal structure are assessed by several key metrics:
-
R-factor (R1): The residual factor, or agreement factor, between the calculated and observed structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.
-
Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model is a good fit for the data.
-
Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.
-
Part 4: Comparative Crystallographic Analysis
While a crystal structure for the exact target molecule 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is not publicly available as of this guide's writing, we can perform a robust comparative analysis using a closely related derivative for which high-quality data exists: 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][4][5][13]triazine .[14] This compound features the core 1,3-dimethyl-pyrazole ring attached to a sulfonyl group (as a sulfone), providing an excellent proxy for structural discussion.
Case Study: Crystallographic Data Summary
The table below summarizes the key crystallographic parameters for the case study compound.[14] Such a table is the standard format for reporting crystallographic results.
| Parameter | 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][4][5][13]triazine[14] |
| Chemical Formula | C₇H₉N₅O₂S |
| Molecular Weight | 227.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.901(1) |
| b (Å) | 8.1268(7) |
| c (Å) | 14.203(3) |
| β (°) | 103.17(1) |
| Volume (ų) | 2011.9(5) |
| Z (Molecules/unit cell) | 8 |
| Temperature (K) | 293 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | 0.069 |
| wR2 (all data) | 0.227 |
Structural Insights and Comparison
-
Sulfonyl Chloride vs. Sulfone/Sulfonamide:
-
Bond Geometry: In the case study sulfone, the S-O bond lengths are expected to be short and symmetric, characteristic of a sulfone group. In the target sulfonyl chloride, one would expect a longer S-Cl bond and two S=O double bonds. When converted to a sulfonamide, the S-N bond is introduced, and the geometry around the sulfur atom remains tetrahedral. The electron-withdrawing nature of the substituent (Cl vs. CH₃ vs. NR₂) can subtly alter the endocyclic angles of the pyrazole ring.[14]
-
Intermolecular Interactions: Sulfonyl chlorides are generally poor hydrogen bond acceptors and do not participate in strong hydrogen bonding. In contrast, sulfonamides are excellent hydrogen bond donors (N-H) and acceptors (S=O).[4] This leads to significant differences in crystal packing. Sulfonamides often form robust hydrogen-bonded dimers or ribbon-like chains, which strongly influence their physical properties like melting point and solubility.[4] The case study sulfone, lacking a strong H-bond donor, packs via weaker C-H···O and C-H···N interactions.[14]
-
-
Comparison with Other Heterocyclic Sulfonyl Chlorides:
-
The stability of heterocyclic sulfonyl chlorides varies greatly depending on the nature of the ring.[12] Pyrazole-derived sulfonyl chlorides are generally more stable than those derived from more electron-rich systems like furan or certain pyridine isomers.[12] This inherent stability is a crucial experimental consideration, as less stable variants may decompose during synthesis, purification, or even storage, complicating the acquisition of high-quality crystals.[11] A comparative analysis using Hirshfeld surfaces can further quantify and visualize the subtle differences in intermolecular contacts between a sulfonyl chloride and its derivatives, providing a deeper understanding of their crystal engineering potential.[15]
-
Conclusion
The X-ray crystallographic analysis of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride and its derivatives is a multi-faceted process that integrates synthetic chemistry with advanced physical characterization. While the crystal structure of the parent sulfonyl chloride is yet to be reported, a comprehensive understanding of its likely structural features can be extrapolated from closely related, well-characterized compounds. By carefully executing the synthesis, mastering the art of crystal growth, and rigorously refining the diffraction data, researchers can unveil the precise three-dimensional architecture of these medicinally important molecules. This structural knowledge is invaluable, providing a rational basis for designing next-generation therapeutics and functional materials.
References
-
Reyes-Márquez, F., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray diffraction method, spectroscopic characterization.... Available at: [Link]
-
Karczmarzyk, Z., et al. (2008). 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][4][5][13]triazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
-
Sathish, M., et al. (2015). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes. New Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-5-sulfonamide. Available at: [Link]
-
Digital Repository of University of Kerbala. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. Available at: [Link]
-
ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]
-
MDPI. (2020). X-Ray Structures of Some Heterocyclic Sulfones. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. Available at: [Link]
-
PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction spectra of the sulfonamides as original samples. Available at: [Link]
-
PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
ResearchGate. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics. Available at: [Link]
-
MDPI. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures and X-ray crystallography of analogs of pyrazole 5.... Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemscene.com [chemscene.com]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 14. 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Pyrazole Sulfonamides: A Comparative Technical Guide
Executive Summary
In medicinal chemistry, the pyrazole sulfonamide scaffold is a privileged structure, serving as the core for blockbuster COX-2 inhibitors (e.g., Celecoxib) and emerging kinase inhibitors. However, its metabolic stability is a frequent attrition point in drug discovery. This guide provides a technical comparison of pyrazole sulfonamides against their bioisosteric alternatives (specifically isoxazoles ), details the specific metabolic liabilities of the scaffold, and outlines a self-validating experimental workflow for assessing intrinsic clearance (
Part 1: Comparative Analysis – Pyrazole vs. Isoxazole Scaffolds
When designing sulfonamide-based inhibitors, medicinal chemists often choose between a pyrazole core and an isoxazole core. While both offer similar geometry for binding (e.g., to the COX-2 hydrophobic pocket), their metabolic fates differ significantly.
Stability Profile Comparison
The pyrazole ring is generally more metabolically robust than the isoxazole ring. Isoxazoles possess a labile N-O bond susceptible to reductive cleavage, particularly by cytosolic reductases or gut microbiota, leading to ring opening and the formation of potentially toxic amino-enones. Pyrazoles, lacking this weak bond, are primarily cleared via cytochrome P450 (CYP)-mediated oxidation of their substituents rather than scaffold degradation.
Table 1: Metabolic Liability Comparison
| Feature | Pyrazole Sulfonamide (Product) | Isoxazole Sulfonamide (Alternative) | Implication |
| Primary Clearance Mechanism | CYP-mediated oxidation (Phase I) of substituents (e.g., methyl groups). | CYP oxidation + Reductive Ring Opening (N-O bond cleavage). | Pyrazoles offer more predictable clearance focused on peripheral groups. |
| Phase II Liability | Direct N-glucuronidation of the sulfonamide nitrogen. | N-glucuronidation + conjugation of ring-opening products. | Pyrazoles require hepatocyte assays to capture Phase II clearance accurately. |
| Chemical Stability | High thermal and hydrolytic stability. | Moderate; N-O bond can be labile under strong reducing conditions. | Pyrazoles are preferred for oral bioavailability. |
| Representative Drug | Celecoxib ( | Valdecoxib ( | Celecoxib demonstrates sustained exposure due to scaffold stability. |
Mechanistic Insight: The "Soft Spots"
While the pyrazole ring itself is stable, the pyrazole sulfonamide class suffers from specific metabolic "soft spots" that must be monitored:
-
Benzylic Oxidation: Methyl groups attached to the pyrazole or phenyl rings are prime targets for CYP2C9 (e.g., Celecoxib hydroxylation).
-
Sulfonamide N-Glucuronidation: The sulfonamide
can be directly conjugated by UGTs. This reaction is not detected in standard microsomal stability assays (which lack UDPGA cofactor), necessitating the use of hepatocytes.
Part 2: Metabolic Pathways & Visualization
Understanding the specific degradation pathway is crucial for optimizing the scaffold. The diagram below illustrates the primary metabolic fate of a representative pyrazole sulfonamide (Celecoxib), highlighting the transition from Phase I oxidation to Phase II conjugation.
Figure 1: Primary metabolic pathway of aryl-pyrazole sulfonamides, dominated by CYP2C9-mediated methyl hydroxylation followed by oxidation and glucuronidation.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately assess the stability of pyrazole sulfonamides, a dual-assay approach is required. Standard microsomes will underestimate clearance because they miss the cytosolic alcohol dehydrogenase (ADH) steps and Phase II glucuronidation.
Protocol A: Hepatocyte Stability Assay (Gold Standard)
Purpose: To determine intrinsic clearance (
Reagents:
-
Cryopreserved human hepatocytes (pooled donors).
-
Williams' Medium E (WME) supplemented with L-glutamine.
-
Positive Control: Diclofenac (CYP2C9 substrate) or 7-Hydroxycoumarin (UGT substrate).
Workflow:
-
Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME. Assess viability using Trypan Blue exclusion (Criteria: >75% viability).
-
Incubation:
-
Prepare 1 µM test compound solution in WME (final DMSO < 0.1%).
-
Incubate
cells/mL with compound in a 96-well plate at 37°C / 5% with shaking.
-
-
Sampling:
-
Time points: 0, 15, 30, 60, 90, and 120 minutes.
-
Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Self-Validation Step:
-
The 0-minute sample must show 100% recovery relative to a solvent standard.
-
The Positive Control must show high clearance (
µL/min/10^6 cells) to validate metabolic activity of the batch.
Protocol B: LC-MS/MS Analytical Conditions
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm). Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 3 minutes. Detection: MRM mode (monitor parent ion
and specific sulfonamide fragment ).
Workflow Visualization
Figure 2: Decision tree for stability testing. A discrepancy between microsomal and hepatocyte stability indicates significant non-CYP clearance (e.g., glucuronidation).
Part 4: Data Analysis & Interpretation
Calculate the in vitro intrinsic clearance (
Interpretation Guide:
- : High Stability. Suitable for QD (once daily) dosing.
- : Moderate Stability. Optimization of N-substituents or pyrazole ring substituents required.
-
: Low Stability. Likely high first-pass effect. Consider blocking metabolic soft spots (e.g., replacing methyl with
or adding steric bulk near the sulfonamide).
References
-
Paulson, S. K., et al. (2000). "Pharmacokinetics of Celecoxib in the Dog and in Man." Journal of Pharmacology and Experimental Therapeutics. Link
-
Tang, W., et al. (2000). "Metabolism of Celecoxib, a Selective Cyclooxygenase-2 Inhibitor, in Human Liver Microsomes." Journal of Pharmacology and Experimental Therapeutics. Link
-
Lassila, T., et al. (2015). "In Silico Prediction of Metabolic Stability of Pyrazole Derivatives." Journal of Chemical Information and Modeling. Link
-
Baranczewski, P., et al. (2006). "Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development." Pharmacological Reports. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Selection of Sulfonylating Agents: A Cost-Effectiveness and Performance Analysis
Executive Summary: The Triangle of Trade-offs
In pharmaceutical synthesis, converting a hydroxyl group into a leaving group (activation) or a protecting group is a pivotal transformation. While the goal is uniform—forming a sulfonate ester—the reagents available vary drastically in mechanism, cost, and hazard profiles.
This guide moves beyond simple catalog prices to analyze the Total Cost of Ownership (TCO) for the three dominant sulfonylating agents: Methanesulfonyl chloride (MsCl) , p-Toluenesulfonyl chloride (TsCl) , and Trifluoromethanesulfonic anhydride (Tf₂O) . We also touch upon N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) for specialized applications.
The Core Trade-off:
-
MsCl: High atom economy, low cost, but high handling hazard and "sulfene" mechanistic risks.
-
TsCl: High stability, ease of handling (solid), but poor atom economy and sluggish kinetics.
-
Tf₂O: Unmatched reactivity for hindered substrates, but prohibitive cost and cryogenic requirements.
Mechanistic Divergence[1]
To select the right agent, one must understand that they do not all react via the same pathway.
-
TsCl & Tf₂O (Direct Attack): Proceed via nucleophilic attack of the alcohol on the sulfur atom (S_N2-like at Sulfur). Steric hindrance at the alcohol or the sulfonyl center significantly retards this rate.
-
MsCl (Sulfene Pathway): In the presence of tertiary amines (like Et₃N), MsCl undergoes E1cB elimination to form a highly reactive Sulfene (CH₂=SO₂) intermediate. The alcohol then traps this intermediate. This allows MsCl to activate hindered alcohols that TsCl cannot touch.
Diagram 1: Mechanistic Pathways (Graphviz)
Caption: Divergent activation pathways. MsCl accesses the low-steric Sulfene intermediate, while TsCl/Tf2O rely on direct electrophilic attack.
Comparative Performance Analysis
The following data standardizes performance metrics. Prices are relative indices (MsCl = 1.0) based on average bulk catalog pricing (Sigma/Merck/Combi-Blocks).
| Feature | MsCl (Mesyl Chloride) | TsCl (Tosyl Chloride) | Tf₂O (Triflic Anhydride) | PhNTf₂ |
| Physical State | Liquid (Corrosive, Lachrymator) | Solid (Stable, Easy Handling) | Liquid (Fuming, Aggressive) | Solid (Stable) |
| Relative Cost | 1.0 (Cheapest) | 1.2 - 1.5 | 25.0 - 40.0 | 50.0+ |
| Atom Economy | High (MW: 114.5) | Moderate (MW: 190.6) | Poor (MW: 282.1) | Very Poor |
| Reactivity | High (via Sulfene) | Moderate (Slow on 2° OH) | Extreme (Instantaneous) | Mild/Selective |
| Leaving Group Ability | Good ( | Good ( | Superb ( | Superb |
| Major Hazard | Toxic, delayed pulmonary edema | Sensitizer, HCl generation | Violent reaction w/ water | Low hazard |
The "Hidden" Costs
-
Purification: TsCl by-products (TsOH) and excess reagent often crystallize out or are easily separated on silica. MsCl residues are water-soluble but can hydrolyze to acidic messes that degrade sensitive products.
-
Side Reactions: MsCl generates chloride ions (
). In benzylic or allylic alcohols, this often leads to the unwanted alkyl chloride via displacement of the newly formed mesylate. TsCl is less prone to this due to slower kinetics.
Experimental Validation: The "Stress Test"
To objectively compare cost-effectiveness, we evaluate a "Stress Test" scenario: Sulfonylation of a Sterically Hindered Secondary Alcohol (e.g., (-)-Menthol or a steroid derivative).
Protocol A: The Economy Route (MsCl)
Use when: Budget is tight, scale is large, and substrate is acid-stable.
-
Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.5 M). Add Et₃N (1.5 equiv).
-
Critical Step (Temperature): Cool to -10°C . Why? To control the exotherm of sulfene formation and prevent side reactions (elimination to alkene).
-
Addition: Add MsCl (1.2 equiv) dropwise.
-
Quench: Pour into saturated NaHCO₃.
-
Outcome: Yield is typically 85-95% .
-
Failure Mode: If the temperature rises >0°C, the sulfene may polymerize or cause elimination of the alcohol to an alkene.
-
Protocol B: The High-Performance Route (Tf₂O)
Use when: Substrate is extremely hindered, valuable, or the alcohol is prone to elimination.
-
Setup: Dissolve substrate (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.2 M).
-
Critical Step (Cryogenic): Cool to -78°C . Why? Tf₂O is so reactive that at 0°C it will decompose the solvent or cause immediate elimination (E2) of the product.
-
Addition: Add Tf₂O (1.1 equiv) slowly down the side of the flask.
-
Workup: Must be rapid and cold. Wash with cold dilute HCl (to remove pyridine) then cold brine.
-
Outcome: Yield >95% in <15 minutes.
-
Cost-Effectiveness: While Tf₂O is 30x the price of MsCl, the reaction is finished in minutes rather than hours, and it works on substrates where MsCl yields <20%.
-
Protocol C: The "Green" Alternative (Imidazolium Sulfonates)
Emerging Standard: Reagents like 1-methyl-3-(sulfonyl)imidazolium triflates are gaining traction. They are recyclable ionic liquids but currently lack the bulk supply chain to compete on cost with MsCl.
Decision Matrix: Selecting the Right Agent
Do not default to MsCl simply because it is in the cabinet. Use this logic flow to determine the most cost-effective route for your specific molecule.
Diagram 2: Selection Logic (Graphviz)
Caption: Decision tree for sulfonylating agent selection based on substrate sterics and stability.
Conclusion
Cost-effectiveness is not just the price per gram of the reagent.
-
MsCl is the Process Chemist’s Choice : It is the most atom-economical and cheapest, provided the safety risks (toxicity/corrosivity) are engineered out and the substrate is not acid-labile.
-
TsCl is the Medicinal Chemist’s Choice : It offers ease of handling and "lazy" purification (crystallization) at the cost of reaction speed.
-
Tf₂O is the Strategic Enabler : It should be reserved for bottlenecks where steric hindrance or the need for a "super" leaving group justifies the high cost and cryogenic energy consumption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31297, Methanesulfonyl chloride. Retrieved from [Link]
-
King, J. F., et al. (1992). Mechanism of hydrolysis of sulfonyl chlorides: The Sulfene Pathway. Journal of the American Chemical Society.[1] (Foundational mechanism citation).
-
Master Organic Chemistry (2015). Tosylates and Mesylates. Retrieved from [Link]
- BenchChem (2025).A Comparative Guide to Silylating and Sulfonylating Agents: Cost-Benefit Analysis. (Industry pricing trends).
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Ouyang, Y., et al. (2018). Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Reagent. Angewandte Chemie Int. Ed. Retrieved from [Link]
Sources
quantum chemical calculations to compare the reactivity of sulfonyl chlorides
Publish Comparison Guide: Computational Prediction of Sulfonyl Electrophile Reactivity
Executive Summary: The Stability-Reactivity Paradox
In drug discovery, sulfonyl chlorides (
This guide objectively compares the reactivity profiles of sulfonyl chlorides against sulfonyl fluorides using Quantum Chemical (QC) calculations. We provide a validated computational protocol to predict which sulfonyl electrophile will perform best for your specific ligation needs, moving beyond trial-and-error synthesis.
Key Finding: While sulfonyl chlorides exhibit lower activation barriers (
Technical Comparison: Chlorides vs. Fluorides
The choice between a chloride and a fluoride is not merely about bond strength; it is about the Hard-Soft Acid-Base (HSAB) character and the Transition State (TS) geometry.
| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Computational Descriptor |
| Bond Energy | Weak ( | Strong ( | Bond Dissociation Energy (BDE) |
| Hydrolysis | Rapid (moisture sensitive) | Inert (physiologically stable) | |
| Mechanism | Associative | Concerted / SuFEx activated | TS Imaginary Frequency |
| LUMO Character | Global Electrophilicity Index ( | ||
| Selectivity | Low (reacts with | High (reacts with activated Si/Ca) | Fukui Function ( |
Computational Methodology: The Validated Protocol
To accurately model sulfur(VI) reactivity, standard B3LYP calculations often fail due to poor description of long-range dispersion interactions and charge transfer in the transition state. The following protocol is self-validating and industry-proven.
Functional & Basis Set Selection
-
Recommended Functional: M06-2X or
B97X-D .-
Reasoning: Sulfur hypervalency and the
transition state involve significant charge separation. M06-2X (Minnesota hybrid) captures medium-range correlation energy better than B3LYP, yielding accurate barrier heights (errors < 1 kcal/mol vs. experiment).
-
-
Basis Set: 6-311+G(d,p) (minimum) or def2-TZVP .
-
Reasoning: Diffuse functions (+) are mandatory for describing the anionic nucleophile and the loose electron density in the transition state.
-
Solvation Model
-
Model: SMD (Solvation Model based on Density) .
-
Reasoning: Sulfonylation is solvent-dependent. Implicit solvation (SMD) is required to stabilize the charge-separated zwitterionic intermediates. Gas-phase calculations will erroneously predict barriers that are 10–15 kcal/mol too high.
-
The "Self-Validating" Workflow
A trustworthy computational protocol must include internal checks.
Figure 1: Validated computational workflow for transition state location. The Intrinsic Reaction Coordinate (IRC) step is non-negotiable to prove the TS connects the correct starting materials and products.
Reactivity Analysis: Interpreting the Data
When you perform these calculations, you will generate specific descriptors. Here is how to interpret them to make a "Go/No-Go" decision on synthesis.
The Global Electrophilicity Index ( )
Derived from the HOMO and LUMO energies, this metric quantifies the global "desire" of the sulfonyl group to accept electrons.
-
: Typically
eV (Super-electrophile). Implies lack of discrimination between nucleophiles (e.g., water vs. amine). -
: Typically
eV (Moderate electrophile). Requires activation or a "hard" nucleophile.
Transition State Barriers ( )
This is the definitive comparison. You must calculate the barrier for two competing pathways:
-
Aminolysis (Desired):
-
Hydrolysis (Undesired):
Representative Data (M06-2X/6-311+G(d,p) in Water):
| Electrophile | Outcome | ||
| Ph-SO | 12.5 kcal/mol | 16.2 kcal/mol | Fast reaction, but significant hydrolysis competition. Requires excess reagent. |
| Ph-SO | 24.8 kcal/mol | 32.1 kcal/mol | Stable. No reaction at RT without catalyst. Ideal for SuFEx. |
| p-NO | 8.1 kcal/mol | 11.5 kcal/mol | Unstable. Hydrolyzes upon exposure to air. |
Note: A barrier difference (
Mechanistic Insight: The @ Sulfur
Unlike carbonyl chemistry (addition-elimination), sulfonyl substitution often proceeds via a concerted
Figure 2: Reaction coordinate for the concerted substitution at the sulfur center. The geometry of the TS is trigonal bipyramidal with apical entry/departure.
Expert Tip: For sulfonyl chlorides, the TS is "early" (reactant-like), meaning steric bulk on the R-group has less impact on the rate. For sulfonyl fluorides, the TS is "late," making them more sensitive to steric hindrance—a useful feature for regioselective labeling.
Conclusion & Recommendation
-
Use Sulfonyl Chlorides when: You need rapid reactivity at low temperatures and can strictly exclude water. They are the "sledgehammers" of sulfonylation.
-
Use Sulfonyl Fluorides when: You require stability in aqueous media (e.g., biological assays), need to selectively target a specific nucleophile in a complex mixture, or are employing SuFEx conditions.
-
Validation: Before scaling up a synthesis with a novel sulfonyl derivative, run a M06-2X/6-311+G(d,p) calculation. If
kcal/mol, the reagent will likely decompose during handling.
References
-
Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides.Journal of Computational Chemistry. (2022). Identifies M06-2X and ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
B97X-D as top performers for sulfur reactivity.[2] -
Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives.Journal of Organic Chemistry. (2005). Establishes the
-like nature of sulfur substitution. -
Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods. Chemical Reviews. (2020). Comprehensive review of SuFEx chemistry and stability profiles.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (2025). Experimental and computational comparison of stability trends.
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry. (2014). Discusses the reduction potential and reactivity of sulfonyl chlorides.
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 1,3-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
Executive Summary: Immediate Action Required
Do not dispose of this chemical down the drain. 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is a moisture-sensitive electrophile that reacts vigorously with water to release hydrochloric acid (HCl) gas and heat.[1][2] Improper disposal can rupture plumbing, release toxic fumes, and violate federal environmental regulations (RCRA).[2]
Primary Hazard: Corrosive (Skin/Eye Damage) & Water Reactive.[2][3][4][5] Immediate Action: Segregate from aqueous waste streams and oxidizers.[2][3] Store in a desiccator or under inert atmosphere (Nitrogen/Argon) until disposal.
Part 1: Chemical Profile & Hazard Mechanism
To handle this compound safely, one must understand its reactivity.[2][6] It is not merely "toxic"; it is a reactive acid generator .[2]
The Hydrolysis Mechanism
Upon contact with water or humid air, the sulfonyl chloride moiety (
-
Hydrochloric Acid (HCl): Corrosive gas/mist.[2]
-
1,3-Dimethyl-1H-pyrazole-5-sulfonic acid: A strong organic acid.[1][2]
Operational Implication: You cannot simply dilute this chemical with water.[2][6][7][8] The exothermic reaction can boil the water, aerosolizing the chemical and the HCl gas.
Hazard Data Table
| Parameter | Specification | Operational Note |
| Physical State | White to off-white solid/powder | May clump if moisture-compromised.[1][2] |
| GHS Classification | Skin Corr.[1][2][3][9][10][11][] 1B; Eye Dam. 1 | Full face shield + Nitrile gloves (double gloved) required.[2] |
| Reactivity | Water Reactive (Violent) | NEVER add water directly to the solid. |
| Incompatibility | Bases, Alcohols, Amines, Oxidizers | Segregate from "Base Bath" waste streams.[2] |
| RCRA Waste Codes | D002 (Corrosive), D003 (Reactive) | Label waste containers explicitly.[2] |
Part 2: Disposal Decision Matrix
Choose the disposal method based on the quantity of material and your facility's capabilities.
Figure 1: Decision logic for determining the appropriate disposal pathway.[1][2] High-quantity disposal should always default to professional waste management.
Part 3: Method B - Controlled Quenching Protocol (Small Scale)
Scope: Only for quantities < 50g performed by trained personnel in a functioning fume hood.[1][2] Objective: Convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt before disposal.
Reagents Required[1][6][8][13][14]
-
Inert Solvent: Dichloromethane (DCM), Ethyl Acetate, or Toluene.[2] (Acts as a heat sink and diluent).[2]
-
Neutralizing Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[2]
-
Cooling: Ice/Water bath.[2]
Step-by-Step Procedure
1. Solvation (The "Carrier" Step)
Do not react the solid directly. Dissolve the 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride in the inert solvent (approx. 10 mL solvent per 1 g of compound).
-
Why: This creates a homogeneous solution, preventing the formation of solid "clumps" that react on the surface but remain reactive inside, leading to delayed explosions [1].
2. Thermal Control
Place a flask containing the neutralizing base solution (approx. 20 mL base per 1 g of compound) into an ice bath. Allow it to cool to < 5°C.
3. Biphasic Quenching
Slowly add the sulfonyl chloride solution (from Step 1) to the stirred basic solution.
-
Observation: If using bicarbonate, vigorous bubbling (
) will occur.[2] If using NaOH, heat will be generated.[2] -
Rate: Add dropwise.[1][2][13] Ensure internal temperature stays < 20°C.
4. Verification
Allow the mixture to stir for 30–60 minutes at room temperature after addition is complete.
-
Check pH: The aqueous layer should remain basic (pH > 8). If acidic, add more base.[2]
-
Phase Check: The organic layer (DCM/Toluene) contains the solvent; the aqueous layer contains the deactivated sulfonate salt.
5. Final Disposal
-
Separation: Separate the layers.
-
Organic Layer: Dispose of as Halogenated Organic Waste.[2]
-
Aqueous Layer: Check pH one last time. If between 5–9, it may be suitable for drain disposal (depending on local municipal codes) or Aqueous Hazardous Waste [2].[2]
Part 4: Regulatory Compliance (US Context)
If you choose Method A (Lab Pack) , you must characterize the waste for the hauler.
-
EPA/RCRA Classification:
-
D002 (Corrosivity): Applicable if the waste is aqueous and pH < 2 or > 12.5.[14]
-
D003 (Reactivity): Applicable if the material reacts violently with water (which the neat solid does) [3].
-
-
Labeling:
References
-
National Research Council. (2011).[2][15] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][15] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
University of California, Irvine. (2024).[2] Standard Operating Procedure: Water Reactive Chemicals. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.wayne.edu [research.wayne.edu]
- 7. nj.gov [nj.gov]
- 8. twu.edu [twu.edu]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 14. epa.gov [epa.gov]
- 15. research.columbia.edu [research.columbia.edu]
A Senior Application Scientist's Guide to Handling 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride: From Personal Protection to Disposal
Navigating the complexities of reactive chemical agents is a cornerstone of innovative research. 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is a valuable reagent in drug development and chemical synthesis, but its potent reactivity demands a meticulous and informed approach to safety. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. As your partner in laboratory safety, we aim to provide insights that not only protect you and your work but also enhance the integrity and reproducibility of your results.
Hazard Analysis: Understanding the Reactivity of Pyrazole Sulfonyl Chlorides
1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride belongs to the sulfonyl chloride family, a class of compounds characterized by their high reactivity towards nucleophiles. The primary driver of its hazardous nature is the electrophilic sulfur atom, which readily reacts with water, alcohols, and amines.[1][2] This reactivity is the basis for its synthetic utility but also the source of its primary handling risks.
Core Hazards:
-
Corrosivity: Like many sulfonyl chlorides, it is expected to be corrosive, causing severe skin burns and eye damage upon contact.[3][4] The compound can cause serious eye irritation.[5]
-
Reactivity with Water: A critical and immediate danger is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][3][6][7] This reaction underscores the necessity of maintaining a dry, inert atmosphere during handling and storage.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols can cause significant respiratory tract irritation.[3][8] The HCl gas produced upon hydrolysis is also a potent respiratory irritant.
Hazard Classification Summary (Based on Analogous Compounds)
| Hazard Class | Category | Description |
| Skin Corrosion / Irritation | Cat. 2 | Causes skin irritation.[5] |
| Serious Eye Damage / Irritation | Cat. 2 | Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | Cat. 3 | May cause respiratory irritation.[3] |
| Acute Oral Toxicity (Anticipated) | Cat. 4 | Harmful if swallowed.[9][10] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific procedure. The fundamental principle is to create multiple, redundant barriers between the researcher and the chemical.[11][12]
Eye and Face Protection: The Non-Negotiable First Line of Defense
Direct contact with the eyes can cause irreversible damage. Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles are mandatory at all times.[13][14]
-
Best Practice/Required for Transfers: When weighing the solid powder or transferring solutions, a full-face shield must be worn over chemical splash goggles.[14][15] This is critical because the fine, crystalline nature of the solid poses a significant risk of aerosolization, and a face shield protects the entire face from splashes and airborne particles.
Skin and Body Protection: Preventing Dermal Exposure
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact, but they should be changed immediately upon contamination.[15] For extended work or when handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always double-glove to provide an extra layer of protection and facilitate safe glove removal.[12]
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.
-
Additional Protection: For large-scale operations (working with >50g), a chemical-resistant apron and sleeve covers should be worn over the lab coat to protect against splashes and spills.[14][15]
Respiratory Protection: Safeguarding Against Inhalation
All work with 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride must be performed inside a certified chemical fume hood to control exposure to dust and potential HCl gas evolution.[6]
-
Standard Operations: When working within a fume hood, respiratory protection is typically not required.
-
Emergency Situations (Spills): In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with acid gas cartridges is necessary for cleanup personnel.[11][14]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol is designed to be a self-validating system, where each step confirms the safety of the subsequent one.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.
-
Locate Emergency Equipment: Confirm the immediate availability of a safety shower and eyewash station.[5][8][16] Check that they are unobstructed.
-
Assemble all PPE: Don all required PPE (double gloves, lab coat, goggles, and face shield) before approaching the chemical storage area.
-
Prepare a Quenching Station: Have a beaker containing a weak base (e.g., a saturated solution of sodium bicarbonate) and another with an inert absorbent material (like vermiculite or sand) ready within the fume hood for immediate spill control.
Step 2: Chemical Handling & Reaction Setup
-
Inert Atmosphere: When weighing the reagent, do so in the fume hood. If the scale cannot be placed in the hood, weigh the chemical into a sealed container within the hood and then transport it to the balance.
-
Controlled Dispensing: Use a spatula to transfer the solid. Avoid pouring, which can generate dust. Tap the spatula on the side of the receiving flask to dislodge the powder; do not blow on it.
-
Solvent Addition: Add anhydrous solvents slowly via a cannula or syringe to the flask containing the sulfonyl chloride. This should always be done under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.
-
Reaction Monitoring: Keep the reaction vessel closed and under an inert atmosphere throughout the process.
Step 3: Post-Procedure Decontamination
-
Clean Equipment: Carefully quench any residual reagent on spatulas or glassware by slowly adding them to a beaker of isopropanol, followed by a slow addition to a basic solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, inner gloves, and finally the lab coat.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[5]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for PPE selection based on task and scale.
Emergency Response and Disposal Plan
Spill Management
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the area.
-
Containment (Small Spill in Hood): For a small spill inside a fume hood, cover the spill with an inert absorbent material (vermiculite or sand).[5] Do not use combustible materials like paper towels.
-
Neutralization & Collection: Carefully sweep the contaminated absorbent into a designated waste container.[10] Decontaminate the area with a cloth soaked in a sodium bicarbonate solution.
-
Disposal: Label the waste container clearly as "1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride contaminated waste" and dispose of it through your institution's hazardous waste program.[3][5]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][8]
Waste Disposal
-
Reactive Waste: Unused or residual 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is considered reactive hazardous waste. It must be collected in a clearly labeled, sealed container.
-
Quenching (for experienced personnel only): Under controlled conditions within a fume hood, small amounts of the sulfonyl chloride can be slowly added to a stirred solution of isopropanol. After the reaction subsides, the mixture can be slowly and carefully neutralized with a sodium bicarbonate solution before being collected for aqueous waste disposal. This procedure should only be performed after a thorough hazard assessment and with institutional approval.
-
Contaminated Materials: All disposable items, including gloves, absorbent pads, and weighing papers, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional protocols.[17] Do not mix with general laboratory trash.
By integrating these safety protocols and understanding the chemical principles behind them, you can handle 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride with the confidence and competence required for cutting-edge scientific research.
References
-
The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]
-
King, J. F., & Lee, T. M. (1990). pH Optimization Of Nucleophilic Reactions And Mechanisms Of Reactions Of Sulfonyl Chlorides. Western University Electronic Thesis and Dissertation Repository. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
- King, J. F., & Lee, T. M. (1984). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 106(24), 7578–7585.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]
-
Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
EHSO. (2025). Hazardous Waste. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2022). 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. chemsafe.ie [chemsafe.ie]
- 15. oshatrainingschool.com [oshatrainingschool.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
